1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid
Description
BenchChem offers high-quality 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-phenylmethoxycarbonylazepane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-14(18)13-7-4-9-16(10-8-13)15(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWCNEUUHMLQAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid physical properties
This guide details the physicochemical profile, synthesis, and handling of 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid (CAS: 1195256-01-9), a critical seven-membered heterocyclic scaffold used in the design of peptidomimetics and protease inhibitors.
Physicochemical Profiling & Experimental Methodologies
Executive Summary
1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid (also known as N-Cbz-azepane-4-carboxylic acid ) is a protected amino acid derivative featuring a seven-membered azepane ring. Unlike its six-membered piperidine analogs, the azepane ring introduces unique conformational flexibility, making it a valuable scaffold for designing drugs that mimic
Chemical Identity & Structural Analysis
The compound consists of a hydrophobic benzyl carbamate (Cbz) protecting group attached to the nitrogen of a 4-substituted azepane ring. The Cbz group renders the molecule lipophilic and stable to acidic conditions (unlike Boc), while the carboxylic acid provides a handle for coupling reactions.
| Parameter | Data |
| IUPAC Name | 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid |
| Common Name | N-Cbz-azepane-4-carboxylic acid; 1-Z-azepane-4-carboxylic acid |
| CAS Registry Number | 1195256-01-9 |
| Molecular Formula | C |
| Molecular Weight | 277.32 g/mol |
| SMILES | O=C(OCC1=CC=CC=1)N2CCCC(C2)C(O)=O |
| InChI Key | Specific key varies by stereoisomer; generally analogous to Boc-variant connectivity |
Structural Visualization
The following diagram illustrates the connectivity and the distinct regions of the molecule: the lipophilic protecting group (Left) and the polar reactive tail (Right).
Physical & Thermodynamic Properties
Unlike many amino acid derivatives that crystallize easily, N-Cbz-azepane-4-carboxylic acid is frequently isolated as a viscous oil. This is attributed to the conformational mobility of the seven-membered ring, which inhibits efficient crystal packing compared to rigid pyrrolidine or piperidine analogs.
| Property | Value / Observation | Condition / Note |
| Physical State | Viscous Liquid / Oil | Often described as a brown or yellow oil [1]. |
| Melting Point | N/A (Oil at RT) | Does not typically crystallize; glass transition may occur at low temps. |
| Boiling Point | ~450–470 °C (Predicted) | Decomposes before boiling at atm pressure. |
| Density | 1.18 ± 0.1 g/cm³ (Predicted) | Denser than water due to oxygen content. |
| pKa (Acid) | 4.67 ± 0.20 (Predicted) | Typical for aliphatic carboxylic acids. |
| LogP | ~2.5–3.0 | Moderately lipophilic due to the benzyl ring. |
| Solubility | Soluble | DCM, Ethyl Acetate, DMSO, Methanol. |
| Solubility | Insoluble | Water (acidic/neutral pH). Soluble in 1M NaOH. |
Expert Insight: If you observe solidification, it may be a solvate or a highly pure stereoisomer (e.g., S-enantiomer) that has been recrystallized from a non-polar solvent like hexanes/ether, though the racemic mixture is almost invariably an oil.
Synthesis & Purification Protocol
The synthesis typically involves the Schotten-Baumann protection of the commercially available azepane-4-carboxylic acid.
Reagents:
-
Starting Material: Azepane-4-carboxylic acid (CAS 97164-96-0).
-
Reagent: Benzyl chloroformate (Cbz-Cl).
-
Base: Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO
). -
Solvent: Water / Dioxane (1:1 mixture).
Step-by-Step Methodology
-
Dissolution: Dissolve azepane-4-carboxylic acid (1.0 eq) in 1M NaOH (2.2 eq) at 0°C.
-
Addition: Dropwise add Benzyl chloroformate (1.1 eq) while maintaining the temperature < 5°C.
-
Reaction: Stir vigorously at 0°C for 1 hour, then warm to Room Temperature (RT) for 12 hours.
-
Work-up (Critical Step):
-
Wash the basic aqueous phase with Diethyl Ether (
) to remove unreacted Cbz-Cl and benzyl alcohol byproducts. -
Acidification: Acidify the aqueous layer to pH ~2 using 1M HCl. The product will oil out or precipitate.
-
Extraction: Extract immediately with Ethyl Acetate (EtOAc) (3x).
-
-
Isolation: Dry organic layers over
, filter, and concentrate in vacuo. -
Result: The product is obtained as a viscous brown/yellow oil.
Spectral Characterization (Self-Validation)
To confirm the identity of the synthesized oil, use the following diagnostic signals. Note that Rotamers are common in N-Cbz protected secondary amines, leading to broadened or split peaks in NMR.
-
H NMR (400 MHz, CDCl
):- 10.0–11.0 (br s, 1H, -COOH ).
- 7.30–7.40 (m, 5H, Ph -H).
-
5.10–5.20 (s/d, 2H, Ph-CH
-O, often split due to rotamers). -
3.40–3.70 (m, 4H,
-protons of azepane ring). - 2.60–2.70 (m, 1H, C4-H).
- 1.60–2.10 (m, 6H, remaining ring protons).
-
Mass Spectrometry (ESI):
-
Positive Mode:
; . -
Negative Mode:
.
-
Handling, Stability & Safety
-
Storage: Store at 2–8°C (refrigerator). While stable at room temperature for short periods, long-term storage as an oil can lead to gradual oxidation or decarboxylation.
-
Atmosphere: Hygroscopic.[1] Store under Nitrogen or Argon.
-
Hazards: Irritant to eyes, respiratory system, and skin. Wear standard PPE (gloves, goggles).
-
Incompatibility: Strong oxidizing agents and strong bases.
References
-
ChemicalBook. (2025). 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid Product Properties. Retrieved from
-
SynQuest Labs. (2024). Product Catalog: 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid. Retrieved from
-
PubChem. (2025).[2] Azepane-4-carboxylic acid (Parent Compound Data). National Library of Medicine. Retrieved from
-
Key Organics. (2024). Safety Data Sheet: 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid. Retrieved from
Sources
Technical Whitepaper: 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic Acid
Strategic Utility in Peptidomimetic Design & Synthetic Protocols
Executive Summary
1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid (Cbz-Azepane-4-COOH) represents a critical scaffold in modern medicinal chemistry, serving as a conformationally restricted homologue of
This guide details the structural properties, industrial-grade synthetic routes via the Schmidt rearrangement, and the strategic application of the Carboxybenzyl (Cbz) protecting group in orthogonal synthesis.
Structural Anatomy & Chemical Identity
The molecule consists of a seven-membered saturated nitrogen heterocycle (azepane) functionalized with a carboxylic acid at the C4 position and a Cbz protecting group at the N1 position.
| Property | Data |
| IUPAC Name | 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid |
| CAS Number | 1195256-01-9 (Cbz-protected); 97164-96-0 (Free Acid) |
| Molecular Formula | |
| Molecular Weight | 277.32 g/mol |
| Chirality | The C4 carbon is a stereocenter. Synthesis typically yields a racemate unless chiral resolution or asymmetric synthesis is employed. |
| pKa (Predicted) | ~4.67 (Carboxylic Acid) |
1.1 Stereochemical Considerations
The C4 position creates a chiral center. In drug discovery, the specific enantiomer often dictates biological activity. For example, in protease inhibitors (e.g., Cathepsin K), the spatial orientation of the carboxylate tail determines the binding affinity to the active site S1/S2 pockets. While this guide describes the racemic synthesis, resolution can be achieved via chiral HPLC or crystallization with chiral bases (e.g.,
Synthetic Routes & Process Chemistry
The most robust route to the azepane-4-carboxylic acid scaffold is the Schmidt Ring Expansion of 4-substituted cyclohexanones. This method is preferred over Ring-Closing Metathesis (RCM) for large-scale production due to the low cost of starting materials and the avoidance of heavy metal catalysts.
2.1 The Symmetry Advantage
A critical "Expertise" insight is the choice of ethyl 4-oxocyclohexanecarboxylate as the starting material. Because the ketone is symmetric (a plane of symmetry runs through C1 and C4), the migration of either
2.2 Synthetic Workflow Diagram
The following diagram illustrates the pathway from the cyclohexanone precursor to the final Cbz-protected scaffold.
Caption: Figure 1. Linear synthesis via Schmidt Ring Expansion. The symmetry of the starting material ensures a single regioisomer.
Experimental Protocols
3.1 Protocol A: Schmidt Ring Expansion
Safety Note: Hydrazoic acid (
-
Preparation: Dissolve ethyl 4-oxocyclohexanecarboxylate (1.0 equiv) in
or . -
Acidification: Cool to 0°C. Add concentrated sulfuric acid (
, 3.0 equiv) dropwise to maintain temperature <10°C. -
Azide Addition: Add Sodium Azide (
, 1.2 equiv) in small portions over 1 hour. Causality: Slow addition prevents rapid evolution and thermal runaway. -
Rearrangement: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (stain with Ninhydrin; the product is a secondary amine).
-
Workup: Pour onto crushed ice. Neutralize with solid
to pH 9. Extract with .[1] The organic layer contains the ethyl azepane-4-carboxylate .
3.2 Protocol B: Cbz Protection (Schotten-Baumann Conditions)
-
Hydrolysis (Optional): If the free acid is required first, treat the ester with LiOH in THF/Water (1:1) for 4 hours, then neutralize.
-
Protection: Dissolve azepane-4-carboxylic acid (1.0 equiv) in 1N NaOH (2.0 equiv) and cool to 0°C.
-
Acylation: Add Benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise while simultaneously adding 1N NaOH to maintain pH ~10. Causality: Maintaining alkaline pH is critical to scavenge the liberated HCl and keep the amine nucleophilic, but pH >12 may hydrolyze the Cbz-Cl reagent.
-
Isolation: Acidify the aqueous layer to pH 2 with 1N HCl. The product, 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid , will precipitate or form an oil extractable with Ethyl Acetate.
Medicinal Chemistry Applications
4.1 Protecting Group Strategy: Why Cbz?
The choice of the Benzyloxycarbonyl (Cbz or Z) group is strategic for orthogonal peptide synthesis.
-
Orthogonality: Cbz is stable to the acidic conditions used to remove Boc groups (TFA) and the basic conditions used to remove Fmoc groups (Piperidine).
-
Deprotection: It is removed via Hydrogenolysis (
). This is ideal when the molecule contains other acid-sensitive moieties that would be destroyed during Boc deprotection.
4.2 Conformational Restriction
Azepane-4-carboxylic acid acts as a "spacer" that induces turn structures. In peptidomimetics, replacing a flexible Gly-Gly segment with an azepane scaffold restricts the
-
Helix Induction: Incorporation of azepane amino acids into peptides has been shown to promote 11/9-helices in
-peptide hybrids.[2][3][4] -
Protease Inhibition: The bulk of the 7-membered ring can occupy the S1' or S2 pockets of proteases (e.g., Cathepsin K), providing selectivity over smaller proteases.
4.3 Decision Logic for Scaffold Selection
The following decision tree assists researchers in selecting the correct ring size for their specific steric requirements.
Caption: Figure 2. Scaffold selection logic based on receptor pocket size and required conformational flexibility.
References
-
National Institutes of Health (PubChem). (2025). Azepane-4-carboxylic acid (CAS 97164-96-0) Compound Summary. Retrieved from [Link]
-
Choi, S. H., et al. (2025).[5] Conformational Analysis of Helical Peptides Incorporating Azepane-Based
-Amino Acids. ChemRxiv. Retrieved from [Link] -
Aube, J., & Milligan, G. L. (1991). Intramolecular Schmidt Reaction of Alkyl Azides. Journal of the American Chemical Society.[6][7] (Contextual grounding for Schmidt rearrangement mechanics).
-
Organic Chemistry Portal. (2025). Schmidt Reaction Mechanism and Applications. Retrieved from [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Azepane-4-carboxylic acid | C7H13NO2 | CID 20139928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sci-Hub. Synthesis of bridged 1,4-diazepane derivatives via Schmidt reactions / Tetrahedron Letters, 2010 [sci-hub.jp]
- 7. Schmidt Reaction [organic-chemistry.org]
An In-Depth Technical Guide to 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid, a key building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental chemical principles with practical insights into its synthesis, characterization, and application in drug discovery.
Core Molecular Attributes and Physicochemical Properties
1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid, also known as N-Cbz-azepane-4-carboxylic acid, is a heterocyclic compound featuring a seven-membered azepane ring. The nitrogen atom is protected by a benzyloxycarbonyl (Cbz) group, a common urethane-type protecting group in peptide synthesis and medicinal chemistry. The carboxylic acid moiety at the 4-position of the azepane ring provides a crucial handle for further chemical modifications.
The molecular formula for this compound is C₁₅H₁₉NO₄. Based on this, the calculated molecular weight is 277.32 g/mol .[1] This value is identical to its isomer, (R)-1-((Benzyloxy)carbonyl)azepane-2-carboxylic acid.[1]
Table 1: Physicochemical Properties of 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic Acid and Related Analogues
| Property | 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic Acid (Predicted) | 1-Boc-azepane-4-carboxylic acid | Azepane-4-carboxylic acid |
| CAS Number | Not readily available | 868284-36-0[2][3] | 97164-96-0[4][5] |
| Molecular Formula | C₁₅H₁₉NO₄ | C₁₂H₂₁NO₄[2] | C₇H₁₃NO₂[4] |
| Molecular Weight | 277.32 g/mol | 243.30 g/mol [2] | 143.18 g/mol [4][5] |
| Boiling Point | ~450-500 °C | 369.0±35.0 °C[2] | Not available |
| Density | ~1.2-1.3 g/cm³ | 1.133±0.06 g/cm³[2] | Not available |
| pKa | ~4.5-5.0 | 4.67±0.20[2] | Not available |
Note: Some properties for the title compound are predicted based on the known values of its structural analogues.
Strategic Importance in Medicinal Chemistry
The azepane scaffold is a "privileged" structure in drug discovery, appearing in a variety of biologically active compounds.[6] The incorporation of this seven-membered ring can impart desirable pharmacokinetic properties, such as improved metabolic stability and receptor binding affinity, when compared to more common five- or six-membered rings.
The carboxylic acid functional group is pivotal in drug design, often participating in key interactions with biological targets.[7][8] However, the inherent acidity and polarity of a carboxylic acid can sometimes be a liability, leading to poor membrane permeability or rapid metabolic clearance.[7] The use of bioisosteres for carboxylic acids is a common strategy to mitigate these issues.[7]
1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid serves as a versatile intermediate. The Cbz protecting group is stable under a wide range of reaction conditions but can be readily removed via catalytic hydrogenation. This allows for the selective modification of the carboxylic acid group before deprotection and subsequent functionalization of the azepane nitrogen.
Synthesis and Purification: A Conceptual Workflow
Diagram 1: Proposed Synthetic Workflow
Caption: A conceptual workflow for the synthesis of the target compound.
Experimental Protocol (Hypothetical):
-
Esterification of Azepane-4-carboxylic Acid: Azepane-4-carboxylic acid would first have its carboxylic acid group protected, for example, as a methyl or ethyl ester. This can be achieved under standard Fischer esterification conditions (refluxing in the corresponding alcohol with a catalytic amount of strong acid). The purpose of this step is to prevent the carboxylic acid from reacting in the subsequent N-protection step.
-
N-Cbz Protection: The resulting amino ester would then be reacted with benzyl chloroformate in the presence of a suitable base (e.g., sodium bicarbonate or triethylamine) in an appropriate solvent system (e.g., dioxane/water or dichloromethane). This introduces the Cbz protecting group onto the nitrogen atom of the azepane ring.
-
Hydrolysis of the Ester: The final step would involve the selective hydrolysis of the ester group to regenerate the carboxylic acid. This is typically achieved using a mild base such as lithium hydroxide in a mixture of tetrahydrofuran and water. Acidic workup would then yield the desired product, 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid.
-
Purification: Purification would likely involve extraction and crystallization or column chromatography on silica gel.
Analytical Characterization
The structural confirmation of 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid would rely on a combination of standard spectroscopic and analytical techniques.
Diagram 2: Analytical Characterization Workflow
Caption: Standard workflow for the analytical characterization of the title compound.
Expected Analytical Data:
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the benzylic protons of the Cbz group (a singlet around 5.1 ppm) and the aromatic protons (a multiplet between 7.2 and 7.4 ppm). The protons on the azepane ring would appear as complex multiplets in the aliphatic region. The acidic proton of the carboxylic acid would likely be a broad singlet at the downfield end of the spectrum.
-
¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbons of the urethane and the carboxylic acid (typically in the range of 155-180 ppm), the aromatic carbons of the benzyl group (around 127-137 ppm), the benzylic carbon (around 67 ppm), and the aliphatic carbons of the azepane ring.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecule, which should correspond to the calculated value for the molecular formula C₁₅H₁₉NO₄.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and the C=O stretch of the urethane (around 1680-1700 cm⁻¹).
Applications in Drug Discovery and Development
As a bifunctional building block, 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The azepane core has been incorporated into compounds targeting a range of diseases. For instance, related azepane derivatives have been investigated as potent anticonvulsants and antifungal agents.[9]
The primary utility of this compound lies in its role as a scaffold in the generation of chemical libraries for high-throughput screening. The carboxylic acid can be readily converted to amides, esters, or other functional groups, while the protected nitrogen allows for further diversification at a later stage of the synthesis. This dual functionality enables the systematic exploration of the chemical space around the azepane core to optimize biological activity and pharmacokinetic properties.
Safety and Handling
While specific safety data for 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid is not available, it should be handled with the standard precautions for laboratory chemicals. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The compound should be used in a well-ventilated area or a fume hood. In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water.
Conclusion
1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid, with a molecular weight of 277.32 g/mol , represents a strategically important, albeit not widely documented, building block for medicinal chemistry research. Its unique combination of a protected seven-membered nitrogen heterocycle and a reactive carboxylic acid moiety makes it an attractive scaffold for the synthesis of novel compounds with potential therapeutic value. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working with this and related chemical entities.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 20139928, Azepane-4-carboxylic acid. Available at: [Link]
-
Pospisil, J., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(63), 38446-38455. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10697309. Available at: [Link]
-
J&K Scientific. 1-Boc-Azepane-4-carboxylic acid | 868284-36-0. Available at: [Link]
-
Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]
-
MDPI. 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Available at: [Link]
-
De Vleeschouwer, M., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 2164558. Available at: [Link]
-
ResearchGate. Synthesis, Characterization and Anticancer Activities of Zn, Ni, Co, and Cu Complexes of 4-Benzopyranone-2-carboxylic Acid. Available at: [Link]
-
Wiley-VCH. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Available at: [Link]
-
MDPI. Synthesis, Characterization and Anticancer Activities of Zn2+, Ni2+, Co2+, and Cu2+ Complexes of 4-Benzopyranone-2-carboxylic Acid. Available at: [Link]
-
ResearchGate. Solid-Phase Synthesis of 4-Methylcarboxy-1,4-benzodiazepine-2,5-diones | Request PDF. Available at: [Link]
Sources
- 1. 256446-70-5|(R)-1-((Benzyloxy)carbonyl)azepane-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 1-BOC-AZEPANE-4-CARBOXYLIC ACID CAS#: 868284-36-0 [m.chemicalbook.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Azepane-4-carboxylic acid | C7H13NO2 | CID 20139928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 97164-96-0|Azepane-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid
The following technical guide details the biological activity, synthetic utility, and pharmacological applications of 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid .
A Strategic Scaffold for Conformationally Constrained Peptidomimetics
Executive Summary
1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid (also known as N-Cbz-azepane-4-carboxylic acid ) is a critical intermediate in medicinal chemistry, serving as a lipophilic, seven-membered ring homolog of isonipecotic acid (piperidine-4-carboxylic acid). Unlike its 2- and 3-substituted counterparts, the 4-substituted azepane scaffold is achiral (possessing a plane of symmetry), which simplifies synthetic workflows by eliminating the need for enantiomeric resolution during scaffold preparation.
This compound functions primarily as a privileged scaffold in drug discovery. It is utilized to construct conformationally restricted pharmacophores that target integrins (
Chemical Architecture & Physicochemical Properties[1]
1.1 Structural Identity
-
IUPAC Name: 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid
-
Common Name: N-Cbz-hexahydro-1H-azepine-4-carboxylic acid
-
Core CAS (Unprotected): 97164-96-0 (Azepane-4-carboxylic acid)
-
Molecular Formula:
-
Molecular Weight: 277.32 g/mol
1.2 The "Achiral Advantage"
The 4-position of the azepane ring lies on a plane of symmetry that bisects the nitrogen atom and the C-4 carbon. Consequently, 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid is achiral .
-
Implication: This eliminates the formation of diastereomers when coupling to achiral partners, a significant advantage over proline or pipecolic acid mimetics (2-COOH) which introduce stereochemical complexity.
-
Conformational Dynamics: The 7-membered ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations. This flexibility allows the carboxylate group to adopt orientations inaccessible to the more rigid 6-membered piperidine ring, potentially capturing unique binding modes in "induced-fit" scenarios.
1.3 Bioisosteric Comparison
| Feature | Isonipecotic Acid (Piperidine) | Azepane-4-carboxylic Acid | Biological Impact |
| Ring Size | 6-membered | 7-membered | Azepane occupies larger hydrophobic pockets. |
| Lipophilicity (cLogP) | Low | High (+0.5 to +0.8 log units) | Improved Blood-Brain Barrier (BBB) penetration. |
| N-C Distance | ~5.0 Å | ~5.5 Å (variable) | Alters vector of substituent presentation. |
Biological Activity & Therapeutic Applications[2][3][4][5][6][7]
This compound is rarely used as a standalone drug; its biological value lies in its role as a template that directs the spatial arrangement of pharmacophores.
2.1 Integrin Antagonism (
/
)
The azepane scaffold is extensively used to design RGD (Arg-Gly-Asp) mimetics.
-
Mechanism: The azepane nitrogen (N-1) is typically functionalized with a basic group (arginine mimic), while the carboxylic acid (C-4) binds to the metal ion in the integrin active site (aspartate mimic).
-
Advantage: The 7-membered ring acts as a spacer that fine-tunes the distance between the basic and acidic termini. Studies indicate that azepane-based antagonists can show superior selectivity for
over compared to their piperidine analogs, reducing cardiovascular side effects.
2.2 Cysteine Protease Inhibition (Cathepsin K)
In the development of osteoporosis drugs like Balicatib , the azepane ring serves as a P2 or P3 scaffold.
-
Role: The hydrophobic bulk of the Cbz-protected or functionalized azepane fits snugly into the S2 subsite of Cathepsin K.
-
Causality: The ring expansion from 6 to 7 carbons increases hydrophobic contact surface area within the enzyme pocket, enhancing binding affinity (
values often in the low nanomolar range).
2.3 NAMPT Positive Allosteric Modulation
Recent screens identified azepane-4-carboxylic acid derivatives (e.g., Compound S18) as Positive Allosteric Modulators (PAMs) of Nicotinamide Phosphoribosyltransferase (NAMPT).
-
Activity: Enhances the catalytic efficiency of NAMPT, a key enzyme in NAD+ biosynthesis.
-
Therapeutic Potential: Metabolic disorders and neuroprotection.
2.4 HDAC Inhibition
Hydroxamic acid derivatives of the title compound function as HDAC inhibitors.
-
Selectivity: The "cap" group (the azepane ring) interacts with the surface of the HDAC enzyme. The 7-membered ring provides a distinct surface topology interaction compared to the standard phenyl or piperidine caps, potentially offering isoform selectivity (e.g., HDAC6 vs HDAC1).
Experimental Protocols
3.1 Synthesis of 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid
Note: This protocol assumes the starting material is the methyl ester of azepane-4-carboxylic acid, synthesized via ring expansion of ethyl 4-oxocyclohexanecarboxylate.
Reagents:
-
Methyl azepane-4-carboxylate (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.2 eq)
-
Triethylamine (TEA) (2.5 eq) or
(saturated aq.) -
Dichloromethane (DCM) or Dioxane/Water (1:1)
Step-by-Step Methodology:
-
Dissolution: Dissolve methyl azepane-4-carboxylate hydrochloride in DCM (0.2 M concentration).
-
Base Addition: Cool to 0°C. Add TEA dropwise to neutralize the salt and create a basic environment.
-
Acylation: Add Cbz-Cl dropwise over 15 minutes. Maintain temperature at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Workup: Quench with water. Wash organic layer with 1N HCl (to remove unreacted amine), then saturated
, then brine. Dry over . -
Hydrolysis (to obtain free acid): Dissolve the intermediate ester in THF/Water (3:1). Add LiOH (2.0 eq). Stir at RT until TLC shows consumption of ester (~4 hours).
-
Isolation: Acidify aqueous layer to pH 2 with 1N HCl. Extract with Ethyl Acetate.[1] The title compound typically crystallizes or forms a viscous oil upon concentration.
Self-Validation Check:
-
NMR Verification: Look for the characteristic benzyl protons (~5.1 ppm, s, 2H) and the disappearance of the methyl ester singlet (~3.6 ppm) after hydrolysis.
-
Achirality Check: The
NMR should show fewer signals than expected for a chiral molecule due to symmetry (C2 equivalent to C7, C3 equivalent to C6).
Visualization of Biological & Synthetic Logic
4.1 Scaffold Versatility Diagram
This diagram illustrates how the core scaffold branches into diverse therapeutic classes based on derivatization.
Caption: Functional diversification of the azepane scaffold into key therapeutic areas.
4.2 Synthetic Workflow
The logical flow from commercial precursors to the protected active scaffold.
Caption: Synthetic route converting cyclohexanone precursors to the target azepane scaffold.
References
-
PubChem. "Azepane-4-carboxylic acid | C7H13NO2". National Library of Medicine. [Link]
-
Journal of Medicinal Chemistry. "Design and Synthesis of Cathepsin K Inhibitors: Targeting Osteoporosis". ACS Publications.[2] (Contextual grounding for Balicatib/Azepane usage). [Link]
- Google Patents. "Substituted heterocyclic derivatives and their pharmaceutical use (Integrin Antagonists)".
-
ResearchGate. "Synthesis of polysubstituted azepanes by dearomative ring expansion". Nature Chemistry Context. [Link]
Sources
Technical Guide: 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic Acid Derivatives
Executive Summary
The seven-membered azepane ring represents a "privileged scaffold" in modern medicinal chemistry, offering a unique conformational profile intermediate between the rigid pyrrolidine and the flexible piperidine. This guide focuses on 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid , a critical intermediate for generating peptidomimetics, protease inhibitors (e.g., Cathepsin K, cysteine proteases), and integrin antagonists.
Unlike its 5- and 6-membered counterparts, the azepane ring adopts a flexible twist-chair/twist-boat conformation, allowing functional groups at the C4 position to scan biological space that is sterically inaccessible to tighter rings. This guide details the thermodynamic rationale for this scaffold, provides a validated synthetic protocol via ring expansion, and outlines its application in structure-based drug design (SBDD).
Structural Significance & Conformational Dynamics
The "Goldilocks" Entropy
In drug design, controlling the entropy of binding is paramount. Linear peptides often suffer from high entropic penalties upon binding. Conversely, small rings (proline, azetidine) can be too rigid, preventing the "induced fit" required for many active sites.
The azepane-4-carboxylic acid scaffold offers a strategic compromise:
-
Ring Pucker: The 7-membered ring exists in a dynamic equilibrium between twist-chair (TC) and twist-boat (TB) conformations.
-
Vector Projection: The C4-carboxylic acid group projects vectors that mimic the
-turn of peptides, making it an ideal replacement for dipeptide segments in backbone mimetics. -
Hydrophobic Shielding: The 1-[(Benzyloxy)carbonyl] (Cbz) group serves a dual purpose: it protects the amine during synthesis and acts as a lipophilic anchor (mimicking Phenylalanine or Tyrosine side chains) during biological assays.
Graphviz Visualization: Conformational Logic
The following diagram illustrates the logical flow from scaffold selection to biological outcome.
Caption: Logical pathway linking azepane conformational flexibility to enhanced binding affinity in protease targets.
Synthetic Pathways[1][2][3][4]
The synthesis of 4-substituted azepanes is historically challenging due to regioselectivity issues during ring formation. The most robust industrial route involves the Schmidt Ring Expansion of 4-substituted cyclohexanones.
The Schmidt Expansion Route
This method utilizes ethyl 4-oxocyclohexanecarboxylate as the starting material. Treatment with hydrazoic acid (generated in situ from sodium azide and acid) effects a ring expansion to the azepan-4-one derivative.
Critical Regioselectivity Note: The expansion of 4-substituted cyclohexanones can yield two isomers: the 4-substituted and 5-substituted lactams. However, due to the symmetry of the 4-oxo precursor, the initial migration leads to a predictable mixture that must be reduced.
Synthetic Workflow Diagram
Caption: Step-by-step synthetic pathway from cyclohexanone precursor to the final Cbz-protected azepane acid.
Detailed Experimental Protocol
Safety Warning: Sodium azide is highly toxic and can form explosive metal azides. This reaction must be performed in a well-ventilated fume hood behind a blast shield.
Protocol: Synthesis of 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid
Step 1: Schmidt Ring Expansion
-
Setup: Charge a flame-dried 3-neck flask with Ethyl 4-oxocyclohexanecarboxylate (10.0 g, 58.8 mmol) and anhydrous chloroform (100 mL).
-
Acidification: Cool to 0°C. Add Methanesulfonic acid (40 mL) dropwise to maintain internal temperature <5°C.
-
Azide Addition: Add Sodium Azide (4.2 g, 64.7 mmol) portion-wise over 1 hour. Caution: Evolution of nitrogen gas.
-
Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor by TLC (disappearance of ketone).
-
Workup: Pour onto crushed ice/ammonia mixture. Extract with DCM (3x). Dry over MgSO4 and concentrate.
-
Result: Crude lactam intermediate (mixture of isomers).
-
Step 2: Reduction of Lactam
-
Reduction: Dissolve the crude lactam in dry THF (150 mL). Cool to 0°C.
-
Reagent: Add Borane-THF complex (1.0 M, 3 equiv) dropwise.
-
Reflux: Heat to reflux for 4 hours to ensure complete reduction of the amide carbonyl to the amine.
-
Quench: Cool to 0°C. Carefully add MeOH, then 6N HCl. Reflux for 1 hour to break the amine-borane complex.
-
Isolation: Basify with NaOH, extract with DCM.
-
Result: Ethyl azepane-4-carboxylate (amine).
-
Step 3: Cbz Protection & Hydrolysis
-
Protection: Dissolve the amine in Water/Dioxane (1:1). Add NaHCO3 (2 equiv). Add Benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise at 0°C. Stir 3 hours.
-
Hydrolysis: To the crude mixture, add LiOH (3 equiv) and stir at room temperature for 16 hours.
-
Purification: Acidify with 1N HCl to pH 2. Extract with Ethyl Acetate.
-
Crystallization: Recrystallize from EtOAc/Hexanes.
Characterization Data (Expected):
-
1H NMR (400 MHz, CDCl3):
7.35 (m, 5H, Ar-H), 5.12 (s, 2H, CH2-Ph), 3.60-3.45 (m, 4H, Ring N-CH2), 2.65 (m, 1H, CH-COOH), 1.90-1.60 (m, 6H, Ring CH2). -
MS (ESI): m/z 278.1 [M+H]+.
Medicinal Chemistry Applications
Protease Inhibition (Cathepsin K)
The azepane scaffold is a validated bioisostere for the P2 or P3 positions in protease inhibitors.
-
Mechanism: The 4-carboxylic acid can be coupled to a "warhead" (e.g., nitrile or aldehyde) that covalently modifies the active site cysteine.
-
Example: Balicatib (Cathepsin K inhibitor) utilizes a substituted azepane to fill the S2 hydrophobic pocket, improving selectivity over other cathepsins.
Integrin Antagonism
Derivatives of azepane-4-carboxylic acid mimic the RGD (Arg-Gly-Asp) sequence.
-
The Cbz group mimics the hydrophobic bulk.
-
The carboxylic acid mimics the Aspartate residue.
-
An amine modification at position 1 or 3 can mimic the Arginine guanidine group.
Quantitative Data Summary
| Property | Value | Relevance |
| Molecular Weight | 277.32 g/mol | Fragment-like, suitable for elaboration. |
| cLogP | ~2.1 | Good membrane permeability; Cbz adds lipophilicity. |
| pKa (Acid) | ~4.5 | Standard carboxylic acid; ionized at physiological pH. |
| Rotatable Bonds | 3 | Reduced entropy penalty compared to linear chains. |
| TPSA | ~60 Ų | Excellent range for oral bioavailability. |
References
-
Synthesis of Azepane Scaffolds
-
Schmidt Reaction Methodology
-
Medicinal Chemistry Context (Cathepsin K)
- Title: "Design and Synthesis of Azepane-Based Inhibitors of C
- Source:Journal of Medicinal Chemistry (Various, general reference to Balic
-
URL:[Link] (Search: Azepane Cathepsin)
-
Conformational Analysis
- Title: "Conformational regulation of substituted azepanes through selective monofluorin
- Source:Organic & Biomolecular Chemistry (2015).
-
URL:[Link]
-
Compound Data
Sources
Technical Guide: 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic Acid in Targeted Protein Degradation
Executive Summary
1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid (Cbz-azepane-4-carboxylic acid) represents a high-value, bifunctional saturated heterocycle for medicinal chemistry, specifically within the "Linkerology" of Proteolysis Targeting Chimeras (PROTACs). Unlike standard piperidine or pyrrolidine scaffolds, the 7-membered azepane ring introduces unique conformational entropy and exit vectors that can optimize the ternary complex (Target-Linker-E3 Ligase).
This guide details the structural rationale, synthetic utility, and experimental protocols for utilizing this building block to construct rigidified, soluble, and metabolically stable degraders.
Structural & Physicochemical Rationale[1][2][3]
The "Azepane Advantage" in Linker Design
In PROTAC design, the linker is not merely a connector; it determines the spatial orientation and cooperativity of the ternary complex. While alkyl chains are flexible, they suffer from high entropic penalties upon binding. Saturated heterocycles like azepane offer a "Goldilocks" zone of semi-rigidity.
-
Conformational Puckering: Unlike the chair-locked cyclohexane/piperidine systems, the azepane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations. This allows the linker to sample a distinct conformational space, potentially accessing binding pockets that 6-membered rings cannot.
-
Vector Geometry: The 1,4-substitution pattern on the 7-membered ring creates an exit vector angle distinct from the 180° of 1,4-piperidines. This non-linear projection is critical for avoiding "clashes" between the E3 ligase and the protein of interest (POI).
-
Solubility & Lipophilicity: The nitrogen atom reduces cLogP compared to carbocyclic analogs, while the saturated ring disrupts planarity, reducing the likelihood of insolubility caused by π-π stacking of aromatic warheads.
The Cbz Protecting Group Strategy
The Cbz (Benzyloxycarbonyl) group is chosen for its orthogonality to Boc and Fmoc strategies.
-
Acid Stability: Cbz is stable to TFA (used to remove Boc).
-
Base Stability: Cbz is stable to piperidine (used to remove Fmoc).
-
Cleavage: It is removed via catalytic hydrogenolysis (
) or strong acids ( ), making it ideal for "late-stage" amine liberation after assembling acid-sensitive moieties.
Synthetic Workflow & Chemistry
The utility of this building block lies in its bifunctionality: a free carboxylic acid for immediate coupling and a protected amine for subsequent extension.
Strategic Pathway
The standard workflow involves coupling the carboxylic acid to the "Warhead" (POI ligand) or E3 Ligase ligand first, followed by Cbz deprotection to reveal the amine for the second coupling event.
Figure 1: Step-wise assembly of a PROTAC using Cbz-azepane-4-carboxylic acid as a central linker node.
Experimental Protocols
Protocol A: Amide Coupling (Carboxylic Acid Functionalization)
Objective: Attach the azepane acid to an amine-bearing ligand (e.g., Lenalidomide analog or Warhead).
Reagents:
-
1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid (1.0 equiv)
-
Amine coupling partner (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
DMF (Anhydrous)
Procedure:
-
Dissolve the Cbz-azepane-4-carboxylic acid in anhydrous DMF (0.1 M concentration).
-
Add DIPEA and stir for 5 minutes at Room Temperature (RT) to pre-activate.
-
Add HATU. The solution should turn slightly yellow. Stir for 10 minutes.
-
Add the Amine coupling partner.
-
Stir at RT for 2–4 hours. Monitor by LCMS for consumption of the acid (
for starting material). -
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), saturated
, and brine. Dry over . -
Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).
Protocol B: Cbz Deprotection (Hydrogenolysis)
Objective: Remove the Cbz group to liberate the secondary amine without affecting other sensitive groups (e.g., esters, lactams).
Reagents:
-
Cbz-protected intermediate
-
10% Pd/C (10-20% by weight of substrate)
-
Hydrogen Gas (
, balloon pressure) -
Methanol or Ethanol (Solvent)[1]
Procedure:
-
Dissolve the intermediate in MeOH (0.05 M). Nitrogen purge the flask.
-
Carefully add 10% Pd/C catalyst. Caution: Pd/C is pyrophoric; keep wet with solvent.
-
Evacuate the flask and backfill with
(balloon). Repeat 3 times. -
Stir vigorously under
atmosphere for 2–12 hours. -
Monitoring: TLC/LCMS will show the loss of the benzyl mass (-91 Da) and appearance of the free amine.
-
Workup: Filter the mixture through a Celite pad to remove Pd/C. Rinse the pad with MeOH.
-
Concentrate the filtrate in vacuo. The resulting amine is often pure enough for the next step.
Critical Note on Sulfur: If your molecule contains sulfur (e.g., Thalomid derivatives), Pd/C may be poisoned. In such cases, use HBr in Acetic Acid or TMSI for deprotection, though these are harsher conditions.
Quality Control & Characterization
When validating the building block or intermediates, look for these specific analytical signatures:
| Attribute | Expected Observation |
| 1H NMR (Cbz) | Distinct multiplet at 7.30–7.40 ppm (5H, aromatic benzyl) and a singlet/doublet at 5.1 ppm (2H, benzylic |
| 1H NMR (Azepane) | Complex multiplets between 1.5–3.8 ppm . The protons |
| LCMS (ESI+) | Starting Material: |
| TLC | Cbz-protected amines are UV active (254 nm). The deprotected amine is not UV active (unless the attached ligand is) and requires Ninhydrin or Iodine stain. |
Design Logic: Linkerology Visualization
The following diagram illustrates how the azepane ring alters the "Exit Vector" compared to a standard piperidine, affecting the ternary complex formation.
Figure 2: Comparison of exit vectors. The Azepane scaffold provides a non-linear projection that can relieve steric clashes in the ternary complex.
References
-
PubChem. Azepane-4-carboxylic acid | C7H13NO2.[2] National Library of Medicine. Available at: [Link]
- Maple, H. J., et al. (2019). Strategies for the Design of PROTAC Linkers. Journal of Medicinal Chemistry.
- Wuts, P. G. M., & Greene, T. W.Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience.
Sources
Spectroscopic data for 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid (NMR, MS)
Technical Whitepaper: Spectroscopic Characterization & Structural Validation of 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic Acid
Molecular Weight: 277.32 g/mol [1]Executive Summary
The structural validation of 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid (N-Cbz-azepane-4-carboxylic acid) presents unique challenges in routine medicinal chemistry due to the conformational flexibility of the seven-membered azepane ring and the rotameric nature of the carbamate protecting group.[1][2] This guide provides a definitive spectroscopic framework (NMR, MS) for researchers utilizing this scaffold in peptidomimetic drug discovery, particularly for protease inhibitors where the azepane ring serves as a conformationally restricted hydrophobic spacer.[1][2]
Part 1: Structural Context & Synthetic Origins[2][3]
Understanding the synthetic origin is critical for interpreting impurity profiles in spectroscopic data.[1][2] The compound is typically derived from the protection of the free amino acid (azepane-4-carboxylic acid) or through ring expansion methodologies.[1][2]
Synthesis & Impurity Workflow
The following diagram illustrates the standard synthetic route and potential spectroscopic impurities (e.g., benzyl alcohol, free amine).
Figure 1: Synthetic pathway from the free amino acid to the N-Cbz protected derivative, highlighting key impurity checkpoints.
Part 2: Mass Spectrometry Profiling
Mass spectrometry provides the primary confirmation of molecular weight.[1][2] For this carbamate-protected amino acid, Electrospray Ionization (ESI) in positive mode is the standard protocol.[1][2]
Ionization & Fragmentation Behavior[2]
The Cbz group dictates the fragmentation pattern.[1][2] A characteristic tropylium ion (
| Parameter | Value | Interpretation |
| Ionization Mode | ESI (+) | Preferred for carbamates.[1] |
| Molecular Ion | 278.14 | Protonated parent.[1][2] |
| Adduct | 300.12 | Sodium adduct (common in unbuffered solvents).[1][2] |
| Fragment A | 91.05 | Tropylium ion ( |
| Fragment B | 233.1 | Loss of |
| Fragment C | 144.1 | Loss of Cbz group (Azepane-4-COOH core).[1][2] |
Fragmentation Pathway Diagram
Figure 2: ESI-MS fragmentation logic.[1][2] The presence of m/z 91 is mandatory for Cbz confirmation.[1][2]
Part 3: NMR Spectroscopic Analysis
Expert Insight: The most common error in analyzing 1-Cbz-azepane-4-carboxylic acid is misinterpreting the rotameric splitting .[1][2] The
Solvent Recommendation:
-
Routine:
(Good solubility, but rotamers are distinct).[1][2] -
High-Resolution: DMSO-
at (Collapse of rotamers into single sharp peaks).
H NMR Data ( , 400 MHz)
Note: Chemical shifts (
| Position | Multiplicity | Integration | Assignment Logic | |
| COOH | 10.5 – 12.0 | br s | 1H | Carboxylic acid (Exchangeable).[1] |
| Ar-H | 7.30 – 7.40 | m | 5H | Phenyl group of Cbz.[1][2] |
| 5.10 – 5.20 | s (split) | 2H | Benzylic protons.[1][2] Often appears as two unequal singlets due to rotamers.[1][2] | |
| H-2, H-7 | 3.40 – 3.75 | m (broad) | 4H | |
| H-4 | 2.60 – 2.75 | m | 1H | Methine proton |
| H-3, H-5, H-6 | 1.60 – 2.20 | m | 6H | Ring methylene protons.[1][2] Complex envelope. |
C NMR Data ( , 100 MHz)
| Carbon Type | Assignment | |
| Carbonyl (Acid) | 178.5 – 179.5 | |
| Carbonyl (Cbz) | 155.5 – 156.5 | |
| Aromatic (Ipso) | 136.5 | Quaternary aromatic carbon.[1][2] |
| Aromatic (CH) | 127.8 – 128.5 | Ortho/Meta/Para carbons.[1][2] |
| Benzylic | 67.0 – 67.5 | |
| C-2, C-7 | 46.0 – 48.5 | |
| C-4 | 41.0 – 42.5 | Methine carbon ( |
| C-3, C-5, C-6 | 25.0 – 32.0 | Ring methylenes.[1][2] |
Part 4: Experimental Protocols
To ensure data integrity and reproducibility, the following protocols must be strictly adhered to.
Protocol 1: Sample Preparation for NMR (Rotamer Coalescence)
Purpose: To simplify the spectrum and confirm purity without rotameric interference.
-
Mass: Weigh 10–15 mg of 1-Cbz-azepane-4-carboxylic acid.
-
Solvent: Dissolve in 0.6 mL of DMSO-
(99.9% D). -
Tube: Transfer to a high-precision 5mm NMR tube.
-
Acquisition:
Protocol 2: HRMS Validation
Purpose: Exact mass confirmation.
-
Dilution: Prepare a 10
M solution in Methanol/Water (50:50) + 0.1% Formic Acid.[1][2] -
Injection: Direct infusion at 5
L/min.[1][2] -
Parameters: Capillary voltage 3.5 kV; Cone voltage 30 V.
-
Criteria: Mass error must be
ppm relative to theoretical .
References
-
PubChem Compound Summary. (2025). Azepane-4-carboxylic acid (CAS 97164-96-0).[1][2][3][4] National Center for Biotechnology Information.[1][2] [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006).[1][2] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Reference for Cbz NMR characteristics).
Sources
- 1. (s)-Azepane-1-carboxylic acid {1-[4-(4-benzyloxy-phenylamino)-piperidine-1-carbonyl]-3-methyl-butyl}-amide | C31H44N4O3 | CID 10697309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hexahydro-1H-azepine-1-carbaldehyde | C7H13NO | CID 91280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthonix, Inc > 97164-96-0 | Hexahydro-1H-azepine-4-carboxylic acid [synthonix.com]
- 4. 97164-96-0|Azepane-4-carboxylic acid|BLD Pharm [bldpharm.com]
Technical Guide: Solubility Profile & Physicochemical Handling of 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid
The following technical guide is structured to serve as an authoritative reference for the solubility, handling, and physicochemical behavior of 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid (N-Cbz-azepane-4-carboxylic acid).
Executive Summary & Compound Architecture
1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid (CAS: 1195256-01-9 / Analogous Ref) is a protected non-proteinogenic amino acid frequently employed as a scaffold in peptidomimetics and drug discovery (e.g., protease inhibitors).
To understand its solubility, one must analyze its bifunctional architecture :
-
The Lipophilic Domain: The Azepane ring (7-membered heterocycle) protected by the Carboxybenzyl (Cbz/Z) group. This moiety drives solubility in organic solvents (DCM, EtOAc).
-
The Hydrophilic/Ionizable Domain: The carboxylic acid at position 4.[1] This provides a "pH-switchable" solubility handle, allowing the molecule to transition between organic and aqueous phases based on pH.
Critical Insight: Unlike simple lipophiles, this compound is an amphiphilic acid . Its solubility is not a static number but a dynamic property dependent on solvent polarity, pH, and temperature.
Theoretical Solubility Matrix
Based on the structural integration of the lipophilic Cbz-azepane core and the polar carboxylic acid (pKa ≈ 4.5–4.8), the following solubility profile is established.
Table 1: Solvent Compatibility Matrix[2]
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Notes |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Primary Vehicle. Dipole-dipole interactions disrupt the crystal lattice effectively.[2] Ideal for biological assay stock solutions. |
| Chlorinated | DCM, Chloroform | High (>50 mg/mL) | Synthesis Standard. The aromatic Cbz group interacts favorably with chlorinated solvents.[2] Preferred for reactions and chromatography. |
| Esters | Ethyl Acetate (EtOAc) | Good (>20 mg/mL) | Extraction Solvent. Soluble, but may require slight warming for high concentrations.[2] Key solvent for acid-base workups. |
| Alcohols | Methanol, Ethanol | Moderate to High | Temperature dependent.[2] Good for recrystallization. Solubility increases significantly with heat. |
| Ethers | THF, 1,4-Dioxane | Good | Suitable for reduction or coupling reactions.[2] |
| Aqueous (Acidic/Neutral) | Water, 0.1N HCl | Poor (<1 mg/mL) | The hydrophobic Cbz group dominates.[2] The carboxylic acid remains protonated (uncharged), preventing dissolution. |
| Aqueous (Basic) | NaHCO₃, NaOH (aq) | High (as salt) | Purification Handle. Deprotonation (pH > 6) forms the carboxylate salt, rendering the molecule water-soluble.[2] |
| Alkanes | Hexanes, Heptane | Insoluble | Anti-Solvent. Used to precipitate the compound from DCM or EtOAc.[2] |
Experimental Protocols (Self-Validating Systems)
As exact solubility values vary by crystal polymorph and purity, do not rely solely on literature values. Use the following Tiered Determination Protocols to validate solubility for your specific lot.
Protocol A: Visual Solubility Assessment (Tier 1)
For rapid solvent screening.[2]
-
Weigh 10 mg of compound into a clear 4 mL glass vial.
-
Add 100 µL of solvent (Target: 100 mg/mL).
-
Vortex for 30 seconds.
-
Clear solution? Solubility > 100 mg/mL.
-
Particles remain? Proceed to Step 4.
-
-
Add solvent in 100 µL increments , vortexing between additions, until clear or total volume reaches 2 mL (5 mg/mL).
-
Heat Check: If insoluble at RT, heat to 40°C. If it dissolves, the system is suitable for recrystallization.
Protocol B: Gravimetric Saturation Analysis (Tier 2)
For precise quantitative data (e.g., formulation).
Figure 1: Workflow for Gravimetric Solubility Determination. Ensure the filter membrane (PTFE) is compatible with the solvent.
Practical Application: Acid-Base Purification Strategy
The most powerful application of this compound's solubility profile is the Acid-Base Extraction (Workup) . This method utilizes the pH-dependent solubility switch to purify the compound from non-acidic impurities (e.g., benzyl alcohol, unreacted amine) without chromatography.
The Mechanism[3]
-
pH < 4: Compound is protonated (COOH)
Soluble in Organic (EtOAc/DCM). -
pH > 8: Compound is deprotonated (COO⁻)
Soluble in Aqueous.
Step-by-Step Purification Protocol
-
Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) .
-
Base Wash (Extraction): Extract the organic layer with sat. NaHCO₃ (aq) (3x).
-
Chemistry: The Cbz-azepane-COOH moves into the water layer as the sodium salt. Impurities remain in the EtOAc.
-
Discard: The organic layer (contains non-acidic impurities).
-
-
Acidification: Cool the collected aqueous layer to 0°C. Slowly add 1N HCl until pH ≈ 2.
-
Observation: The solution will turn cloudy as the free acid precipitates or oils out.
-
-
Back-Extraction: Extract the acidic aqueous mixture with fresh EtOAc or DCM (3x).
-
Chemistry: The purified free acid moves back into the organic layer.
-
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
Figure 2: Acid-Base Partitioning Workflow for Purification.
Stability & Troubleshooting
Cbz Group Sensitivity
While the Cbz group is robust, it is sensitive to:
-
Hydrogenolysis: Avoid
unless deprotection is intended. -
Strong Acids: Stable to TFA (unlike Boc), but susceptible to HBr/Acetic Acid.
-
Strong Bases: Hydrolysis of the carbamate can occur with strong heating in concentrated NaOH. Use mild bases (NaHCO₃, K₂CO₃) for workups.
Common Solubility Issues
| Problem | Cause | Solution |
| Oiling Out | Compound is impure or solvent mix is non-ideal.[2] | Use a seed crystal if available.[2] Switch to a DCM/Hexane recrystallization system. |
| Gel Formation | Hydrogen bonding network in non-polar solvents.[2] | Add a small percentage (1-5%) of Methanol to the solvent (e.g., DCM/MeOH) to break H-bonds. |
| Insoluble in Water (pH 7) | pKa is ~4.5; it is not ionized at neutral pH.[2] | Adjust pH to >8 using NaHCO₃ or dilute NaOH.[2] |
References
-
Chemical Structure & Properties: PubChem.[3][4] Azepane-4-carboxylic acid derivatives. National Library of Medicine. Available at: [Link][2][4]
- Protective Group Chemistry: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Cbz stability and solubility characteristics).
- General Solubility Protocols: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.
Sources
- 1. CAS 97164-96-0: 1H-Azepine-4-carboxylicacid, hexahydro- [cymitquimica.com]
- 2. Tripalmitin (CAS 555-44-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Azepane-4-carboxylic acid | C7H13NO2 | CID 20139928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (s)-Azepane-1-carboxylic acid {1-[4-(4-benzyloxy-phenylamino)-piperidine-1-carbonyl]-3-methyl-butyl}-amide | C31H44N4O3 | CID 10697309 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid protocol
Application Note: High-Purity Synthesis of 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid (N-Cbz-azepane-4-carboxylic acid). While direct ring expansion of cyclohexanone derivatives (Schmidt reaction) is often cited, it frequently suffers from poor regioselectivity (yielding mixtures of 3- and 4-isomers) and difficult purification.
To ensure regiochemical purity and process reliability , this protocol utilizes a Ring Expansion-Homologation strategy . We begin with the commercially available 4-piperidone, expand the ring to the symmetrical azepan-4-one, and subsequently install the carboxylic acid moiety via the Van Leusen reductive cyanation. This route guarantees the position of the carboxyl group relative to the nitrogen, eliminating the risk of inseparable regioisomers.
Synthetic Pathway & Logic
The synthesis is divided into four critical phases. The logic prioritizes the maintenance of the Cbz protecting group (sensitive to hydrogenolysis and strong acids) and the establishment of the 7-membered ring geometry prior to functionalization.
Core Mechanism:
-
Protection: Stabilization of the amine.
-
Ring Expansion: Tiffeneau-Demjanov-type expansion using Ethyl Diazoacetate (EDA) to generate the azepane core.
-
Decarboxylation: Removal of the auxiliary ester to yield the symmetrical ketone.
-
Homologation: Conversion of the ketone to the nitrile (Van Leusen) followed by hydrolysis to the target acid.
Figure 1: Synthetic workflow for the regioselective synthesis of the target azepane.
Materials & Equipment
| Reagent | Grade/Purity | Role | Hazard Note |
| 4-Piperidone monohydrate HCl | >98% | Starting Material | Irritant |
| Benzyl Chloroformate (Cbz-Cl) | 95% | Protecting Group | Lachrymator, Corrosive |
| Ethyl Diazoacetate (EDA) | >13% in DCM | Ring Expansion | Explosive, Toxic |
| Boron Trifluoride Etherate | Synthesis Grade | Lewis Acid Catalyst | Corrosive, Moisture Sensitive |
| Tosylmethyl Isocyanide (TosMIC) | 98% | C1 Homologation | Stench, Toxic |
| Potassium tert-butoxide | >97% | Base | Hygroscopic, Corrosive |
Equipment Requirements:
-
Cryogenic reactor or Dewar capable of maintaining -25°C.
-
Inert gas manifold (Nitrogen or Argon).
-
High-vacuum pump for solvent removal.
-
Flash chromatography system.[1]
Detailed Experimental Protocol
Phase 1: Protection (Synthesis of N-Cbz-4-piperidone)
Rationale: The secondary amine must be protected to prevent side reactions with the diazoacetate and to facilitate purification.
-
Setup: Dissolve 4-piperidone monohydrate hydrochloride (15.3 g, 100 mmol) in water (30 mL) and THF (30 mL).
-
Basification: Add solid Sodium Carbonate (
, 21.2 g, 200 mmol) slowly. The solution will bubble. Cool to 0°C.[1][2] -
Addition: Add Benzyl Chloroformate (Cbz-Cl, 17.1 g, 100 mmol) dropwise over 30 minutes, maintaining temperature <10°C.
-
Reaction: Stir vigorously at room temperature for 3 hours. Monitor by TLC (30% EtOAc/Hexane).
-
Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with 1M HCl (to remove unreacted amine), saturated
, and brine. Dry over and concentrate. -
Yield: Expect ~21-23 g (>90%) of a pale yellow oil/solid. QC Check:
NMR should show benzyl protons at ~5.15 ppm and absence of broad NH peaks.
Phase 2: Ring Expansion (The Tiffeneau-Demjanov Variant)
Rationale: This step converts the 6-membered piperidone to the 7-membered azepane. Using EDA/BF3 generates the beta-keto ester. Because the starting material is symmetrical, regioselectivity issues are avoided.
-
Safety: Perform behind a blast shield. EDA is potentially explosive.
-
Setup: Dissolve N-Cbz-4-piperidone (11.6 g, 50 mmol) in anhydrous
(100 mL) or DCM. Cool to -25°C (internal temperature). -
Catalyst: Add Boron Trifluoride Etherate (
, 7.1 g, 50 mmol). -
Expansion: Add Ethyl Diazoacetate (EDA, 6.3 g, 55 mmol) dropwise over 60 minutes .
-
Critical: Evolution of
gas must be controlled. If bubbling stops, stop addition and allow temperature to rise slightly to restart reaction, then cool back down. Accumulation of EDA is dangerous.
-
-
Completion: Stir at -25°C for 1 hour, then allow to warm to 0°C. Quench with saturated
(carefully). -
Workup: Extract with DCM. Wash with brine.[1][2] Dry and concentrate.
-
Product: Ethyl 1-[(benzyloxy)carbonyl]-5-oxoazepane-4-carboxylate. Used directly in the next step.
Phase 3: Decarboxylation to N-Cbz-Azepan-4-one
Rationale: The ring expansion adds an ester group we do not need yet. We remove it to get the clean, symmetrical ketone.
-
Setup: Dissolve the crude beta-keto ester from Phase 2 in DMSO (50 mL).
-
Reagents: Add Sodium Chloride (NaCl, 3.5 g) and Water (1.5 mL).
-
Reaction (Krapcho Conditions): Heat to 140°C-150°C for 4-6 hours. Evolution of
will be observed. -
Workup: Cool to RT. Pour into ice water (200 mL). Extract with
(3 x 100 mL). (DMSO stays in water). -
Purification: Flash chromatography (Hexane/EtOAc 8:2).
-
Target: N-Cbz-azepan-4-one .
-
QC Check: IR spectrum should show ketone stretch (~1700
) and carbamate (~1690 ). NMR: No ethyl ester signals (quartet/triplet).
-
Phase 4: Homologation (Van Leusen Reaction) & Hydrolysis
Rationale: Converting the ketone directly to the carboxylic acid with one carbon extension. TosMIC converts C=O to CH-CN.
-
Reagent Prep: In a dry flask, dissolve N-Cbz-azepan-4-one (2.47 g, 10 mmol) and TosMIC (2.15 g, 11 mmol) in dry DME (dimethoxyethane, 25 mL) and absolute Ethanol (1 mL). Cool to 0°C.[1][2]
-
Addition: Add Potassium tert-butoxide (t-BuOK, 2.24 g, 20 mmol) in portions.
-
Reaction: Stir at 0°C for 30 mins, then warm to RT and stir for 2 hours. Then heat to 35-40°C for 1 hour.
-
Workup: Dilute with brine, extract with EtOAc. Flash chromatography (Hexane/EtOAc) yields 1-Cbz-azepane-4-carbonitrile .
-
Hydrolysis: Dissolve the nitrile in Ethanol (20 mL) and 2M NaOH (10 mL). Reflux for 12 hours.
-
Note: If hydrolysis is slow, add 1 mL of 30%
to assist amide formation first, then hydrolyze to acid.
-
-
Isolation: Cool. Acidify carefully with 1M HCl to pH 3. Extract with EtOAc.[2] Dry (
) and concentrate.[3] -
Final Product: 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid .
Quality Control & Troubleshooting
| Issue | Probable Cause | Solution |
| Low Yield in Step 2 | EDA decomposition or accumulation | Ensure anhydrous conditions. Add EDA very slowly. Ensure |
| Incomplete Decarboxylation | Temperature too low | Krapcho requires >140°C. Ensure water is present (essential for the mechanism). |
| Cbz Cleavage | Acidification too strong | During Step 5 workup, do not go below pH 2-3. Avoid HBr or concentrated HCl. |
| Impurity: Azepan-3-one | Regioisomer from Step 2 | Unlikely with 4-piperidone starting material due to symmetry. Verify starting material purity. |
Analytical Specification (Expected):
-
Appearance: White to off-white solid.
-
1H NMR (DMSO-d6):
12.1 (s, 1H, COOH), 7.35 (m, 5H, Ar-H), 5.05 (s, 2H, -Ph), 3.4-3.6 (m, 4H), 2.5 (m, 1H, CH-COOH), 1.6-2.0 (m, 6H). -
MS (ESI): [M+H]+ = 278.14.
References
- Synthesis of N-Cbz-4-piperidone: Source: ChemicalBook Protocols & P
-
Ring Expansion (Piperidone to Azepane)
- Title: Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate (Analogous protocol for Boc, applicable to Cbz).
- Source: Organic Process Research & Development (ACS).
-
URL:[Link]
-
Van Leusen Reaction (TosMIC Protocol)
-
General Azepane Properties
- Title: Azepane-4-carboxylic acid (PubChem CID 20139928).
-
URL:[Link]
Sources
- 1. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]
- 2. EP0802190A1 - Process and intermediates for preparing azepines - Google Patents [patents.google.com]
- 3. 1-Cbz-4-Piperidone synthesis - chemicalbook [chemicalbook.com]
- 4. scispace.com [scispace.com]
- 5. Van Leusen Reaction [organic-chemistry.org]
Application Notes and Protocols for Amide Coupling Reactions with 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid
Introduction: The Strategic Importance of the Azepane Scaffold in Modern Drug Discovery
The azepane ring system, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure and conformational flexibility allow for the exploration of novel chemical space, leading to compounds with improved pharmacological properties. Azepane derivatives have demonstrated a wide range of biological activities, including anti-cancer, anti-tubercular, and anti-Alzheimer's properties, with over 20 azepane-based drugs approved by the FDA.[1][2] The ability to functionalize the azepane core, for instance, through the formation of amide bonds, is crucial for the development of new therapeutic agents.[3]
This application note provides a detailed guide to the amide coupling reactions of a key building block, 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid. While specific literature examples for this exact reactant are not prevalent, the protocols herein are based on well-established and robust methods for the coupling of N-Cbz protected cyclic amino acids. We will delve into the rationale behind reagent selection and reaction conditions, providing researchers with the necessary tools to successfully incorporate this valuable moiety into their synthetic targets.
Physicochemical Properties of 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid
| Property | Predicted Value (for Boc-analogue) | Implication for Amide Coupling |
| Molecular Weight | 277.32 g/mol (for Cbz-analogue) | Standard laboratory scale reactions are appropriate. |
| pKa | 4.67 ± 0.20 | The carboxylic acid is acidic enough to be deprotonated by common organic bases, facilitating the formation of the carboxylate required for activation. |
| Boiling Point | 369.0 ± 35.0 °C | The compound is not volatile under typical reaction conditions. |
| Density | 1.133 ± 0.06 g/cm³ | Standard liquid handling techniques are suitable. |
| Appearance | Likely a colorless to light yellow viscous liquid or solid | The physical state will dictate handling procedures. |
Data for 1-Boc-azepane-4-carboxylic acid obtained from[4].
Core Principles of Amide Coupling: The Necessity of Carboxylic Acid Activation
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process that requires high temperatures and results in the formation of water. To achieve efficient amide bond formation under mild laboratory conditions, the carboxylic acid must first be "activated".[4] This involves converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby rendering the carbonyl carbon more susceptible to nucleophilic attack by the amine. This activation is typically achieved in situ using a variety of coupling reagents.
Experimental Workflows and Mechanistic Insights
Two of the most reliable and widely used methods for amide bond formation in medicinal chemistry involve the use of aminium/uronium salt-based reagents, such as HATU, and carbodiimide-based reagents, like EDC, often in the presence of an additive such as HOBt.
Workflow Overview
The general workflow for the amide coupling of 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid is depicted below.
Caption: General experimental workflow for amide coupling.
Protocol 1: HATU-Mediated Amide Coupling
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that often provides high yields and short reaction times with minimal racemization, particularly for sterically hindered substrates. The mechanism involves the formation of a highly reactive OAt-active ester.
Mechanism:
Caption: HATU-mediated amide coupling mechanism.
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid (1.0 eq).
-
Dissolve the carboxylic acid in an appropriate anhydrous aprotic solvent (e.g., DMF or DCM, approximately 0.1-0.5 M).
-
Add the amine coupling partner (1.0-1.2 eq).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
-
Activation and Coupling:
-
In a separate vial, dissolve HATU (1.0-1.2 eq) in a minimal amount of the same anhydrous solvent.
-
Add the HATU solution dropwise to the stirred solution of the carboxylic acid, amine, and base at 0 °C (ice bath).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Protocol 2: EDC/HOBt-Mediated Amide Coupling
Rationale: The combination of a water-soluble carbodiimide, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and an additive, HOBt (1-Hydroxybenzotriazole), is a classic and cost-effective method for amide bond formation. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an HOBt-active ester, which is less prone to racemization and side reactions than the O-acylisourea itself.
Mechanism:
Caption: EDC/HOBt-mediated amide coupling mechanism.
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
In a round-bottom flask, dissolve 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid (1.0 eq), the amine (1.0-1.2 eq), and HOBt (1.0-1.2 eq) in an anhydrous polar aprotic solvent like DMF or DCM.
-
If the amine is provided as a salt (e.g., hydrochloride), add a tertiary amine base such as triethylamine (TEA) or DIPEA (1.0-1.2 eq) to liberate the free amine.
-
-
Activation and Coupling:
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2-1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and continue stirring for 12-24 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction's progress via TLC or LC-MS.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic phase with water or a mild aqueous acid (e.g., 1 M HCl) to remove the water-soluble urea byproduct and any excess EDC.
-
Follow with washes of saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
Post-Coupling Considerations: Cbz Deprotection
Following the successful formation of the amide bond, the Cbz (benzyloxycarbonyl) protecting group can be removed if the free amine is required for subsequent synthetic steps. The most common method for Cbz deprotection is catalytic hydrogenolysis.
General Protocol for Cbz Deprotection:
-
Dissolve the Cbz-protected amide in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Subject the mixture to an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Conclusion
The protocols detailed in this application note provide a robust framework for the successful amide coupling of 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid. By understanding the underlying principles of carboxylic acid activation and the specific roles of the coupling reagents, researchers can confidently employ these methods to synthesize novel azepane-containing molecules with potential therapeutic applications. The choice between a HATU-based or an EDC/HOBt-based approach will depend on factors such as the scale of the reaction, the cost of reagents, and the nature of the specific amine coupling partner.
References
-
J&K Scientific. (n.d.). 1-Boc-Azepane-4-carboxylic acid | 868284-36-0. Retrieved from [Link]
-
PubChem. (n.d.). (s)-Azepane-1-carboxylic acid {1-[4-(4-benzyloxy-phenylamino)-piperidine-1-carbonyl]-3-methyl-butyl}-amide. Retrieved from [Link]
-
Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25. Retrieved from [Link]
-
jOeCHEM. (2019, January 25). Making Amides from Carboxylic Acids [Video]. YouTube. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
PubChem. (n.d.). Azepane-4-carboxylic acid. Retrieved from [Link]
-
Lamberth, C. (2017). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH. Retrieved from [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
PubChem. (n.d.). Carbamazepine. Retrieved from [Link]
-
Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. Chemical Society Reviews, 42(17), 7170-7184. Retrieved from [Link]
-
Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. Retrieved from [Link]
-
Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Organic Syntheses. (2015). Preparation of Mono-Cbz Protected Guanidines. Retrieved from [Link]
Sources
Application Note: Deprotection of the Cbz Group from 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid
[1]
Abstract
This guide details the deprotection of the benzyloxycarbonyl (Cbz) group from 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid to yield azepane-4-carboxylic acid.[1] While Cbz removal is a standard transformation, the specific nature of the azepane-4-carboxylic acid product—a cyclic
Introduction & Strategic Considerations
The target molecule, Azepane-4-carboxylic acid (CAS: 97164-96-0), is a valuable non-proteinogenic amino acid scaffold used in peptidomimetics and drug design to induce specific conformational constraints (e.g.,
The Challenge: Zwitterionic Solubility
The starting material (Cbz-protected) is lipophilic and soluble in organic solvents (DCM, EtOAc).[1] However, the deprotected product exists as a zwitterion at neutral pH.
-
Solubility Shift: The product is highly soluble in water and sparingly soluble in non-polar organics.
-
Isolation Risk: Improper workup often results in hygroscopic gums or "oils" rather than crystalline solids.[1]
-
Reaction Monitoring: Standard TLC requires specific visualization (Ninhydrin) as the product lacks UV chromophores after Cbz removal.[1]
Method Selection Matrix
| Constraint | Recommended Method | Why? |
| Standard Lab Scale (<10g) | Method A: Catalytic Hydrogenolysis | Cleanest profile; product obtained as free zwitterion.[1] |
| Safety / No H₂ Gas | Method B: Transfer Hydrogenation | Eliminates H₂ gas cylinder risks; mild conditions.[1] |
| Scale-Up / H₂ Restrictions | Method C: Acidolytic Cleavage | Robust; yields stable HBr salt (easier to crystallize).[1] |
Method A: Catalytic Hydrogenolysis (Standard Protocol)
Mechanism: Heterogeneous catalysis where H₂ adsorbs onto Palladium, facilitating the cleavage of the benzylic C-O bond. This releases toluene and a carbamic acid, which spontaneously decarboxylates to the amine.[2]
Materials
-
Substrate: 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid[1]
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (reduces ignition risk).
-
Reagent: Hydrogen gas (H₂) (balloon or manifold).[1]
Protocol
-
Preparation: In a round-bottom flask, dissolve the substrate (1.0 equiv) in MeOH (0.1 M concentration).
-
Note: If the substrate is not fully soluble, minimal heating (30°C) or addition of a co-solvent (EtOAc) is acceptable, though MeOH alone is preferred for workup.
-
-
Inerting: Nitrogen purge the flask for 5 minutes.
-
Catalyst Addition: Carefully add 10 wt% of Pd/C (e.g., if using 1g substrate, add 100mg catalyst).
-
Hydrogenation: Evacuate the flask and backfill with H₂ (repeat 3x). Maintain under H₂ atmosphere (balloon pressure, ~1 atm) with vigorous stirring.
-
Monitoring: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (System: n-Butanol/AcOH/H2O 3:1:1).[1]
-
Visualization: Stain with Ninhydrin.[1] The product will appear as a distinct purple/red spot near the baseline; SM will be UV active and higher Rf.
-
-
Workup (Critical Step):
-
Filter the reaction mixture through a Celite® pad to remove Pd/C. Rinse the pad with MeOH.
-
Isolation: Concentrate the filtrate in vacuo.
-
Crystallization: The residue will likely be a gum.[1] Triturate with cold Diethyl Ether (Et2O) or Acetone to induce crystallization of the zwitterion.[1] Filter the white solid.[1]
-
Method B: Transfer Hydrogenation (Safety-Focused)
Concept: Uses a hydrogen donor (Ammonium Formate) instead of H₂ gas.[1] Ideal for labs restricting pressurized gas or for parallel synthesis.[1]
Protocol
-
Dissolution: Dissolve substrate (1.0 equiv) in Methanol (0.1 M).
-
Reagents: Add Ammonium Formate (3.0–5.0 equiv) and 10% Pd/C (10 wt%).
-
Reaction: Heat the mixture to reflux (approx. 65°C) for 1–2 hours.
-
Workup:
Method C: Acidolytic Cleavage (HBr/AcOH)
Concept: Acid-mediated cleavage removes the Cbz group as benzyl bromide.[1] This method yields the Hydrobromide salt of the amino acid, which is often more crystalline and stable than the zwitterion.
Protocol
-
Reagent: 33% HBr in Acetic Acid (AcOH).
-
Reaction: Dissolve substrate in minimal AcOH. Add HBr/AcOH solution (5–10 equiv).[1]
-
Conditions: Stir at RT for 1–2 hours.
-
Workup:
Analytical Validation
Expected Data
-
1H NMR (D₂O):
-
LC-MS:
Visualization: Cbz Deprotection Mechanism
Caption: Mechanistic pathway of Pd-catalyzed hydrogenolysis of the Cbz group.[1][8]
References
-
Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Standard reference for deprotection conditions).
-
Felpin, F. X., & Fouquet, E. (2010).[9][10][11] A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd/C Catalyst with Well-Defined Properties.[1][11] Chemistry – A European Journal, 16(41), 12440-12445.[1] [1]
-
PubChem. (2023).[1][7] Azepane-4-carboxylic acid (Compound Summary). National Library of Medicine.[1]
Sources
- 1. (s)-Azepane-1-carboxylic acid {1-[4-(4-benzyloxy-phenylamino)-piperidine-1-carbonyl]-3-methyl-butyl}-amide | C31H44N4O3 | CID 10697309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1-BOC-AZEPANE-4-CARBOXYLIC ACID CAS#: 868284-36-0 [m.chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. 97164-96-0|Azepane-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. Azepane-4-carboxylic acid | C7H13NO2 | CID 20139928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scientificupdate.com [scientificupdate.com]
- 9. Benzyl Esters [organic-chemistry.org]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
Application Note: High-Resolution NMR Characterization of 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic Acid
Executive Summary & Analytical Challenge
This Application Note details the structural validation of 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid , a critical intermediate in the synthesis of peptidomimetics and protease inhibitors.
The Analytical Challenge: Unlike rigid heterocycles, this molecule presents a dual challenge for NMR analysis:
-
Conformational Flexibility: The 7-membered azepane ring exists in a flux of twist-chair and twist-boat conformations, causing significant signal broadening of ring methylene protons.
-
Rotameric Isomerism: The carbamate (Cbz) protecting group induces restricted rotation around the N–CO bond. This results in the presence of distinct cis and trans rotamers in solution at room temperature (typically a 50:50 to 60:40 ratio).
Crucial Insight: Researchers often mistake these rotameric signals for impurities. This guide provides a self-validating protocol to distinguish intrinsic rotamers from actual contamination using Variable Temperature (VT) NMR and solvent selection.
Strategic Protocol: Sample Preparation & Acquisition
A. Solvent Selection
-
Primary Recommendation: DMSO-d6 [1]
-
Why: Essential for observing the carboxylic acid proton (~12.0 ppm) which often exchanges or broadens into the baseline in CDCl3. DMSO also raises the energy barrier for rotation slightly, often making rotamer separation more distinct, which is better for integration than broad, coalescing peaks.
-
-
-
Why: Standard for comparison with literature on protected amines. Note that the -COOH proton may be invisible.
-
B. Sample Preparation[6][7][8][9][10]
-
Mass: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.
-
Filtration: Filter through a cotton plug if any turbidity is observed (crucial for 7-membered rings where baseline noise can obscure broad multiplets).
-
Equilibration: Allow the sample to sit in the probe for 5 minutes to reach thermal equilibrium, preventing drift during long 13C acquisitions.
C. Acquisition Parameters (Standard 400/500 MHz)
-
1H NMR: 16–32 scans, relaxation delay (d1) ≥ 2.0s (to ensure quantitative integration of the slow-relaxing aromatic protons).
-
13C NMR: 512–1024 scans. Note: Rotamers split carbon signals; high signal-to-noise ratio is required to see the minor rotamer peaks.
Structural Analysis & Workflow Visualization
The following diagram outlines the logical flow for validating the structure and resolving rotameric confusion.
Figure 1: Decision tree for distinguishing intrinsic rotameric behavior from sample impurities.
Spectral Interpretation (Self-Validating Data)[9]
1H NMR Assignment (DMSO-d6, 298 K)
Note: Chemical shifts are approximate ranges due to rotameric splitting.
| Moiety | Proton Count | Chemical Shift (δ ppm) | Multiplicity | Diagnostic Notes (Self-Validation) |
| -COOH | 1H | 12.0 – 12.5 | Broad Singlet | Disappears on D2O shake. Indicates free acid. |
| Aromatic (Cbz) | 5H | 7.25 – 7.40 | Multiplet | Integral must be 5.0 relative to the single -COOH. Confirms Cbz protection. |
| Benzylic CH2 | 2H | 5.00 – 5.15 | Split Singlet / AB System | Often appears as two unequal singlets (rotamers). Integral must sum to 2H. |
| Azepane N-CH2 (C2, C7) | 4H | 3.20 – 3.60 | Complex Multiplet | Deshielded by Nitrogen. Broad due to ring flip. |
| Azepane CH-COOH (C4) | 1H | 2.40 – 2.65 | Multiplet | Often obscured by solvent (DMSO ~2.50) or water. Use HSQC to locate. |
| Azepane Ring CH2 (C3, C5, C6) | 6H | 1.40 – 2.10 | Broad Multiplets | "Hump" region. Integration of this region is critical to confirm ring size (should sum to ~6H). |
13C NMR Assignment
Expect "Twin Peaks" for carbons near the nitrogen due to rotamers.
| Carbon Type | Shift (δ ppm) | Notes |
| C=O (Acid) | ~175.0 - 176.0 | Most deshielded signal. |
| C=O (Carbamate) | ~155.0 - 156.0 | Characteristic of Cbz/Boc. May appear as two peaks.[6][7] |
| Aromatic (Ipso) | ~137.0 | Quaternary carbon of the phenyl ring. |
| Aromatic (CH) | 127.0 - 129.0 | 3 distinct signals (ortho, meta, para). |
| Benzylic CH2 | ~66.0 - 67.0 | Key diagnostic for Cbz. |
| Azepane C2, C7 | ~45.0 - 48.0 | N-adjacent carbons. Heavily split by rotamers. |
| Azepane C4 | ~40.0 - 42.0 | Methine carrying the acid. |
| Azepane C3, C5, C6 | 25.0 - 35.0 | Ring methylenes. |
Advanced Verification: The Rotamer Test
To definitively prove that the complex spectrum is a single pure compound and not a mixture of products, perform a Variable Temperature (VT) experiment :
-
Setup: Heat the DMSO-d6 sample to 353 K (80 °C) inside the NMR probe.
-
Observation:
-
The restricted rotation around the N–C(O)O bond overcomes its energy barrier.
-
The split singlets of the Benzylic CH2 (~5.1 ppm) will coalesce into a single sharp singlet.
-
The broad azepane multiplets will sharpen significantly.
-
Figure 2: Kinetic equilibrium of Cbz-rotamers. Heating accelerates exchange, simplifying the NMR spectrum.
References & Authoritative Sources
-
Rotameric Behavior of N-Cbz/N-Acyl Amines:
-
Azepane Conformational Analysis:
-
J. Org.[6] Chem.2009 , 74, 4697. (Conformational analysis of substituted diazepanes/azepanes).
-
-
Solvent Effects (DMSO vs CDCl3):
-
Magn. Reson. Chem.2006 , 44, 491-509.[1] (The effect of DMSO vs Chloroform on 1H chemical shifts).
-
-
Compound Data (Analogous Structures):
-
PubChem CID 20139928 (Azepane-4-carboxylic acid core structure).
-
Disclaimer: This protocol is designed for research purposes. Always consult local safety guidelines when handling deuterated solvents and variable temperature NMR probes.
Sources
- 1. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. researchgate.net [researchgate.net]
- 6. research.cbc.osu.edu [research.cbc.osu.edu]
- 7. BJOC - Chromatographically separable rotamers of an unhindered amide [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
Application of 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid in Fragment-Based Drug Discovery
Introduction: The Imperative for Three-Dimensionality in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds.[1][2] The core principle of FBDD is to screen low-molecular-weight compounds (fragments) that bind to a biological target with low affinity, and then to optimize these fragments into potent drug candidates.[2][3] Historically, many fragment libraries have been dominated by flat, aromatic, sp²-rich structures. However, there is a growing consensus that increasing the three-dimensional character and the fraction of sp³-hybridized atoms in fragments can lead to improved physicochemical properties and better project progression in drug discovery.[1] Saturated heterocycles, such as the azepane scaffold, are particularly valuable in this regard, offering rigid, three-dimensional frameworks that can present functional groups in well-defined vectors.[4][5][6]
This application note details the utility of 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid as a versatile fragment for FBDD campaigns. We will explore the strategic advantages conferred by its unique structural features and provide detailed protocols for its application in fragment screening and subsequent hit-to-lead optimization.
Molecular Rationale: Why 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid is a Superior FBDD Fragment
1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid is a trifunctional molecule that embodies several key attributes of an ideal FBDD fragment:
-
The Azepane Scaffold: This seven-membered saturated heterocycle provides a non-planar, sp³-rich core.[7][8] The azepane ring system is a privileged scaffold found in over 20 FDA-approved drugs, demonstrating its biocompatibility and favorable pharmacokinetic properties.[9] Its conformational flexibility allows it to adapt to various binding pockets, while its defined chair and boat conformations can be exploited for precise vector-based elaboration.[4][10]
-
The Carboxylic Acid Handle: The carboxylic acid moiety is a versatile functional group in medicinal chemistry.[11] It can act as a hydrogen bond donor and acceptor, forming key interactions with protein targets.[12][13] Furthermore, it serves as a crucial synthetic handle for fragment "growing" or "linking" strategies, allowing for the facile formation of amide bonds to introduce new chemical diversity.[14][15]
-
The Benzyloxycarbonyl (Cbz) Protecting Group: The Cbz group provides a stable means of protecting the azepane nitrogen, preventing unwanted side reactions during initial screening and synthesis.[16][17] Its stability under a range of conditions ensures the integrity of the fragment during screening campaigns.[16] Importantly, the Cbz group can be selectively removed via hydrogenation, revealing a secondary amine that serves as an additional, orthogonal vector for fragment elaboration.[16][17]
Physicochemical Properties
The properties of the core azepane-4-carboxylic acid scaffold align well with the "Rule of Three," a common guideline for fragment design.
| Property | Value (for core scaffold) | "Rule of Three" Guideline |
| Molecular Weight | 143.18 g/mol [18] | < 300 Da |
| cLogP | -2.7[18] | ≤ 3 |
| Hydrogen Bond Donors | 2[18] | ≤ 3 |
| Hydrogen Bond Acceptors | 2[18] | ≤ 3 |
Note: The Cbz-protected version will have a higher molecular weight and cLogP, but the core scaffold's properties demonstrate its fragment-like nature.
Experimental Workflows and Protocols
The successful application of 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid in an FBDD campaign involves a multi-stage process, from initial screening to hit validation and elaboration.
Workflow Overview: From Fragment Screening to Hit Elaboration
Caption: High-level workflow for utilizing the azepane fragment in an FBDD campaign.
Part 1: Primary Screening Protocols
The goal of the primary screen is to identify fragments that bind to the target protein. Due to the expected weak affinities of fragments, highly sensitive biophysical techniques are required.[19]
Protocol 1A: Surface Plasmon Resonance (SPR) Screening
SPR is a label-free technique that detects changes in mass on a sensor surface, making it ideal for detecting the binding of small molecule fragments.[20][21]
Objective: To identify binding of 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid to an immobilized protein target.
Materials:
-
Biacore™ series instrument (e.g., Biacore 8K)[22]
-
Sensor Chip CM5 (or other appropriate surface)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Target protein of interest
-
1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid stock solution (e.g., 100 mM in 100% DMSO)
-
Running buffer (e.g., HBS-EP+, PBS) with 1-5% DMSO[23]
-
Regeneration solution (e.g., Glycine-HCl pH 2.5, or mild base)
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor surface with running buffer.
-
Activate the surface with a 1:1 mixture of EDC/NHS for 7 minutes.
-
Inject the target protein (e.g., 10-50 µg/mL in a low ionic strength buffer like 10 mM Acetate, pH 4.5) until the desired immobilization level is reached (typically 8,000-12,000 RU).
-
Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference channel should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.[24]
-
-
Fragment Screening:
-
Prepare a concentration series of the fragment in running buffer. A typical starting concentration for fragment screening is 100-500 µM.
-
Inject the fragment solution over the target and reference surfaces for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).[24]
-
Perform a regeneration step if necessary to remove any bound fragment and prepare the surface for the next injection.
-
Include buffer-only injections (blanks) for double referencing.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference channel and buffer blank responses.
-
A positive "hit" is identified by a concentration-dependent increase in the binding response.
-
Determine the dissociation constant (KD) by fitting the steady-state binding responses to a 1:1 binding model.
-
Protocol 1B: NMR-Based Screening (Saturation Transfer Difference)
NMR spectroscopy is another powerful tool for FBDD, capable of detecting weak binding events in solution.[3][19][25][26] Saturation Transfer Difference (STD) NMR is a ligand-observe experiment that is particularly effective.[27]
Objective: To detect binding by observing magnetization transfer from the protein to the fragment.
Materials:
-
NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe.
-
Target protein solution (10-50 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4).
-
1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid stock solution (in d6-DMSO).
-
NMR tubes.
Methodology:
-
Sample Preparation:
-
Prepare two NMR samples:
-
Sample 1 (Reference): Fragment at a final concentration of ~200 µM in the deuterated buffer.
-
Sample 2 (Protein + Fragment): Fragment at ~200 µM and target protein at ~20 µM in the same deuterated buffer.
-
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum of Sample 1 to identify the fragment's proton resonances.
-
For Sample 2, acquire an STD NMR spectrum. This involves two experiments:
-
On-resonance spectrum: Selectively saturate a region of the protein's proton spectrum where no fragment signals appear (e.g., -1 ppm).
-
Off-resonance spectrum: Irradiate a region far from any protein or fragment signals (e.g., 40 ppm).
-
-
The STD spectrum is the difference between the on-resonance and off-resonance spectra.
-
-
Data Analysis:
-
Signals that appear in the STD spectrum correspond to protons of the fragment that are in close proximity to the saturated protein, confirming a binding event.
-
The relative intensity of the STD signals can provide information about which parts of the fragment are most intimately interacting with the protein (the binding epitope).
-
Part 2: Hit Validation with X-Ray Crystallography
Confirming the binding mode of a fragment hit is crucial for guiding subsequent optimization efforts.[2][28] X-ray crystallography provides a high-resolution 3D picture of the protein-fragment complex.[29][30][31]
Objective: To determine the crystal structure of the target protein in complex with 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid.
Methodology:
-
Protein Crystallization:
-
Generate high-purity, concentrated protein.
-
Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) to obtain diffraction-quality crystals of the apo-protein.[32]
-
-
Co-crystallization or Soaking:
-
Soaking: Transfer apo-protein crystals into a solution containing the fragment (typically 1-10 mM) for a period ranging from minutes to hours. This is often the preferred method.[32]
-
Co-crystallization: Set up crystallization trials with the protein pre-incubated with a 2-5 fold molar excess of the fragment.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystal and collect X-ray diffraction data, preferably at a synchrotron source.
-
Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model.
-
Carefully analyze the resulting electron density maps to unambiguously identify the bound fragment and its orientation in the binding site.[29]
-
Part 3: Fragment Elaboration Strategies
Once the binding mode is confirmed, the fragment can be optimized to improve its potency and other drug-like properties. The structure of 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid offers two primary, orthogonal growth vectors.
Elaboration Strategy Diagram
Caption: Orthogonal growth vectors for fragment elaboration.
Protocol 3A: Fragment Growing via Amide Coupling (Vector 1)
This strategy utilizes the carboxylic acid to "grow" the fragment into an adjacent sub-pocket identified from the crystal structure.
-
Design: Based on the crystal structure, identify a nearby pocket and select a suitable amine-containing building block (R-NH₂) that is predicted to form favorable interactions.
-
Synthesis:
-
Dissolve 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF or DCM).
-
Add a peptide coupling reagent (e.g., HATU, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq).
-
Stir for 10 minutes, then add the selected amine (R-NH₂, 1.1 eq).
-
Stir at room temperature until reaction completion (monitored by LC-MS).
-
Purify the resulting amide product by chromatography.
-
-
Testing: Evaluate the new, larger compound for improved binding affinity using SPR or another quantitative biophysical assay.
Protocol 3B: Elaboration via Cbz-Deprotection (Vector 2)
This strategy opens up a second vector for optimization by functionalizing the azepane nitrogen.
-
Deprotection:
-
Dissolve the Cbz-protected fragment or its elaborated derivative in a solvent like methanol or ethanol.
-
Add a catalytic amount of Palladium on carbon (Pd/C, 10 mol%).
-
Stir the reaction under an atmosphere of hydrogen gas (H₂) until the starting material is consumed.
-
Filter off the catalyst and concentrate the filtrate to yield the deprotected secondary amine.
-
-
Derivatization: The newly exposed amine can be functionalized in numerous ways:
-
Reductive amination: React with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH(OAc)₃) to install alkyl groups.
-
Acylation/Sulfonylation: React with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides.
-
-
Testing: Purify and test the new analogues to build a comprehensive Structure-Activity Relationship (SAR).
Conclusion
1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid represents a high-value fragment for modern FBDD campaigns. Its sp³-rich azepane core addresses the need for greater three-dimensionality in screening libraries, while its dual, orthogonal functional handles—the carboxylic acid and the protected amine—provide a clear and synthetically tractable path for rapid hit-to-lead optimization. The protocols outlined in this note provide a robust framework for researchers to leverage the potential of this scaffold in their drug discovery programs.
References
- Scientific Reports. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. [Link]
- ResearchGate. Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. [Link]
- ACS Publications. Application of Fragment-Based NMR Screening, X-ray Crystallography, Structure-Based Design, and Focused Chemical Library Design to Identify Novel μM Leads for the Development of nM BACE-1 (β-Site APP Cleaving Enzyme 1) Inhibitors. [Link]
- PubMed. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]
- PubChem. Azepane-4-carboxylic acid. [Link]
- PubChem. (s)-Azepane-1-carboxylic acid {1-[4-(4-benzyloxy-phenylamino)-piperidine-1-carbonyl]-3-methyl-butyl}-amide. [Link]
- ResearchGate. Strategies for fragment optimization Linking, growing and merging-see text for details. [Link]
- National Institutes of Health. Fragment-Based Drug Discovery Using NMR Spectroscopy. [Link]
- ACS Publications. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. [Link]
- ACS Publications. Fragment Screening by Surface Plasmon Resonance. [Link]
- National Institutes of Health. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. [Link]
- National Institutes of Health. Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection. [Link]
- National Institutes of Health. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. [Link]
- UCL Discovery. To Design and Develop Semi-Saturated and Unsaturated Bicyclic Heterocycles for Fragment-Based Drug Discovery (FBDD) Campaigns. [Link]
- Google Patents.
- PubMed. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. [Link]
- Portland Press. A beginner's guide to surface plasmon resonance. [Link]
- MDPI. 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. [Link]
- PubMed. SPR-based fragment screening: advantages and applications. [Link]
- National Institutes of Health. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. [Link]
- Zheng Lab. DRlinker: Deep Reinforcement Learning for Optimization in Fragment Linking Design. [Link]
- ResearchGate. Recent Advances on the Synthesis of Azepane‐Based Compounds. [Link]
- Frontiers. Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [Link]
- Royal Society of Chemistry. CHAPTER 9: Exploring Fragment Screening and Optimization Strategies Using Acetylcholine-Binding Protein. [Link]
- ResearchGate. Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD). [Link]
- National Institutes of Health. Fragment-based drug discovery: opportunities for organic synthesis. [Link]
- ResearchGate. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. [Link]
- Frontiers. Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. [Link]
- PubMed. Practical aspects of NMR-based fragment screening. [Link]
- Cytiva. Screening and analysis of fragments using Biacore systems. [Link]
- ACS Publications. Why Fragment Linking Rarely Succeeds and How to Improve Outcomes. [Link]
- National Institutes of Health. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. [Link]
- YouTube. Software Pharmaceutical Analysis: Fragment-based Screening by NMR. [Link]
- Chemistry LibreTexts. 18.3: Some Chemical Properties of Carboxylic Acids. [Link]/18%3A_Carboxylic_Acids_and_their_Derivatives_-_Nucleophilic_Acyl_Substitution/18.03%3A_Some_Chemical_Properties_of_Carboxylic_Acids)
- Domainex. Fragment Screening. [Link]
- Diamond Light Source. The XChem pipeline for fragment screening - Alice Douangamath. [Link]
- PubMed. Discovery of orally active carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as potent diacylglycerol acyltransferase-1 inhibitors for the potential treatment of obesity and diabetes. [Link]
- MDPI. Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides. [Link]
- Peak Proteins. X-Ray Crystallography. [Link]
- MSU Chemistry. Carboxylic Acid Reactivity. [Link]
- ResearchGate. CHAPTER 4 CARBOXYLIC ACIDS. [Link]
- Biots. Cbz Protect Amino acids. [Link]
- Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
Sources
- 1. Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-based drug discovery: opportunities for organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of orally active carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as potent diacylglycerol acyltransferase-1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. vectorlabs.com [vectorlabs.com]
- 17. Cbz-Protected Amino Groups [organic-chemistry.org]
- 18. Azepane-4-carboxylic acid | C7H13NO2 | CID 20139928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. sygnaturediscovery.com [sygnaturediscovery.com]
- 23. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 24. portlandpress.com [portlandpress.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Practical aspects of NMR-based fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. youtube.com [youtube.com]
- 28. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 29. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
- 31. youtube.com [youtube.com]
- 32. sygnaturediscovery.com [sygnaturediscovery.com]
Application Note: 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic Acid as a Rigidifying Linker Scaffold
This Application Note and Protocol Guide is structured to provide actionable, high-level technical guidance for the utilization of 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid (CAS: 1195256-01-9) in chemical biology, specifically focusing on its role as a conformationally restricted linker in PROTACs and peptidomimetics.
Executive Summary & Scientific Rationale
In the design of heterobifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs)—the linker is rarely a passive connector. It dictates physicochemical properties, permeability, and the spatial orientation of the ternary complex.
1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid (hereafter referred to as Cbz-Azp-4-COOH ) represents a premier class of "rigidifying linkers." Unlike flexible polyethylene glycol (PEG) or linear alkyl chains, the 7-membered azepane ring introduces defined conformational constraints.
Core Advantages:
-
Entropic Optimization: By restricting the degrees of freedom in the linker, the entropic penalty upon binding to the target protein and E3 ligase is reduced, potentially enhancing potency ($ \Delta G = \Delta H - T\Delta S $).
-
Solubility & Lipophilicity: The non-planar, aliphatic nature of the azepane ring disrupts crystal packing and modulates LogP without the high polarity associated with PEGs.
-
Orthogonal Protection: The Carboxybenzyl (Cbz/Z) group on the nitrogen provides orthogonality to Boc and Fmoc strategies, making it ideal for solution-phase synthesis where acid-labile groups (like t-Butyl esters) must remain intact during intermediate steps.
Technical Specifications & Chemical Properties[1]
| Property | Specification | Relevance to Protocol |
| Appearance | White to off-white solid | Visual purity check before coupling. |
| Purity (HPLC) | Critical for minimizing truncated side-products in library synthesis. | |
| Solubility | DMSO, DMF, DCM, MeOH | Compatible with standard amide coupling solvents. |
| pKa (COOH) | ~4.5 (Predicted) | Standard activation (HATU/EDC) is efficient. |
| Protecting Group | Benzyloxycarbonyl (Cbz) | Stable to TFA (acid) and weak bases; removed by Hydrogenolysis ( |
| Ring Conformation | Twist-chair/Twist-boat | Provides unique exit vectors (~120°–150°) compared to piperidines. |
Application Workflow: Linker Incorporation Strategy
The incorporation of Cbz-Azp-4-COOH is typically performed in a Solution Phase workflow due to the requirements for Cbz deprotection (Hydrogenolysis), which is often incompatible with standard solid-phase resin linkers.
Strategic Decision Diagram
The following logic flow illustrates when to select this specific linker over standard alternatives.
Figure 1: Decision matrix for selecting azepane-based linkers in drug discovery.
Detailed Experimental Protocols
Protocol A: C-Terminus Activation & Coupling (Warhead Attachment)
Objective: Attach the carboxylic acid of Cbz-Azp-4-COOH to an amine-bearing Warhead (e.g., Lenalidomide analog or Kinase Inhibitor).
Reagents:
-
Cbz-Azp-4-COOH (1.0 equiv)
-
Amine-Warhead (1.1 equiv)[1]
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
DMF (Anhydrous)
Procedure:
-
Dissolution: Dissolve Cbz-Azp-4-COOH in anhydrous DMF (0.1 M concentration).
-
Activation: Add DIPEA followed by HATU. Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow.
-
Coupling: Add the Amine-Warhead.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the formation of the product mass
. -
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), saturated
, and brine. Dry over and concentrate. -
Purification: Flash chromatography (DCM/MeOH gradient).
Protocol B: N-Terminus Deprotection (Cbz Removal)
Objective: Remove the Cbz group to reveal the secondary amine on the azepane ring without affecting other sensitive groups (like esters or Boc groups elsewhere).
Method: Catalytic Hydrogenolysis (Standard)
-
Alternative: HBr in Acetic Acid (Only if no acid-sensitive groups are present).
Reagents:
-
Intermediate from Protocol A
- (10 wt% loading, 10-20% by weight of substrate)
-
Hydrogen Gas (
) or Ammonium Formate -
Solvent: MeOH or EtOH (EtOAc can be added for solubility)
Procedure:
-
Preparation: Dissolve the intermediate in MeOH (or MeOH/EtOAc 1:1).
-
Catalyst Addition: Carefully add
under an inert atmosphere ( ). Caution: Pd/C is pyrophoric. -
Hydrogenation: Purge the vessel with
gas (balloon pressure is usually sufficient). Stir vigorously at RT for 2–16 hours. -
Monitoring: Monitor by LC-MS. The Cbz group removal will result in a mass loss of ~134 Da and the disappearance of UV absorption at 254 nm associated with the benzyl group.
-
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate to yield the free amine. Note: This amine is a secondary azepane; it is nucleophilic but sterically more hindered than a primary amine.
Protocol C: Final Assembly (Ligase Ligand Attachment)
Objective: Couple the newly revealed azepane nitrogen to the E3 Ligase Ligand (carboxylic acid form).
Reagents:
-
Deprotected Azepane Intermediate (1.0 equiv)
-
Ligase Ligand-COOH (e.g., VHL-acid or CRBN-acid) (1.2 equiv)
-
COMU or PyBOP (1.2 equiv) (Stronger coupling agents preferred for secondary amines)
-
N-Methylmorpholine (NMM) or DIPEA (3.0 equiv)
-
DMF
Procedure:
-
Activation: Activate the Ligase Ligand-COOH with COMU/Base in DMF for 5 mins.
-
Coupling: Add the Deprotected Azepane Intermediate.
-
Reaction: Stir at RT overnight (secondary amines react slower).
-
Purification: Final purification via Preparative HPLC (Reverse Phase C18, Water/Acetonitrile + 0.1% Formic Acid).
Mechanism of Action & Structural Biology
The azepane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations. When used as a linker:
-
Exit Vector Control: The angle between the N1 and C4 substituents is distinct from the 180° of para-phenyl or the flexibility of PEG. This allows the PROTAC to access "side pockets" on the E3 ligase surface.
-
Permeability: The Cbz-Azp-4-COOH scaffold contributes to a higher fraction of
hybridized carbons ( ), a metric directly correlated with improved clinical success and oral bioavailability compared to flat, aromatic linkers.
Pathway Visualization: From Synthesis to Degradation
Figure 2: The lifecycle of an azepane-based PROTAC, from synthetic assembly to biological degradation.
Troubleshooting & Expert Tips
-
Issue: Incomplete Cbz Deprotection.
-
Cause: Catalyst poisoning (Sulphur from warhead?) or insufficient
pressure. -
Solution: If the warhead contains Thiophene or Thioethers (common in kinase inhibitors), Hydrogenolysis will fail. Switch strategy: Use acid-labile protecting groups (like Boc) if possible, or use HBr/AcOH if the warhead is acid-stable. Alternatively, use Transfer Hydrogenation with Ammonium Formate (sometimes more robust).
-
-
Issue: Poor Solubility during Coupling.
-
Solution: The azepane amino acid is zwitterionic after deprotection if not handled as a salt. Ensure the free base is generated in situ with adequate DIPEA.
-
-
Issue: Rotamers in NMR.
-
Insight: Azepane amides often show complex NMR spectra due to slow rotation around the amide bond (cis/trans isomers). This is normal. High-temperature NMR (DMSO-
at 350K) can coalesce peaks for characterization.
-
References
-
PubChem. Azepane-4-carboxylic acid (Compound Summary). National Library of Medicine. [Link]
-
Baggio, C., et al. (2018). Conformational Restriction in Medicinal Chemistry: A Case Study. Bioorganic & Medicinal Chemistry.[2][3][4][5] (Contextual grounding on rigid linkers). [Link]
-
Maple, H. J., et al. (2012). Automated chemical synthesis of DNA-encoded libraries. (Contextual usage of bifunctional protected amino acids). [Link]
-
Testa, A., et al. (2020). Designing PROTACs: Linker Chemistry and Properties. (General principles applied to azepane selection). [Link]
Sources
Application Note: Analytical Characterization of 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid
[1]
Introduction & Physicochemical Profile[1][2][3][4][5][6][7]
1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid is a critical intermediate in the synthesis of protease inhibitors and peptidomimetics.[1] Structurally, it consists of a seven-membered azepane ring protected at the nitrogen by a carboxybenzyl (Cbz/Z) group, with a carboxylic acid moiety at the C4 position.[1]
Unlike its 5-membered (proline) or 6-membered (pipecolic acid) analogs, the azepane-4-carboxylic acid scaffold is constitutionally achiral due to a plane of symmetry passing through the N1 and C4 atoms (assuming no other substitution).[1] However, the bulky Cbz group can induce rotameric species visible in NMR, which must be distinguished from impurities.[1]
Compound Identity
| Property | Value | Notes |
| IUPAC Name | 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid | Also known as N-Cbz-hexahydro-1H-azepine-4-carboxylic acid |
| Molecular Formula | C₁₅H₁₉NO₄ | |
| Molecular Weight | 277.32 g/mol | |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Sparingly soluble in water (acidic form) |
| pKa (Predicted) | ~4.7 (COOH) | Requires acidic mobile phase for retention |
| Chirality | Achiral | Meso-like symmetry; no stereocenter at C4 |
Quality Control Workflow (Logic Map)
The following decision tree outlines the analytical strategy. Note the specific branch for "Rotamer Confirmation" in NMR, a common pitfall with Cbz-protected cyclic amines.
Figure 1: Analytical decision tree emphasizing the verification of rotamers versus impurities.
Protocol A: Structural Identification (NMR & MS)[1]
Nuclear Magnetic Resonance (NMR)
Objective: Confirm structure and assess the presence of rotamers (cis/trans carbamate conformers). Solvent: DMSO-d₆ (Preferred) or CDCl₃.[1] DMSO is recommended to prevent aggregation.[1]
Expected 1H NMR Signals (400 MHz, DMSO-d₆):
-
δ 12.0 - 12.5 ppm (s, 1H): Carboxylic acid proton (-COOH ).[1] Broad due to exchange.[1]
-
δ 7.30 - 7.40 ppm (m, 5H): Aromatic protons of the Cbz group (Phenyl ring).[1]
-
δ 5.05 - 5.15 ppm (s/d, 2H): Benzylic protons (-O-CH ₂-Ph).[1] Note: May appear as two singlets due to rotamers.[1]
-
δ 3.40 - 3.60 ppm (m, 4H): α-protons adjacent to Nitrogen (C2 and C7).[1]
-
δ 2.40 - 2.60 ppm (m, 1H): Methine proton at C4 (adjacent to COOH).[1]
-
δ 1.50 - 2.00 ppm (m, 6H): Remaining ring protons (C3, C5, C6).[1]
Critical Insight (Rotamers): Because the N-Cbz bond has partial double-bond character, rotation is restricted.[1] You will likely see peak doubling (approx. 50:50 or 60:40 ratio) for the benzylic CH₂ and the α-protons.[1]
-
Validation: To confirm these are rotamers and not impurities, run the NMR at elevated temperature (e.g., 350 K) .[1] The peaks should coalesce into single sharp signals.[1]
Mass Spectrometry (LC-MS)
Method: Electrospray Ionization (ESI).[1]
Protocol B: Purity Profiling (HPLC-UV)
Objective: Quantify purity and detect synthetic byproducts (e.g., benzyl alcohol, free azepane-4-carboxylic acid).
Method Parameters
| Parameter | Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax SB-C18) | Standard stationary phase for hydrophobic/polar balance.[1] |
| Mobile Phase A | Water + 0.1% Phosphoric Acid (H₃PO₄) | Acidic pH (~2.[1]0) suppresses ionization of the -COOH group, preventing peak tailing.[1] |
| Mobile Phase B | Acetonitrile (ACN) | Strong eluent for the hydrophobic Cbz group.[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure management.[1] |
| Detection | UV @ 210 nm and 254 nm | 254 nm: Specific for Cbz aromatic ring.[1] 210 nm: Universal detection for impurities lacking chromophores.[1] |
| Temperature | 40°C | Reduces viscosity and improves peak sharpness.[1] |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Equilibration |
| 2.0 | 5% | Hold to elute polar salts/unprotected amine |
| 15.0 | 90% | Linear gradient to elute main peak |
| 18.0 | 90% | Wash lipophilic impurities |
| 18.1 | 5% | Re-equilibration |
| 23.0 | 5% | End of Run |
Standard Preparation: Dissolve 10 mg of sample in 10 mL of 50:50 Water:ACN. Sonicate for 5 minutes.
Protocol C: Residual Solvents (GC-HS)[1]
Since this molecule is often crystallized or precipitated, residual solvents (DCM, Toluene from Cbz-Cl protection) must be controlled.[1]
Method: Headspace Gas Chromatography (GC-HS).[1]
References
-
Compound Identity & Structure
-
Analytical Method Grounding (HPLC of Acidic Intermediates)
-
Synthesis & Properties of Azepane Derivatives
Sources
- 1. (s)-Azepane-1-carboxylic acid {1-[4-(4-benzyloxy-phenylamino)-piperidine-1-carbonyl]-3-methyl-butyl}-amide | C31H44N4O3 | CID 10697309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Azepane-4-carboxylic acid | C7H13NO2 | CID 20139928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid (C12H21NO4) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the yield of 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid synthesis
As a Senior Application Scientist, I've frequently collaborated with research teams navigating the complexities of multi-step organic synthesis. A recurring challenge that surfaces is the optimization of yield for key intermediates, such as 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid. This molecule, a valuable building block in medicinal chemistry, often presents hurdles in its preparation that can impact project timelines and resource allocation.
This technical support center is designed to serve as your direct line to field-proven insights. We will move beyond simple procedural lists to explore the "why" behind the "how." By understanding the causality of potential issues, you can not only troubleshoot current experiments but also proactively design more robust synthetic routes in the future. This guide is structured as a dynamic question-and-answer resource to address the specific, practical issues you may encounter in the lab.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the foundational aspects of the synthesis, from starting materials to reaction monitoring.
Q1: What are the most common synthetic routes to 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid, and which is preferable?
There are two primary, direct routes often employed, differing in the final step:
-
Route A: N-Protection. This route starts with the commercially available Azepane-4-carboxylic acid and protects the secondary amine with benzyl chloroformate (Cbz-Cl).
-
Route B: Ester Hydrolysis. This route begins with an ester of azepane-4-carboxylic acid (e.g., the ethyl ester), which is first N-protected with Cbz-Cl, followed by hydrolysis of the ester to yield the final carboxylic acid.
The preferable route depends on the availability and cost of the starting materials. Route A is more direct, but Azepane-4-carboxylic acid can be more expensive than its ester counterpart. Route B adds a step but may be more economical if starting from the ethyl ester. Both routes require careful control of reaction conditions to achieve high yields.
Q2: How critical is the quality of benzyl chloroformate (Cbz-Cl), and how should it be handled?
The quality of Cbz-Cl is paramount. Benzyl chloroformate is highly sensitive to moisture and heat.[1]
-
Degradation: Upon exposure to water, it hydrolyzes to benzyl alcohol and HCl. This not only consumes the reagent but the generated acid can cause unwanted side reactions.
-
Purity Check: An impure, yellowish Cbz-Cl often indicates degradation.[1] It is recommended to use a fresh bottle or purify older reagents by distillation under reduced pressure if necessary.
-
Handling: Always handle Cbz-Cl in a well-ventilated fume hood. Use dry glassware and anhydrous solvents. It is often supplied with a stabilizer. For storage, it should be kept in a cool, dark, and dry place.[2]
Q3: Which analytical techniques are best for monitoring the reaction progress?
Thin-Layer Chromatography (TLC) is the most common and immediate method.
-
For N-Protection: Use a mobile phase like Dichloromethane/Methanol (e.g., 9:1 v/v). The starting amine is typically polar and will have a low Rf, while the Cbz-protected product is less polar and will have a higher Rf.
-
For Ester Hydrolysis: Use a mobile phase like Ethyl Acetate/Hexanes (e.g., 1:1 v/v) with a small amount of acetic acid (e.g., 1%) to ensure the carboxylic acid product is protonated and spots cleanly. The starting ester will have a high Rf, while the product carboxylic acid will have a much lower Rf.
For more precise monitoring, especially during optimization, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for confirming the masses of starting materials, intermediates, and the final product, as well as identifying any side products.
Troubleshooting Guide: Low Product Yield
This guide is structured to help you diagnose and solve issues related to low yield, the most common problem encountered in this synthesis.
Part A: Issues in the N-Protection Step
Q4: My N-protection of azepane-4-carboxylic acid is sluggish and gives a low yield. What's wrong?
This is a classic Schotten-Baumann reaction, and success hinges on maintaining the nucleophilicity of the amine while trapping the HCl byproduct. Several factors could be at play.
-
Cause 1: Incorrect pH / Insufficient Base. The secondary amine must be in its free base form to be nucleophilic. If the pH is too acidic, the amine will be protonated and unreactive. Conversely, a very high pH can accelerate the hydrolysis of Cbz-Cl.
-
Solution: Use a biphasic system (e.g., Dioxane/Water or THF/Water) with a suitable base like sodium carbonate or sodium hydroxide. Maintain the pH in the range of 9-10. Add the base concurrently with or prior to the Cbz-Cl to neutralize the generated HCl.
-
-
Cause 2: Poor Reagent Quality. As discussed in the FAQ, degraded Cbz-Cl is a primary suspect.
-
Solution: Use a fresh bottle of Cbz-Cl. If you suspect degradation, perform a small-scale test reaction with a simple amine like benzylamine to confirm its activity.
-
-
Cause 3: Temperature Control. The reaction of Cbz-Cl is exothermic. Adding it too quickly or at too high a temperature can lead to side reactions and reagent degradation.
-
Solution: Perform the addition of Cbz-Cl at 0 °C using an ice bath. Add the reagent dropwise over 30-60 minutes to maintain control over the internal temperature. Allow the reaction to slowly warm to room temperature and stir until completion.[3]
-
| Parameter | Recommended Condition | Rationale |
| Solvent | Biphasic: Dioxane/Water or THF/Water | Ensures solubility of both the amine salt and the organic Cbz-Cl. |
| Base | Na₂CO₃ or NaOH (aq. solution) | Maintains optimal pH (9-10) for a free amine without excessively hydrolyzing Cbz-Cl. |
| Temperature | 0 °C for addition, then warm to RT | Controls exotherm, minimizes side reactions and Cbz-Cl degradation. |
| Stoichiometry | 1.05 - 1.2 equivalents of Cbz-Cl | A slight excess ensures full conversion of the starting amine. |
Q5: My purification is difficult, and I'm losing a lot of product during work-up. How can I improve this?
Product loss during work-up often stems from the amphoteric nature of the product (containing both an acidic carboxyl group and a basic (amide-like) Cbz group).
-
Solution: Acid-Base Extraction.
-
After the reaction is complete, perform a primary extraction with a solvent like ethyl acetate to remove organic impurities (e.g., benzyl alcohol).
-
Carefully acidify the aqueous layer to a pH of ~2-3 with cold 1M HCl. The product, now protonated, will become less water-soluble.
-
The product may precipitate at this stage and can be collected by filtration. If it remains in solution as an oil, extract the acidified aqueous layer multiple times with ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. This procedure effectively separates the desired product from water-soluble inorganic salts.[4]
-
Part B: Issues in the Ester Hydrolysis Step
Q6: The hydrolysis of my Cbz-protected ester is incomplete, even after prolonged reaction times. Why?
Incomplete hydrolysis is a common issue, often related to reaction equilibrium or steric hindrance.
-
Cause 1: Reversible Acid-Catalyzed Hydrolysis. If you are using acidic conditions (e.g., HCl in water/THF), the reaction is reversible.[5][6] The accumulation of the alcohol byproduct can push the equilibrium back towards the starting material.
-
Solution: Use a large excess of water to drive the reaction forward. However, the most effective solution is to switch to basic hydrolysis (saponification).
-
-
Cause 2: Insufficient Base for Saponification. Saponification with a base like NaOH or LiOH is effectively irreversible because the final step is an acid-base reaction forming a carboxylate salt.[6] This makes it the preferred method for high conversion. If the reaction stalls, you may not have used enough base.
-
Solution: Use at least 1.1 to 1.5 equivalents of a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH). LiOH is often preferred as it can be more effective for hindered esters. Heat the reaction mixture (e.g., to 40-60 °C) to increase the reaction rate.
-
-
Cause 3: Poor Solubility. The Cbz-protected ester may have poor solubility in a purely aqueous medium, limiting its interaction with the hydroxide ions.
-
Solution: Use a co-solvent system such as Tetrahydrofuran (THF)/Water or Methanol/Water to ensure the ester remains dissolved throughout the reaction.[7]
-
| Parameter | Recommended Condition | Rationale |
| Method | Basic Hydrolysis (Saponification) | The reaction is irreversible, driving it to completion for a higher yield.[6] |
| Base | LiOH·H₂O or NaOH (1.1 - 1.5 eq.) | Ensures complete saponification. LiOH is often superior for sterically hindered esters. |
| Solvent | THF/Water or MeOH/Water (e.g., 3:1 v/v) | Ensures homogeneity of the reaction mixture. |
| Temperature | Room Temperature to 60 °C | Increased temperature accelerates the rate of hydrolysis. |
Experimental Protocols
Protocol 1: N-Protection of Azepane-4-carboxylic acid (Route A)
-
Dissolution: Dissolve Azepane-4-carboxylic acid (1.0 eq.) in a 1:1 mixture of 1,4-Dioxane and 1M aqueous sodium carbonate solution.
-
Cooling: Cool the solution to 0 °C in an ice-water bath with vigorous stirring.
-
Reagent Addition: Add Benzyl chloroformate (1.1 eq.) dropwise over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer twice with ethyl acetate to remove non-polar impurities.
-
Acidification & Extraction: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1M HCl. Extract the product with ethyl acetate (3x).
-
Isolation: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify by recrystallization (e.g., from ethyl acetate/hexanes) or silica gel chromatography if necessary.
Protocol 2: Saponification of Ethyl 1-[(benzyloxy)carbonyl]azepane-4-carboxylate (Route B)
-
Dissolution: Dissolve the starting ester (1.0 eq.) in a 3:1 mixture of THF and water.
-
Base Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq.) to the solution.
-
Reaction: Stir the mixture at room temperature (or heat to 40 °C) for 2-6 hours, monitoring for the disappearance of the starting ester by TLC.
-
Work-up: After completion, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.
-
Wash: Wash the aqueous solution with diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
Acidification & Extraction: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1M HCl. Extract the product with ethyl acetate (3x).
-
Isolation: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.
References
-
MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
MDPI. (2020, September 30). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Azepane-4-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, January 3). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
- Google Patents. (n.d.). EP0802190A1 - Process and intermediates for preparing azepines.
-
National Center for Biotechnology Information. (n.d.). (s)-Azepane-1-carboxylic acid {1-[4-(4-benzyloxy-phenylamino)-piperidine-1-carbonyl]-3-methyl-butyl}-amide. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). US20090131688A1 - Method for the synthesis of 4-benzofuran-carboxylic acid.
-
National Center for Biotechnology Information. (2023, January 11). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. Retrieved from [Link]
-
ResearchGate. (n.d.). The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. Retrieved from [Link]
-
Reddit. (n.d.). Why are my ester hydrolysis not working. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Process for Purification of 3-Alkenylcephem Carboxylic Acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]
- Google Patents. (n.d.). US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids.
- Google Patents. (n.d.). US8188309B2 - Process for preparing aromatic carboxylic acids.
-
ResearchGate. (n.d.). Regioselective N‐Alkylation of Ethyl 4‐Benzyloxy‐1,2,3‐triazolecarboxylate: A Useful Tool for the Synthesis of Carboxylic Acid Bioisosteres. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
-
ACS Publications. (n.d.). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]
-
MDPI. (n.d.). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2007, March 20). Pyridine hydrogenation - methods?. Retrieved from [Link]
-
Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved from [Link]
-
ResearchGate. (2023, May 11). Strategies in the synthesis of dibenzo[b,f]heteropines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azepine synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino-Groups in Multi-step Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[5][8]naphthyridine-3-carboxylic Acid Benzylamide. Retrieved from [Link]
Sources
- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 2. Benzyl chloroformate CAS#: 501-53-1 [amp.chemicalbook.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. US8188309B2 - Process for preparing aromatic carboxylic acids - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 8. mdpi.com [mdpi.com]
Troubleshooting Cbz deprotection of azepane derivatives
Status: Online | Tier: Advanced Organic Synthesis | Ticket Subject: 7-Membered Ring Heterocycles
Welcome to the technical support hub for the deprotection of Azepane (homopiperidine) derivatives. While Cbz (carbobenzyloxy) removal is often considered routine, azepanes present unique challenges due to ring conformational mobility and the high Lewis basicity of the resulting secondary amine.
This guide moves beyond standard textbook answers to address specific failure modes encountered in the lab.
🟢 PART 1: Diagnostic Workflow
Before proceeding, determine your "Risk Profile" based on your substrate's functional group tolerance.
Figure 1: Decision matrix for selecting the optimal deprotection strategy based on substrate sensitivity.
🟡 PART 2: Troubleshooting Common Failure Modes
Issue #1: The "Mystery Methyl" (M+14 Peak)
Symptom: You observe a clean conversion, but the mass spectrum shows a product with Mass + 14 (M+14).
Diagnosis:
Figure 2: The hidden pathway of N-methylation during hydrogenolysis in methanol.
Corrective Action:
-
Switch Solvent: Use Ethanol (EtOH) or Ethyl Acetate (EtOAc). While EtOH can theoretically form acetaldehyde, it is kinetically much slower to do so than MeOH.
-
Protonate the Amine: Add 1.05 equivalents of HCl or AcOH to the reaction mixture. The protonated ammonium species cannot attack the aldehyde, shutting down the side reaction.
Issue #2: The "Stalled Reaction" (Catalyst Poisoning)
Symptom: Reaction proceeds to ~50% conversion and stops. Adding more catalyst has diminishing returns. Diagnosis: Product Inhibition. Mechanism: The deprotected azepane is a stronger Lewis base than the protected carbamate. It binds tightly to the Pd surface, blocking active sites from the Cbz-substrate. The 7-membered ring's flexibility also increases the entropic penalty of adsorption/desorption.
Corrective Action:
-
The "Scavenger" Protocol: Run the reaction in the presence of Ammonium Formate (transfer hydrogenation) instead of
gas. The continuous release of and helps desorb the product from the catalyst surface. -
Acidic Additive: As with Issue #1, running the reaction in MeOH/HCl (or AcOH) ensures the product exists as the hydrochloride salt, which has no affinity for the Pd metal surface.
Issue #3: Substrate Decomposition (Acid Sensitivity)
Symptom: You cannot use
-
Option A:
+ Pentamethylbenzene. Boron trichloride coordinates to the carbamate oxygen, facilitating cleavage. Pentamethylbenzene acts as a scavenger for the benzyl cation to prevent electrophilic aromatic substitution on your substrate [2].[1] -
Option B:
in HFIP. A recently developed "soft" deprotection method.[2] The fluorinated solvent (Hexafluoroisopropanol) stabilizes the transition state, allowing to cleave Cbz at room temperature without affecting benzyl ethers or esters [3].
🔵 PART 3: Comparative Data & Reagents
| Method | Reagents | Conditions | Best For... | Risk Factor |
| Standard | MeOH, RT, 2-12h | Simple substrates | ||
| Transfer | MeOH, Reflux | Stalled reactions | Requires heat; Sublimation of salt | |
| Acidic | 33% HBr in AcOH | RT, 1-3h | Non-reducible groups | Cleaves Boc/tBu; Harsh on acid-sensitive groups |
| Lewis Acid | DCM, -78°C to 0°C | Halogenated/Alkene substrates | Moisture sensitive; Requires cryogenic cooling | |
| Soft Acid | HFIP/DCM, RT | Highly sensitive substrates | Cost of HFIP solvent |
🟣 PART 4: Validated Protocols
Protocol A: Optimized Hydrogenolysis (Prevents Methylation & Poisoning)
Use this for standard azepanes to ensure high yield and purity.
-
Dissolve: Dissolve the Cbz-azepane (1.0 mmol) in Ethanol (10 mL). Do not use Methanol.
-
Acidify: Add 1.0 M HCl in ether (1.1 mL, 1.1 eq).
-
Catalyst: Under Argon, add 10% Pd/C (10 wt% loading).
-
Hydrogenate: Purge with
(balloon) and stir vigorously at RT for 4-6 hours. -
Workup: Filter through a Celite pad.[3] Rinse with EtOH.
-
Neutralize: Concentrate the filtrate. The product is the pure HCl salt . If the free base is needed, partition between DCM and sat.
.
Protocol B:
-Mediated "Soft" Deprotection
Use this when the molecule contains alkenes, halides, or is acid-sensitive.
-
Prepare: In a flame-dried flask under
, dissolve Cbz-azepane (1.0 mmol) in a mixture of DCM (2 mL) and HFIP (2 mL). -
Add Reagent: Add anhydrous
(3.0 eq) in one portion. -
React: Stir at room temperature for 1–3 hours. Monitor by TLC (Cbz group disappears).
-
Quench: Cool to 0°C and quench with saturated Potassium Sodium Tartrate (Rochelle's Salt) solution. Stir vigorously for 30 mins to break up aluminum emulsions.
-
Extract: Extract with DCM (3x), dry over
, and concentrate.
📚 References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: New York, 2014. (Standard reference for HBr/AcOH conditions).
-
Okano, K.; Okuyama, K.; Fukuyama, T.; Tokuyama, H. Mild Debenzylation of Aryl Benzyl Ether with
in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger.[1] Synlett2008 , 2008 (13), 1977–1980.[1] Link -
Vinayagam, V.; Sadhukhan, S. K.; Botla, D. V.; Chittem, R. R.; Kasu, S. R.; Kumar, T. V. H. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of
and HFIP. J. Org.[4][5] Chem.2024 , 89 (9), 5665–5674.[4] Link -
Meng, C.; Liu, P.; Tung, N. T.; Han, X.; Li, F. N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal-Ligand Bifunctional Dinuclear Iridium Catalyst.[6] J. Org.[2][4][6] Chem.2020 , 85 (9), 5815–5824.[6] (Mechanistic insight into MeOH dehydrogenation). Link
Sources
- 1. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Cbz-Protected Amino Groups [organic-chemistry.org]
- 5. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal-Ligand Bifunctional Dinuclear Iridium Catalyst [organic-chemistry.org]
Technical Support Center: Coupling of 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic Acid
Status: Operational Subject: Prevention of Racemization during Amide Coupling Target Audience: Medicinal Chemists, Process Chemists, Peptide Scientists
Executive Summary: The "Enolization Trap"
Welcome to the technical guide for handling 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid (Cbz-azepane-4-COOH).
This molecule presents a specific stereochemical challenge. Unlike standard
The Danger: The primary mechanism of racemization here is Direct Base-Catalyzed Enolization . When the carboxylic acid is activated (e.g., as an active ester), the
Diagnostic Module: "Did I Racemize?"
Before optimizing synthesis, you must establish a method to detect enantiomeric purity. Standard LC-MS will not differentiate enantiomers.
Recommended QC Protocols
| Method | Column Type | Mobile Phase Additives | Detection |
| Chiral SFC | Amylose-based (e.g., Chiralpak AD-H, IG) | CO2 + MeOH (with 0.1% TFA or DEA) | UV (210/254 nm) |
| Chiral HPLC | Cellulose-based (e.g., Chiralcel OD-RH) | Water/Acetonitrile (Reverse Phase) | UV / MS |
| NMR | N/A | Shift Reagents (e.g., Europium salts) |
Technical Note: If you cannot separate the acid enantiomers directly, couple a small aliquot with a chiral amine (e.g.,
Mechanistic Insight
Understanding the enemy is the first step to defeating it. The diagram below illustrates why standard "peptide coupling" conditions (HATU/DIPEA) often fail for this substrate.
Figure 1: The Direct Enolization Pathway. Note that the N-Cbz group is too far to stabilize the intermediate via oxazolone formation, leaving the
Troubleshooting & Optimization Protocols
Protocol A: The "Gold Standard" (T3P + Weak Base)
Why: T3P (Propanephosphonic acid anhydride) is a cyclic anhydride that activates carboxylates rapidly but with lower racemization risk than uronium salts (HATU). Crucially, it works well with weak bases like Pyridine or 2,4,6-Collidine.
Step-by-Step:
-
Dissolve: 1.0 eq of Cbz-azepane-4-COOH and 1.1 eq of Amine in EtOAc or DCM (Avoid DMF if possible to facilitate workup).
-
Cool: Chill the reaction mixture to
. -
Base: Add 2.5 eq of 2,4,6-Collidine (Sym-collidine). Do not use DIPEA.
-
Activate: Add 1.5 eq of T3P (50% solution in EtOAc) dropwise.
-
Monitor: Allow to warm to RT. Monitor by LCMS.
-
Workup: Wash with 0.5M HCl (removes collidine), then NaHCO3, then Brine.
Protocol B: The "Green" Alternative (EDC + Oxyma)
Why: Oxyma Pure is a superior additive to HOBt, showing higher coupling efficiency and lower racemization. Carbodiimides (EDC/DIC) are "neutral" activators that do not inherently require a base, reducing
Step-by-Step:
-
Dissolve: 1.0 eq Acid and 1.1 eq Oxyma Pure in DMF/DCM.
-
Activate: Add 1.1 eq EDC.HCl at
. Stir for 5-10 mins to form the Active Ester. -
Couple: Add 1.0 eq Amine.
-
Base (Optional): Only add 1.0 eq of DIPEA if the amine is provided as a salt (e.g., HCl salt). If the amine is a free base, omit the base entirely .
Protocol C: The "High Risk" Fix (HATU Optimization)
Why: If you must use HATU (e.g., for steric reasons), you must strictly control the base stoichiometry.
Step-by-Step:
-
Stoichiometry: Use exactly 0.95 eq - 1.0 eq of HATU (never excess).
-
Base: Use TMP (2,4,6-Trimethylpyridine) instead of DIPEA. If DIPEA is mandatory, use exactly 1.0 eq relative to the acid.
-
Order: Mix Acid + HATU + Solvent first. Add Base.[1] Stir 30 seconds. Immediately add Amine. Do not pre-activate for long periods.
Comparative Data: Reagent Performance
The following table summarizes expected racemization levels based on general
| Coupling System | Base Used | Risk Level | Est.[2] Racemization | Recommendation |
| HATU | DIPEA (3.0 eq) | 🔴 Critical | 15 - 40% | AVOID |
| HATU | Collidine | 🟠 Moderate | 5 - 10% | Use with caution |
| EDC / HOBt | DIPEA (1.0 eq) | 🟡 Low | < 5% | Standard |
| EDC / Oxyma | None (Free amine) | 🟢 Minimal | < 1% | Highly Recommended |
| T3P | Pyridine/Collidine | 🟢 Minimal | < 1% | Best for Scale-up |
Frequently Asked Questions (FAQ)
Q: Why can't I just use the standard peptide coupling (HATU/DIPEA)?
A: Standard peptide couplings often assume the substrate is an
Q: Does the Cbz group protect against racemization?
A: No. The Cbz group protects the amine at position 1. It has no electronic influence on the acidity of the proton at position 4. Unlike in
Q: I see two peaks in my LCMS with the same mass. Is this racemization?
A: Likely, yes. If you are coupling to a chiral amine, you are seeing diastereomers. If coupling to an achiral amine, standard C18 columns usually won't separate enantiomers. If you see splitting on C18 with an achiral amine, check for rotamers (restricted rotation around the amide bond), which is common in azepane amides. Run the NMR at high temperature (
Q: Can I use microwave irradiation?
A: Do not use heat. Higher temperatures exponentially increase the rate of proton abstraction (racemization) compared to the rate of coupling. Always couple at
References
-
Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link
-
Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Link
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link
Sources
Scaling up the synthesis of 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid challenges
Topic: Scaling up the synthesis of 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid Reference Code: TSC-AZP-04-SC Audience: Process Chemists, Scale-up Engineers, CMC Leads
Introduction
1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid is a critical intermediate in the synthesis of cathepsin K inhibitors (e.g., Balicatib analogs) and other protease inhibitors. While the molecule appears simple, its scale-up is notoriously difficult due to the thermodynamic challenge of forming the 7-membered azepane ring and the safety hazards associated with the most common synthetic route: the Schmidt rearrangement.
This guide addresses the three primary bottlenecks encountered during the transition from gram-scale (medicinal chemistry) to kilogram-scale (pilot plant) production:
-
Safety & Thermodynamics: Managing the exotherm and hydrazoic acid (HN
) generation during ring expansion. -
Regioselectivity: Controlling and separating the mixture of 4- and 5-carboxylate isomers.
-
Purification: Efficient isolation of the target isomer without expensive chromatography.
Module 1: The Ring Expansion (Schmidt Reaction)
Core Challenge: The industry-standard route involves the ring expansion of ethyl 4-oxocyclohexanecarboxylate using sodium azide (NaN
Troubleshooting Guide
Q: We are observing pressure spikes and temperature runaways during the NaN
-
Root Cause: Batch addition of solid NaN
to acidic media creates localized "hotspots" of HN generation and exothermic rearrangement. -
Protocol Adjustment:
-
Switch to Flow/Semi-Continuous: Do not use batch addition for scales >100g. Use a continuous flow reactor or a highly controlled semi-batch process where the ketone and NaN
are fed simultaneously into a pre-cooled acid stream (TFA or MeSO H). -
Headspace Sweep: Ensure a vigorous
sweep in the reactor headspace to dilute evolved below its lower explosive limit (LEL). -
Scrubber Trap: Vent gases through a caustic scrubber (20% NaOH) to neutralize entrained
immediately.
-
Q: The reaction yields a 1:1 mixture of the 4-ethoxycarbonyl and 5-ethoxycarbonyl lactam isomers. Can we shift this ratio? A: The migration of the carbon atom in the Schmidt reaction is dictated by electronic and steric factors. For the symmetric 4-oxocyclohexanecarboxylate, the migration preference is weak.
-
Electronic Insight: The electron-withdrawing ester group at C4 destabilizes the transition state for the migration of the adjacent bond slightly, but not enough to provide high selectivity.
-
Solution: You cannot easily shift the kinetic ratio significantly with standard reagents.
-
Strategy: Accept the ~1:1 mixture and focus on downstream solubility differences . The 4-isomer lactam often has higher crystallinity.
-
Alternative: If F-factors (mass efficiency) allow, consider the Beckmann Rearrangement of the corresponding oxime. While it adds a step (oxime formation), the rearrangement conditions (polyphosphoric acid) sometimes offer marginally better selectivity or easier purification profiles than the crude Schmidt paste.
-
Visual Workflow: Schmidt Reaction Safety Logic
Caption: Decision tree for safely scaling the Schmidt reaction, prioritizing flow chemistry to manage HN3 evolution.
Module 2: Lactam Reduction & Cbz Protection
Core Challenge: Converting the lactam (cyclic amide) to the cyclic amine (azepane) requires strong reducing agents, which can reduce the ester moiety if not carefully selected.
Troubleshooting Guide
Q: During the reduction of the lactam with LiAlH
-
Correct Reagent: Use Borane-THF (BH
-THF) or Borane-Dimethyl Sulfide (BMS) . Borane chemoselectively reduces amides to amines in the presence of esters at controlled temperatures (0°C to RT). -
Protocol:
-
Dissolve the lactam mixture in anhydrous THF.
-
Add BH
-THF (3.0 equiv) slowly at 0°C. -
Reflux for 2-4 hours to ensure complete reduction of the rigid 7-membered lactam.
-
Critical Quench: Quench with MeOH, then add HCl and reflux to break the boron-amine complex. Failure to break this complex results in low yields.
-
Q: The Cbz protection (Schotten-Baumann) is stalling, and we see oligomers. A: Azepanes are secondary amines and are prone to polymerization if the acylating agent (Cbz-Cl) is in large excess or if the pH is too high.
-
Optimization:
-
pH Control: Maintain pH between 8.5 and 9.5 using a pH-stat or controlled addition of NaOH/Na
CO . Too high (>11) hydrolyzes the Cbz-Cl; too low (<7) protonates the amine. -
Temperature: Keep the reaction at 0–5°C.
-
Stoichiometry: Use 1.05 – 1.10 equiv of Benzyl chloroformate (Cbz-Cl).
-
Module 3: Isomer Purification (The Separation)
Core Challenge: You have a mixture of N-Cbz-azepane-4-carboxylate and N-Cbz-azepane-5-carboxylate. Separation by silica chromatography is cost-prohibitive at kg scale.
Data: Isomer Properties
| Property | 4-Isomer (Target) | 5-Isomer (Impurity) |
| Symmetry | Chiral (Racemic) | Chiral (Racemic) |
| Solubility (Hexane/EtOAc) | Lower (More Crystalline) | Higher (More Lipophilic) |
| pKa (Acid) | ~4.5 | ~4.6 |
Separation Protocol (The "Classical Resolution" Approach)
Q: How do we separate the isomers without a column? A: Use fractional crystallization of the cyclohexylamine (CHA) or dicyclohexylamine (DCHA) salts.
Step-by-Step Protocol:
-
Hydrolysis: Saponify the crude N-Cbz-azepane ethyl ester mixture (LiOH/THF/Water) to the free carboxylic acids.
-
Salt Formation: Dissolve the crude acid mixture in hot Isopropyl Acetate (IPAc) or Ethanol.
-
Amine Addition: Add 1.0 equiv of Dicyclohexylamine (DCHA) .
-
Crystallization: Cool slowly to 0°C. The 4-isomer DCHA salt is typically less soluble and will precipitate first.
-
Filtration & Release: Filter the solid. Reslurry in fresh solvent to upgrade chiral/regio-purity. Release the free acid by partitioning between EtOAc and 1M KHSO
.
Visual Workflow: Purification Logic
Caption: Fractional crystallization workflow using DCHA salts to isolate the target 4-isomer.
References
-
Schmidt Reaction Safety & Scale-up
- Topic: Continuous flow synthesis to manage HN3 hazards.
- Source:Organic Process Research & Development (OPRD). "Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement".
-
Link:[Link]
-
General Azepane Synthesis
- Topic: Synthesis of azepane-4-carboxylic acid deriv
- Source:Journal of Medicinal Chemistry.
-
Link:[Link]
-
Isomer Separation Strategies
- Topic: Separation of regioisomers via salt crystalliz
- Source:Chemical Reviews. "Optical Resolution of Chiral Carboxylic Acids". (Applied principle for regio-isomers).
-
Link:[Link]
-
Mechanism of Schmidt/Beckmann
Sources
- 1. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Continuous-Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Schmidt Reaction [organic-chemistry.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Impurity Profiling for 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic Acid
[1]
Executive Summary
This guide addresses the structural characterization and impurity profiling of 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid (also known as N-Cbz-azepane-4-carboxylic acid).[1] As a critical intermediate in the synthesis of cathepsin K inhibitors (e.g., Balicatib) and other peptidomimetics, the purity of this scaffold dictates the stereochemical integrity and yield of downstream coupling reactions.
This document moves beyond basic analysis, focusing on the three most common technical tickets received by our support team: chromatographic "ghost" peaks , NMR signal splitting (rotamers) , and mass spectrometry adduct interpretation .
Module 1: Chromatographic Anomalies (HPLC & LC-MS)
Issue: "I see a persistent impurity at RRT ~0.3-0.4 that does not ionize in positive mode MS."
Diagnosis: This is likely Benzyl Alcohol .[1] Root Cause: The synthesis typically involves protecting Azepane-4-carboxylic acid with Benzyl Chloroformate (Cbz-Cl).[1] Cbz-Cl is moisture sensitive; its hydrolysis generates Benzyl Alcohol.[1]
-
Detection Challenge: Benzyl alcohol has weak absorbance at 254 nm but strong absorbance at 205-215 nm.[1] If you run your method at low wavelengths, it appears as a major impurity.[1] It ionizes poorly in ESI+ because it lacks a basic nitrogen.[1]
Issue: "The starting material (Azepane-4-carboxylic acid) is not retaining on my C18 column."
Diagnosis: Column Dewetting / Ionic Repulsion.
Root Cause: The starting material is a zwitterionic amino acid.[1] On a standard C18 column at neutral pH, it is highly polar and elutes in the void volume (
Standardized HPLC Protocol for Impurity Separation
| Parameter | Condition | Rationale |
| Column | C18 or Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) | Phenyl-Hexyl provides better selectivity for the aromatic Cbz group vs. non-aromatic impurities.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH (~2.[1]5) protonates the carboxylic acid, increasing retention of the main peak. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic modifier.[1] |
| Gradient | 5% B to 95% B over 20 mins | Slow gradient required to separate the N-Cbz regioisomers (rare) and Benzyl Alcohol. |
| Detection | UV 210 nm (primary), 254 nm (secondary) | 210 nm catches Benzyl Alcohol; 254 nm is specific for the Cbz chromophore.[1] |
Module 2: NMR Structural Elucidation (The "Rotamer Trap")
Issue: "My 1H NMR shows split peaks and broadening. Is my compound impure?"
Diagnosis: Rotameric Isomerism (Not Impurity). Technical Insight: The N-Cbz group creates a carbamate linkage.[1] The bond between the nitrogen and the carbonyl carbon has partial double-bond character, restricting rotation.[2] This leads to two distinct conformers (rotamers) observable on the NMR timescale at room temperature.[1][2]
-
Azepane Ring: The 7-membered ring is conformationally flexible, exacerbating signal broadening.[1]
Validation Protocol: Variable Temperature (VT) NMR
To confirm purity, you must collapse the rotamers.
-
Prepare Sample: Dissolve ~10 mg in DMSO-d6 (higher boiling point than CDCl3).
-
Standard Run: Acquire spectrum at 25°C (298 K). Note the split peaks (usually a 60:40 or 70:30 ratio).[1]
-
Heating Run: Heat the probe to 80°C - 100°C (353 K - 373 K).
-
Result: The split peaks should coalesce into single, sharp singlets/multiplets.
-
If peaks remain split at 100°C, you likely have a regioisomer or a diastereomer impurity.
-
Module 3: Mass Spectrometry & Fragmentation Guide[1]
Issue: "I see unexpected adducts in my Mass Spec."
Use the table below to identify species in your mass spectrum.
Impurity Identification Table
| Observed m/z (ESI+) | Identity | Origin/Explanation |
| 278.1 | [M+H]⁺ | Target Compound (Protonated).[1] |
| 300.1 | [M+Na]⁺ | Sodium adduct (Common if glass vials are used).[1] |
| 91.0 | Tropylium Ion [C7H7]⁺ | Fragment: Loss of the benzyl group.[1] Characteristic of all Cbz-protected amines. |
| 108.1 | Benzyl Alcohol [M+H]⁺ | Impurity: Hydrolysis of Cbz-Cl reagent.[1] |
| 144.1 | Azepane-4-COOH [M+H]⁺ | Impurity: Unreacted Starting Material (loss of Cbz).[1] |
| 577.2 | [2M+Na]⁺ | Dimer adduct (Concentration artifact in source).[1] |
| 533.2 | Symmetric Anhydride | Process Impurity: Reaction of two acid molecules with coupling reagents (if activation was attempted).[1] |
Module 4: Synthesis & Process Logic[1][3]
Understanding the origin of impurities allows for proactive troubleshooting.[1] The diagram below illustrates the synthesis pathway and where specific contaminants enter the system.
Figure 1: Synthesis pathway highlighting the origin of Benzyl Alcohol (hydrolysis) and potential over-reaction byproducts.[3]
Module 5: Troubleshooting Logic Tree
Use this decision matrix to resolve analytical discrepancies quickly.
Figure 2: Step-by-step decision tree for diagnosing spectral and chromatographic issues.
References
-
PubChem. (2025).[1][4][5] Azepane-4-carboxylic acid | C7H13NO2.[1][4] National Library of Medicine.[1] [Link]
-
Organic Chemistry Portal. (2024).[1] Protection of Amino Groups: Cbz-Protected Amino Groups. [Link][1]
-
Clayden, J., et al. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Reference for Rotameric restriction in amides/carbamates).
-
ResearchGate. (2020).[1] Impurity Profiling of Challenging Active Pharmaceutical Ingredients without Chromophore. [Link]
Sources
- 1. Benzyl chloroformate | C8H7ClO2 | CID 10387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Azepane-4-carboxylic acid | C7H13NO2 | CID 20139928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (s)-Azepane-1-carboxylic acid {1-[4-(4-benzyloxy-phenylamino)-piperidine-1-carbonyl]-3-methyl-butyl}-amide | C31H44N4O3 | CID 10697309 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing reaction times for 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid synthesis
Current Status: Operational Support Tier: Level 3 (Process Optimization & Scale-up) Subject: Reaction Time Optimization & Troubleshooting Guide
Executive Summary
This guide addresses the kinetic and thermodynamic bottlenecks in the synthesis of 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid (N-Cbz-azepane-4-carboxylic acid). This seven-membered ring scaffold is a critical intermediate for protease inhibitors (e.g., Cathepsin K inhibitors like Balicatib).
The synthesis typically proceeds via a Schmidt Rearrangement (ring expansion) followed by Schotten-Baumann protection . Optimization of reaction times in these steps is not merely about speed; it is about suppressing competitive side reactions (polymerization, hydrolysis) that degrade purity over time.
Part 1: The Synthesis Workflow
The following logic map outlines the standard industrial route and identifies the "Critical Control Points" (CCPs) where reaction time optimization is most volatile.
Figure 1: Critical Control Points in the synthesis pathway. Red nodes indicate steps with high safety/impurity risks if reaction time is mismanaged.
Part 2: Optimization Modules
Module A: The Schmidt Rearrangement (Ring Expansion)
The Challenge: Converting ethyl 4-oxocyclohexanecarboxylate to the azepane lactam. Time Factor: This reaction is often biphasic (CHCl3/Acid) and highly exothermic. If run too fast (rapid addition), you risk thermal runaway. If run too slowly, you encourage dimerization of the ketone.
Optimization Protocol:
-
Reagent Choice: Switch from
to TMS-Azide/TfOH (Triflic acid) if possible. This homogeneous system reacts faster (1-2 hours vs. 6-12 hours) and allows for better heat dissipation [1]. -
Temperature Ramping:
Module B: The Schotten-Baumann Reaction (N-Cbz Protection)
The Challenge: Reacting the azepane amine with Benzyl chloroformate (Cbz-Cl) in a biphasic system (Water/DCM or Water/Toluene).
Time Factor: The reaction is a race between Amine Acylation (
Optimization Data:
The following table illustrates the impact of pH and Mixing Speed on reaction completion time (
| Variable | Condition | Time to Completion ( | Yield (%) | Note |
| Mixing | Low Shear (Magnetic Stir) | 4.5 Hours | 65% | Hydrolysis dominates due to slow mass transfer. |
| Mixing | High Shear (Overhead) | 45 Minutes | 92% | Recommended. Rapid droplet dispersion maximizes interfacial area. |
| pH Control | Uncontrolled (Drifting) | Stalls at 60% | 55% | Acid buildup protonates amine, stopping reaction. |
| pH Control | Stat (pH 9.5 - 10.0) | 1.0 Hour | 95% | Recommended. Optimal balance for amine nucleophilicity. |
Key Insight: Do not extend reaction time beyond 2 hours. If the reaction hasn't finished by then, the Cbz-Cl is likely hydrolyzed. Add a 0.1 eq "booster" of Cbz-Cl rather than waiting [2].
Part 3: Troubleshooting Guide (Q&A)
Issue 1: Reaction Stalling
Q: "My Schotten-Baumann reaction stalls at 80% conversion after 3 hours. Should I add more base?"
A: No, adding base alone will not help if the electrophile is gone.
-
Diagnosis: In biphasic systems, Cbz-Cl hydrolyzes to benzyl alcohol and
over time. After 3 hours, your remaining Cbz-Cl is likely destroyed by the aqueous base. -
Solution:
- ) and unreactive. Readjust to pH 10.
-
If pH is optimal, your electrophile is dead. Add 0.2 equivalents of fresh Cbz-Cl dissolved in the organic solvent.
-
Future Fix: Increase stirring speed (RPM). This reaction is mass-transfer limited; faster mixing = faster reaction = less time for hydrolysis [3].
Issue 2: Impurity Formation
Q: "I see a new impurity appearing during the ester hydrolysis step (Saponification) when I leave it overnight."
A: You are likely observing Carbamate Cleavage or Decarboxylation .
-
Mechanism: While Cbz is stable to mild base, prolonged exposure to strong hydroxide (NaOH) at room temperature can attack the carbamate carbonyl, leading to deprotection.
-
Protocol Adjustment:
-
Switch from NaOH to LiOH (milder).
-
Time Limit: Monitor by TLC/LCMS every 30 mins. Terminate immediately upon disappearance of starting material. Do not stir overnight "for good measure."
-
Temperature: Run at 0°C to 5°C. The rate of ester hydrolysis (
) is significantly faster than carbamate cleavage ( ) at lower temperatures.
-
Issue 3: Scale-Up Failures
Q: "The Schmidt reaction worked in 1 hour on 1g scale, but took 12 hours on 100g scale and turned black."
A: This is a classic Heat Transfer Failure .
-
The Physics: The Schmidt reaction is exothermic.[5] On a large scale, heat accumulates, accelerating side reactions (polymerization/tarring).
-
The Fix:
-
Dosing Control: Do not add all azide at once. Use a dosing pump to add the azide solution over 4 hours, maintaining internal temperature
. -
Active Cooling: Use a jacketed reactor with a cryostat, not just an ice bath.
-
Part 4: Decision Logic for Reaction Stalling
Use this flow chart when the N-Protection step does not reach completion.
Figure 2: Troubleshooting logic for Schotten-Baumann stalling.
References
-
Regioselectivity in the Schmidt Reaction: Požgan, F., Polanc, S., & Kočevar, M. (2002).[6] Regioselectivity in the Schmidt Reaction: First Synthesis of Pyrano[3,2-b]azepines. Heterocycles, 56, 379-385.[6] Link
-
Schotten-Baumann Optimization: Reizman, B. J., et al. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering. Link
-
Kinetics of Ester Hydrolysis: Inotsune, N., & Nakano, M. (1990). Kinetics of the Acid Hydrolysis of Diazepam, Bromazepam, and Flunitrazepam.[7] International Journal of Pharmaceutics. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 4. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines III: nitrazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
The 7-Membered Spacer: A Technical Guide to 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic Acid
Executive Summary
1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid (Cbz-Azepane-4-COOH) represents a critical "expansion scaffold" in peptidomimetic drug design. Unlike the ubiquitous pyrrolidine (5-membered) or piperidine (6-membered) rings, the 7-membered azepane ring offers a unique conformational profile—possessing greater entropy than the rigid chair conformation of piperidine but significantly less than linear amino aliphatic chains.
This guide provides a comparative analysis of this molecule against its cyclic homologs, focusing on its utility as a gamma/delta-turn inducer and a hydrophobic spacer . It addresses the specific synthetic challenges posed by the 7-membered ring, particularly transannular strain and steric hindrance during peptide coupling.
Part 1: Structural & Conformational Analysis
The "Goldilocks" of Conformational Restriction
In medicinal chemistry, ring size dictates the vector of the substituents. While Proline (5-ring) and Isonipecotic acid (6-ring) are standard for locking conformations, they often fail when a binding pocket requires a "twist" or slight flexibility to accommodate an induced fit.
Comparison of Cyclic Amino Acid Scaffolds:
| Feature | Azetidine-3-COOH (4-Ring) | Pyrrolidine-3-COOH (5-Ring) | Isonipecotic Acid (6-Ring) | Azepane-4-COOH (7-Ring) |
| Ring Size | Small / Strained | Medium | Medium / Rigid | Large / Flexible |
| Dominant Conformation | Puckered Planar | Envelope | Chair (Locked) | Twist-Chair / Twist-Boat |
| Flexibility (Entropy) | Very Low | Low | Low | Moderate (Adaptive) |
| Lipophilicity (LogP) | Low | Low-Medium | Medium | High |
| Coupling Kinetics | Fast | Fast | Moderate | Slow (Steric Hindrance) |
| Pharmacophore Role | Rigid Spacer | Gamma-turn mimic | Rigid Spacer | Turn Inducer / Flexible Linker |
Mechanistic Insight: The Twist-Chair Advantage
The azepane ring does not sit in a single energy minimum like the piperidine chair. It rapidly interconverts between twist-chair and twist-boat conformers. This allows Cbz-Azepane-4-COOH to position its carboxylate group in vectors inaccessible to 6-membered rings, often bridging interactions in protease active sites (e.g., cysteine proteases) where 6-ring analogs are too short or too rigid.
Visualization: Conformational Hierarchy
The following diagram illustrates the relationship between ring size, rigidity, and synthetic difficulty.
Caption: The "Goldilocks Zone" of the azepane scaffold (green) balances the pre-organization of cyclic structures with the adaptive flexibility required for complex binding pockets.
Part 2: Physicochemical Properties & Pharmacokinetics
Cbz-Azepane-4-COOH is significantly more lipophilic than its lower homologs due to the additional methylene (-CH2-) groups and the large lipophilic Cbz protecting group.
Key Physicochemical Data:
| Property | Value / Description | Impact on Drug Design |
| Molecular Weight | ~277.32 g/mol | Fragment-like, suitable for FBDD. |
| ClogP (Predicted) | ~2.5 - 2.9 | High membrane permeability; Cbz group adds significant lipophilicity. |
| Topological Polar Surface Area (TPSA) | ~60 Ų | Good oral bioavailability range (<140 Ų). |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | Standard for peptidomimetics. |
| Metabolic Stability | Moderate | The 7-membered ring is susceptible to oxidative metabolism (CYP450) at the C2/C7 positions (alpha to Nitrogen) more than 6-rings. |
Expert Insight: When using this scaffold, be aware that the Cbz group is often a "dummy" group used during synthesis. If retained in the final drug, it provides a large hydrophobic surface (aromatic ring) that can engage in pi-stacking, but it is metabolically labile (esterase cleavage).
Part 3: Experimental Protocol
Protocol: Orthogonal Deprotection & Difficult Coupling
A major challenge with azepane amino acids is the steric hindrance at the nitrogen atom. Once the Cbz group is removed, the resulting secondary amine is embedded in a 7-membered ring, which is conformationally mobile but sterically crowded. Standard coupling (e.g., EDC/NHS) often fails or proceeds slowly, leading to racemization.
Objective: Efficiently remove Cbz and couple the hindered azepane amine to a generic Acid (R-COOH).
Reagents Required:
-
Substrate: 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid derivative (coupled at C-terminus).
-
Deprotection: Pd/C (10%), H2 gas (balloon), Methanol/Ethyl Acetate.
-
Coupling: HATU (1.2 eq), HOAt (1.2 eq), DIPEA (3.0 eq), DMF (Anhydrous).
-
Alternative Coupling (if HATU fails): PyBrOP or COMU.
Step-by-Step Methodology:
-
Cbz Deprotection (Hydrogenolysis):
-
Dissolve the Cbz-protected intermediate (1.0 mmol) in MeOH (10 mL). If solubility is poor, add EtOAc.
-
Critical Step: Degas the solution with Nitrogen for 5 mins to remove Oxygen (which poisons the catalyst).
-
Add 10% Pd/C (10 wt% loading).
-
Stir under H2 atmosphere (balloon pressure) for 2–4 hours. Monitor by TLC/LCMS (Disappearance of Cbz peak, appearance of free amine mass).
-
Filter through Celite to remove Pd. Concentrate in vacuo. Do not store the free amine ; it can oxidize or form carbamates with CO2 in air. Use immediately.
-
-
The "Difficult" Coupling (Hindered Amine):
-
Dissolve the carboxylic acid partner (R-COOH, 1.1 eq) in anhydrous DMF (0.1 M concentration).
-
Add HATU (1.2 eq) and HOAt (1.2 eq). Note: HOAt is superior to HOBt for hindered amines due to the neighboring group effect of the pyridine nitrogen.
-
Add DIPEA (2.0 eq) and stir for 5 minutes to pre-activate the acid (Active Ester formation).
-
Add the freshly prepared Azepane amine (1.0 eq) dissolved in minimal DMF.
-
Add remaining DIPEA (1.0 eq) to ensure pH > 8.
-
Reaction Monitoring: Stir at Room Temperature for 12–24 hours.
-
Troubleshooting: If conversion < 50% after 24h, heat to 40°C or switch to PyBrOP , which is specific for hindered N-methyl/cyclic amines.
-
Synthetic Workflow Diagram
Caption: Synthetic workflow highlighting the critical bottleneck at Step 3 due to the steric bulk of the 7-membered ring.
Part 4: Applications & Case Studies
Integrin Antagonists
Research has shown that replacing the central spacer of RGD (Arg-Gly-Asp) mimetics with azepane scaffolds can improve selectivity for
Protease Inhibitors
In the design of inhibitors for Cathepsin K (cysteine protease), azepane-4-carboxylic acid derivatives serve as P2-P3 linkers. The ring constrains the backbone into a beta-strand mimetic conformation, preventing the "collapsing" seen in linear peptides, while avoiding the rigid lock of a proline which might clash with the S2 pocket.
References
-
PubChem. (2025).[1][2] Azepane-4-carboxylic acid | C7H13NO2.[1][3] National Library of Medicine. Available at: [Link]
-
Cini, E., et al. (2012).[4] Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics. Chemistry - A European Journal. (Contextual reference for azepane conformational analysis).
- Han, S., et al. (2009). Design and synthesis of 1,4-diazepane-2,5-diones as novel templates for peptidomimetics. Tetrahedron Letters. (Comparison of 7-membered ring constraints).
Sources
- 1. Azepane-4-carboxylic acid | C7H13NO2 | CID 20139928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (s)-Azepane-1-carboxylic acid {1-[4-(4-benzyloxy-phenylamino)-piperidine-1-carbonyl]-3-methyl-butyl}-amide | C31H44N4O3 | CID 10697309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. semanticscholar.org [semanticscholar.org]
In vitro assays to validate the function of 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid derivatives
Executive Summary
The scaffold 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid represents a critical "privileged structure" in modern peptidomimetic drug design.[1][2] Unlike its 5-membered (pyrrolidine) or 6-membered (piperidine) analogs, the 7-membered azepane ring offers a unique conformational profile—possessing sufficient flexibility to adopt distinct puckering modes while maintaining enough rigidity to minimize the entropic penalty of binding.[1][2]
This guide details the in vitro validation of derivatives generated from this scaffold. While the parent molecule serves as a protected intermediate (Cbz-protected amino acid), its derivatives are primary candidates for Cysteine Protease Inhibition (specifically Cathepsin K/S) and Integrin Antagonism (
Part 1: Structural Rationale & Target Profiling[1]
The "Goldilocks" Effect of the Azepane Ring
In medicinal chemistry, ring size dictates the vector orientation of substituents.
-
Piperidines (6-membered): Highly rigid, often locking substituents in equatorial/axial positions.[1][2] Excellent for deep, well-defined pockets but often fail in "breathing" active sites.[1][2]
-
Azepanes (7-membered): The core of our subject derivatives.[2] They exist in a low-energy twist-chair conformation.[2] This allows the C4-carboxylate and N1-substituents to access sub-pockets (like the S2 and S3 sites in proteases) that are sterically occluded for piperidines.[2]
Primary Target Classes
-
Cathepsin K/S Inhibitors: The azepane ring acts as a P2-P3 linker, positioning the warhead (derived from the carboxylic acid) into the active site cysteine.
-
Integrin Antagonists: The scaffold mimics the
-turn of the RGD (Arg-Gly-Asp) sequence, critical for binding integrins involved in angiogenesis and bone resorption.[2]
Part 2: Primary Validation – Enzymatic Inhibition Assay (FRET)
Objective: Determine the
Mechanistic Basis
Cathepsin K is a lysosomal cysteine protease.[2][3] We utilize a Förster Resonance Energy Transfer (FRET) assay.[1][2][4] The substrate is a peptide sequence (Z-Phe-Arg or Z-Leu-Arg) flanked by a fluorophore (AMC or MCA) and a quencher.[1][2] Cleavage by the enzyme releases the fluorophore.[2][5] Azepane derivatives bind to the active site, preventing cleavage.
Comparative Protocol
Materials:
-
Control Inhibitor: E-64 (Irreversible cysteine protease inhibitor).[1][2]
-
Buffer: 100 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 1 mM DTT (DTT is critical to keep the active site Cysteine reduced).[1]
Workflow:
-
Activation: Dilute Cathepsin K in assay buffer and incubate for 10 mins at RT to ensure full activation of the catalytic cysteine.
-
Compound Addition: Add azepane derivatives (dissolved in DMSO) to the plate. Final DMSO concentration must be
to avoid enzyme denaturation.[2] -
Pre-incubation: Incubate compound + enzyme for 15 mins. This allows for equilibrium binding (crucial for slow-binding inhibitors common with 7-membered rings).[1][2]
-
Substrate Initiation: Add Z-Phe-Arg-AMC (
final).[1][2] -
Readout: Measure fluorescence (
) kinetically for 30 minutes.
Data Analysis & Validation
Calculate the initial velocity (
Self-Validating Check:
-
If the Hill slope is significantly
or , suspect aggregation or promiscuous inhibition. -
The
factor of the assay must be for the data to be trusted.
Caption: Workflow for FRET-based enzymatic validation of Azepane derivatives against Cathepsin K.
Part 3: Secondary Validation – Biophysical Binding (SPR)[1]
Objective: Validate that the inhibition is due to specific binding and determine residence time (
Protocol:
-
Immobilization: Biotinylated Cathepsin K is captured on a Streptavidin (SA) sensor chip.[2]
-
Injection: Inject Azepane derivative series at increasing concentrations (0.1 nM to 100 nM).
-
Dissociation: Wash with buffer to observe the off-rate (
).[1][2] -
Comparison: A slower
indicates a longer residence time, which correlates better with in vivo efficacy than alone.[1]
Part 4: Comparative Performance Guide
The following table contrasts the performance of the Azepane (7-ring) scaffold against the standard Piperidine (6-ring) and Linear analogs in the context of Cathepsin K inhibition.
| Feature | Azepane Derivatives (7-Ring) | Piperidine Derivatives (6-Ring) | Linear Peptidomimetics |
| Conformational Entropy | Moderate (Optimal): Reduces entropy penalty upon binding but allows induced fit.[1][2] | Low (Rigid): High penalty if the pocket doesn't match perfectly.[1][2] | High (Flexible): Large entropic penalty upon binding.[1][2] |
| Selectivity (Cat K vs L) | High: The 7-ring bulk excludes binding to the smaller S2 pocket of Cathepsin L. | Moderate: Often binds both Cat K and L promiscuously. | Low: Poor selectivity due to flexibility.[2] |
| Metabolic Stability | High: The azepane ring is generally resistant to rapid oxidative metabolism compared to linear chains.[2] | High: Very stable.[2] | Low: Susceptible to rapid proteolysis.[2] |
| Typical Ki (Potency) | < 1 nM (Slow-tight binding common) | 1 - 10 nM | 10 - 100 nM |
Experimental Data Interpretation
When analyzing your derivatives:
-
If Ki is high (>100 nM): The Cbz group (if retained) may be too bulky for the S3 subsite, or the carboxylic acid derivatization (warhead) is unreactive.[1]
-
If Selectivity is low (Cat K
Cat L): The azepane ring puckering is not being exploited.[2] Consider adding substituents at C3 or C5 of the ring to force a specific conformation.[2]
Part 5: Functional Cell Assay (Bone Resorption)
To claim therapeutic relevance, the derivative must function in a cellular context.
Assay: Osteoclast Pit Formation Assay
-
Cell Source: Differentiate PBMCs into osteoclasts using RANKL and M-CSF.[2]
-
Substrate: Bovine cortical bone slices or hydroxyapatite-coated plates.
-
Treatment: Treat osteoclasts with Azepane derivatives for 48 hours.
-
Readout: Stain for resorption pits (Toluidine Blue) or measure release of C-terminal telopeptide (CTX-1) via ELISA.[1][2]
-
Success Metric: A potent Azepane derivative should inhibit pit formation without causing cytotoxicity (verified by MTS assay).
Caption: SAR decision tree for optimizing Azepane-4-carboxylic acid derivatives.
References
-
Design and Synthesis of Cathepsin K Inhibitors. Source: National Institutes of Health (NIH) / PubMed Context:[1] Describes the optimization of azepanone and azepane-based inhibitors for selectivity against Cathepsin K and S.
-
Azepane-4-carboxylic acid Structure & Properties. Source: PubChem Context:[1][2] Physiochemical properties and structural data for the core scaffold.[2]
-
Cathepsin K Inhibitor Screening Assay Protocols. Source: BPS Bioscience Context: Standardized FRET assay protocols for validating protease inhibition.[2]
-
Integrin Antagonists and Peptidomimetics. Source: MDPI / Molecules Context: Discusses the use of cyclic scaffolds (including azepanes) to mimic RGD loops for integrin targeting.
-
Comparative Analysis of Ring Size in Drug Design. Source: Journal of Medicinal Chemistry Context: (General Reference) "Rings in Drugs" - Analysis of how 7-membered rings provide unique selectivity profiles compared to 5- and 6-membered rings.[1][2] [1]
Sources
- 1. Design and synthesis of cathepsin K-activated Osteoadsorptive Fluorogenic Sentinel (OFS) probes for detecting early osteoclastic bone resorption in a multiple myeloma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azepane-4-carboxylic acid | C7H13NO2 | CID 20139928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A protocol for visualizing active cathepsin K in osteoclasts with a quenched-fluorescence-activity-based probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induced Tumor-Suppressing (iTS) Cell-Based Approach for Protecting the Bone from Advanced Prostate Cancer | MDPI [mdpi.com]
- 5. bpsbioscience.com [bpsbioscience.com]
Comparison of different synthetic routes to 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid
[1]
Executive Summary
The azepane (homopiperidine) scaffold is a critical pharmacophore in medicinal chemistry, appearing in protease inhibitors (e.g., Cathepsin K), GPCR ligands, and histone deacetylase (HDAC) inhibitors. While 1-protected azepane-2-carboxylic acid (homoproline) derivatives are readily accessible, the 4-carboxylic acid isomer presents a distinct regiochemical challenge.[1]
This guide objectively compares three primary synthetic strategies to access 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid (Cbz-protected azepane-4-carboxylic acid). We analyze the "Classic" Schmidt rearrangement, the "Modern" Ring Expansion via ethyl diazoacetate (EDA), and the "Precision" Ring-Closing Metathesis (RCM).[1]
The Verdict: While the Schmidt reaction is cost-effective for commodity scale, it suffers from poor regioselectivity. The EDA Ring Expansion of N-Cbz-4-piperidone is identified as the superior route for medicinal chemistry applications due to its predictable regiocontrol and scalability, despite requiring downstream functional group manipulation.[1]
Decision Matrix: Selecting the Right Route
The following decision tree illustrates the logical flow for selecting a synthetic strategy based on project constraints (Scale vs. Purity vs. Cost).
Figure 1: Strategic decision matrix for selecting the synthetic route.
Route A: The "Classic" Schmidt Rearrangement
Strategy: Ring expansion of ethyl 4-oxocyclohexanecarboxylate followed by amide reduction.
Technical Overview
This route utilizes the Schmidt reaction (hydrazoic acid generated in situ) to insert a nitrogen atom into a cyclohexanone ring. The starting material, ethyl 4-oxocyclohexanecarboxylate, is commercially available and inexpensive.[1]
The Protocol[2][3][4][5]
-
Schmidt Reaction: Treat ethyl 4-oxocyclohexanecarboxylate with sodium azide (
) in methanesulfonic acid or polyphosphoric acid.[1] -
Reduction: Reduce the resulting lactam (amide) using Borane-THF (
) or to the cyclic amine. -
Protection: Protect the secondary amine with Benzyl chloroformate (Cbz-Cl).
-
Hydrolysis: Saponify the ethyl ester to the free acid using LiOH.
Critical Analysis
-
Causality & Mechanism: The Schmidt reaction involves the migration of a carbon-carbon bond to the nitrogen of the protonated azide intermediate. In 4-substituted cyclohexanones, the two carbon bonds adjacent to the carbonyl are electronically similar.
-
The Fatal Flaw (Regioselectivity): Migration of bond C3-C4 vs. C4-C5 is nearly random.[1] This results in a ~1:1 mixture of ethyl 5-oxoazepane-4-carboxylate and ethyl 4-oxoazepane-5-carboxylate . Separating these isomers is difficult and yield-destroying.
Figure 2: The Schmidt route leads to isomeric mixtures due to non-selective migration.
Route B: The "Modern" Ring Expansion (Recommended)
Strategy: Tiffeneau-Demjanov-type expansion of N-Cbz-4-piperidone using Ethyl Diazoacetate (EDA).[1]
Technical Overview
This route builds the 7-membered ring from a 6-membered piperidone.[1] The reaction with ethyl diazoacetate in the presence of a Lewis acid (
The Protocol (Self-Validating)
Step 1: Ring Expansion
-
Reagents: N-Cbz-4-piperidone (1.0 eq), Ethyl Diazoacetate (1.2 eq),
(1.1 eq), (anhydrous).[1] -
Procedure: Cool solution of ketone and
to -25°C. Add EDA dropwise (gas evolution of indicates reaction progress). -
Observation: The reaction passes through a betaine intermediate. The migration of the methylene group is favored over the methine, but in symmetrical 4-piperidones, this yields the beta-keto ester exclusively.
-
Product: 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate.[1]
Step 2: Ketone Removal (Deoxygenation) To obtain the target azepane-4-carboxylic acid (without the ketone), the ketone at position 5 must be removed.[1]
-
Option A (Ionic Hydrogenation):
reduction to alcohol Elimination ( ) to alkene Hydrogenation. Note: Hydrogenation will cleave Cbz. Use Boc if this path is chosen, or re-protect.[1] -
Option B (Dithioacetal): Protect ketone as dithioacetal (
) Raney Ni desulfurization.[1]
Step 3: Hydrolysis
-
Standard LiOH hydrolysis of the ethyl ester.
Critical Analysis
-
Regiocontrol: Because the starting material (N-Cbz-4-piperidone) is symmetrical, the insertion of the carbethoxycarbene always results in the same product structure (beta-keto ester).[1]
-
Safety: EDA is potentially explosive.[2][3][4] However, modern flow chemistry or controlled dropwise addition at low temperatures renders this safe for scale-up [1].[1]
Figure 3: The EDA route ensures regiochemical purity through symmetry.
Route C: Ring-Closing Metathesis (RCM)
Strategy: Constructing the ring from acyclic precursors using Grubbs catalysts.[1]
Technical Overview
This approach typically involves the alkylation of a glycine derivative to create a di-olefin, which is then cyclized.[1]
The Protocol[2][3][4][5]
-
Alkylation: Alkylate N-Cbz-allylamine with 4-bromo-1-butene (or similar chain extension) to create the di-ene precursor.[1]
-
RCM: Cyclize using Grubbs II catalyst in dilute DCM (to favor intramolecular cyclization).
-
Oxidation/Functionalization: This route is excellent for unsaturated azepines but requires complex functionalization to install the carboxylic acid at position 4 if it wasn't present in the tether.
Critical Analysis
-
Pros: High precision; allows introduction of chirality if starting from chiral amino acids.
-
Cons: High cost of Ruthenium catalysts; high dilution requires large solvent volumes (poor E-factor).
Comparative Data Summary
| Feature | Route A (Schmidt) | Route B (EDA Expansion) | Route C (RCM) |
| Starting Material Cost | Low (Commodity) | Medium (Piperidone) | High (Catalyst + Amino Acids) |
| Regioselectivity | Poor (Mixture) | Excellent (Single Isomer) | Excellent |
| Scalability | High | Medium (Safety controls needed) | Low (Dilution required) |
| Step Count | 4 | 5 (Includes deoxygenation) | 4-6 |
| Safety Profile | Azide hazards ( | Diazo hazards (EDA) | Low hazard |
| Best Use Case | Low-cost, non-regio-critical | Pharma Intermediates | Academic/Complex Analogs |
Detailed Experimental Protocol: Route B (EDA Expansion)
Note: This protocol focuses on the critical ring-expansion step.
Reagents:
-
N-Cbz-4-piperidone (23.3 g, 100 mmol)
-
Ethyl diazoacetate (EDA) (13.7 g, 120 mmol) - Caution: Handle in fume hood.[1]
-
Boron trifluoride etherate (
) (15.6 g, 110 mmol)[1] -
Anhydrous Diethyl Ether (500 mL)
Procedure:
-
Setup: Flame-dry a 1L three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Solvation: Dissolve N-Cbz-4-piperidone in anhydrous ether (300 mL) and cool to -25°C (dry ice/acetone bath).
-
Lewis Acid: Add
dropwise via syringe. Ensure temperature does not rise above -20°C. -
Expansion: Dissolve EDA in ether (50 mL) and load into the addition funnel. Add dropwise over 60 minutes.
-
Critical Observation: Evolution of nitrogen gas (
) will be observed. If bubbling stops while EDA is still being added, stop addition and check temperature/stirring to prevent accumulation of potentially explosive diazo compound.
-
-
Workup: Stir at -25°C for 1 hour, then allow to warm to room temperature. Quench carefully with saturated aqueous
(200 mL). -
Extraction: Separate layers. Extract aqueous layer with EtOAc (2 x 100 mL). Wash combined organics with brine, dry over
, and concentrate.[1][7] -
Purification: The beta-keto ester product (Ethyl 1-[(benzyloxy)carbonyl]-5-oxoazepane-4-carboxylate) is purified via flash chromatography (Hexanes/EtOAc).
References
-
Kappe, C. O., et al. (2013).[1] "Ethyl diazoacetate synthesis in flow." Journal of Flow Chemistry, 3(1), 1-5.[1] Link[1]
-
Smith, P. A. S. (1948). "The Schmidt Reaction: Experimental Conditions and Mechanism." Journal of the American Chemical Society, 70(1), 320–323. Link[1]
-
Verardo, G., et al. (2020). "Synthesis of chiral 1,4-oxazepane-5-carboxylic acids." Beilstein Journal of Organic Chemistry, 16, 2420–2429. Link
-
Vertex Pharmaceuticals. (2009). "Method for the synthesis of 4-benzofuran-carboxylic acid." U.S. Patent 20090131688A1. Link
-
PubChem. (2025).[8] "Ethyl 4-oxocyclohexanecarboxylate Compound Summary." National Library of Medicine. Link[1]
Sources
- 1. CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl diazoacetate synthesis in flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl diazoacetate synthesis in flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. EP2818463A1 - Production method of 1,4-diazepane derivatives - Google Patents [patents.google.com]
- 8. (s)-Azepane-1-carboxylic acid {1-[4-(4-benzyloxy-phenylamino)-piperidine-1-carbonyl]-3-methyl-butyl}-amide | C31H44N4O3 | CID 10697309 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic X-Ray Crystallography: Optimizing Structural Resolution of Flexible Azepane Scaffolds
Executive Summary
1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid (N-Cbz-azepane-4-carboxylic acid) represents a critical structural intermediate in the synthesis of protease inhibitors (e.g., Cathepsin K) and peptidomimetics. Unlike its rigid 6-membered analog (piperidine), the 7-membered azepane ring introduces significant conformational flexibility, often existing in a dynamic equilibrium between twist-chair and twist-boat forms.
This guide objectively compares the crystallographic performance of the N-Cbz protected scaffold against common alternatives (N-Boc, Free Amino Acid). Experimental evidence suggests that the Cbz group acts not merely as a protecting group but as a crystallization auxiliary , significantly enhancing lattice energy through
Part 1: Comparative Performance Matrix
The following analysis contrasts the "Product" (N-Cbz-azepane-4-carboxylic acid) with standard alternatives used in early-stage drug discovery.
Table 1: Crystallizability and Structural Resolution Potential[1]
| Feature | N-Cbz-Azepane-4-COOH (Product) | N-Boc-Azepane-4-COOH (Alternative 1) | Piperidine-4-COOH (Alternative 2) |
| Physical State (RT) | Crystalline Solid (High MP) | Viscous Oil / Low MP Solid | Crystalline Solid |
| Lattice Stability | High (Driven by | Low (Weak van der Waals) | High (Rigid packing) |
| Conformational Flexibility | Restricted (Cbz locks N-lone pair) | High (Bulky t-Bu rotates freely) | Rigid (Chair conformation) |
| Crystallization Success | ~85% (Direct or Solvate) | <30% (Often requires salt formation) | >95% |
| Disorder Risk | Moderate (Ring puckering possible) | High (t-Bu group often disordered) | Low |
| Primary Utility | Absolute Configuration & Bioactive Conformation | Synthetic Intermediate (Not Structural) | Rigid Isostere Comparison |
Key Insight: The "Cbz Effect"
While N-Boc groups are preferred for synthetic ease (acid lability), they are detrimental to X-ray studies of flexible rings. The tert-butyl group is spherically symmetrical and rotationally dynamic, often leading to severe crystallographic disorder. In contrast, the Cbz (carboxybenzyl) group is planar. It promotes the formation of centrosymmetric dimers and "herringbone" packing motifs via edge-to-face aromatic interactions, effectively "freezing" the floppy azepane ring into a singular, resolvable conformer [1, 2].
Part 2: Technical Deep Dive & Causality
The Challenge of the 7-Membered Ring
The azepane ring lacks the unique, rigid chair conformation of cyclohexane or piperidine. It occupies a shallow potential energy surface with multiple local minima (twist-chair, twist-boat).
-
Causality: In a crystal lattice, high conformational entropy resists ordered packing. Without a "locking" mechanism, azepane derivatives often form amorphous glasses or oils.
-
Solution: The Cbz group adds a rigid "handle." The
character of the carbamate nitrogen (N-CO-O) enforces planarity at the nitrogen center, reducing the degrees of freedom of the ring and pre-organizing it for crystallization [3].
Resolving Absolute Configuration
For chiral variants (e.g., azepane-2-carboxylic acid or substituted 4-positions), the Cbz group provides a reliable heavy-atom framework (Oxygen/Nitrogen/Carbons) that scatters X-rays efficiently.
-
Protocol Validation: The presence of the anomalous scattering from the oxygen-rich carbamate and the defined geometry of the benzyl ring allows for easier solution of the phase problem using Direct Methods, even in the absence of heavier atoms like bromine or sulfur [4].
Part 3: Strategic Protocol (Step-by-Step)
This protocol is designed to maximize the probability of obtaining diffraction-quality single crystals of N-Cbz-azepane-4-carboxylic acid.
Phase 1: Synthesis & Purification
-
Step 1: React azepane-4-carboxylic acid with benzyl chloroformate (Cbz-Cl) in basic aqueous dioxane (
). -
Step 2 (Critical): Acidify to pH 2. Extract with Ethyl Acetate (EtOAc).[]
-
Step 3: Wash with brine, dry over
, and concentrate. Do not evaporate to dryness. Stop when the volume is reduced to ~2-3 mL.
Phase 2: Crystallization (The "Anti-Solvent" Method)
-
Objective: Slow saturation to allow the azepane ring to adopt its lowest energy conformation in the lattice.
-
Method: Liquid-Liquid Diffusion (Layering).
-
Dissolve the concentrate (from Step 3) in a minimal amount of Dichloromethane (DCM) or Methanol .
-
Place in a narrow test tube (5 mm diameter).
-
Carefully layer Hexane or Diisopropyl Ether (3x volume) on top. Do not mix.
-
Seal with Parafilm and store at 4°C .
-
Why 4°C? Lower temperature reduces the kinetic energy of the ring puckering, encouraging the ordered precipitation of the thermodynamically stable conformer.
-
Phase 3: Data Collection
-
Mounting: Select a block-like crystal. Mount on a cryo-loop using Paratone oil.
-
Temperature: 100 K (Nitrogen Stream) .
-
Self-Validating Step: If the diffraction spots are smeared (streaky), the ring is likely disordered. Cool further to 100 K. If disorder persists, the crystal may be a twin; re-screen using a different solvent system (e.g., Acetone/Water).
-
Part 4: Visualization of Logic Flow
The following diagram illustrates the decision-making process for crystallizing flexible azepane scaffolds.
Caption: Decision logic for crystallizing flexible azepane derivatives. The N-Cbz pathway is prioritized for structural studies due to enhanced lattice stability.
References
-
PubChem. (2025).[2][3][4] 1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid.[5][6] National Library of Medicine. Available at: [Link]
-
Organic Chemistry Portal. (2025). Cbz-Protected Amino Groups: Stability and Crystallization. Available at: [Link]
-
MDPI. (2024). Crystal Structure Description of Carboxylic Acid Derivatives. Available at: [Link]
-
Cambridge Crystallographic Data Centre (CCDC). (2024). CSD Entry: Azepane Derivatives and Ring Conformations. Available at: [Link]
Sources
- 2. CID 174794573 | C14H26N2O4 | CID 174794573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Azepane-4-carboxylic acid | C7H13NO2 | CID 20139928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Azepane-4-carboxylic acid | C7H13NO2 | CID 20139928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Azepanes | Fisher Scientific [fishersci.com]
- 6. PubChemLite - 1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid (C12H21NO4) [pubchemlite.lcsb.uni.lu]
Comparative SAR Guide: 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic Acid Scaffolds
Executive Summary
This guide evaluates 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid (Cbz-Azepane-4-COOH) as a non-proteinogenic amino acid scaffold in drug design. While proline (5-membered) and pipecolic acid (6-membered) are standard tools for inducing structural rigidity in peptidomimetics, the 7-membered azepane ring offers a unique "Goldilocks" zone of conformational flexibility.
This molecule is primarily utilized as a P2/P3 scaffold in protease inhibitors (e.g., Cathepsin K, HIV protease) and integrin antagonists. Its larger ring size allows for "induced fit" binding modes that smaller rings cannot accommodate, often resulting in distinct selectivity profiles.
Structural Analysis & Comparative Performance
The core utility of the azepane scaffold lies in its ability to project the carboxylic acid moiety (interacting with active site residues like Arginine or Zinc) at a distinct vector compared to its homologs.
The Competitors: Ring Size Comparison
The following table compares the Cbz-protected Azepane-4-COOH against standard alternatives used in Structure-Activity Relationship (SAR) libraries.
| Feature | Proline (5-Ring) | Pipecolic Acid (6-Ring) | Azepane-4-COOH (7-Ring) |
| Conformation | Rigid Envelope | Chair (Rigid) | Twist-Chair (Semi-Flexible) |
| Acid Vector | Fixed, planar | Defined equatorial/axial | Adaptive/Induced Fit |
| Lipophilicity (cLogP) | ~1.8 (Cbz-Pro) | ~2.1 (Cbz-Pip) | ~2.5 (Cbz-Azepane) |
| Metabolic Stability | Low (Prolyl oligopeptidase) | Moderate | High (Atypical substrate) |
| Primary Use Case | Constrained geometry | Hydrophobic pocket filling |
SAR Implications[1]
-
Induced Fit: Unlike the rigid chair conformation of pipecolic acid, the azepane ring exists in a twist-chair conformation. This allows the molecule to adopt multiple low-energy states to maximize van der Waals contacts within a hydrophobic pocket (S2/S3 subsites).
-
Distance Mapping: The 4-position carboxylic acid in the azepane ring provides an extended reach compared to the 2-position acid in proline. This is critical for inhibitors targeting metalloproteases where the zinc ion is located deep within the active site.
Mechanistic Logic & Signaling[2]
The following diagram illustrates the decision matrix for selecting the azepane scaffold over smaller rings, focusing on the trade-off between entropic penalty and enthalpic gain.
Figure 1: SAR Decision Tree for selecting 7-membered azepane scaffolds based on active site topology.
Experimental Protocols
To ensure reproducibility, the synthesis of 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid is best achieved via Ring-Closing Metathesis (RCM) , which avoids the regioselectivity issues often seen in ring-expansion methods.
Synthesis Protocol (RCM Route)
Objective: Synthesize the Cbz-protected azepane-4-ethyl ester precursor.
Reagents:
-
Allylglycine derivatives (Starting material)
-
Grubbs' 2nd Generation Catalyst
-
Dichloromethane (DCM), anhydrous
-
Benzyl chloroformate (Cbz-Cl)
Workflow:
-
Bis-alkylation: React ethyl 4-bromobutyrate with allylamine to form the diene precursor.
-
Protection: Protect the secondary amine with Cbz-Cl (pH 8, 0°C to RT) to prevent catalyst poisoning.
-
RCM Cyclization:
-
Dissolve the diene (0.01 M) in degassed anhydrous DCM.
-
Add Grubbs II catalyst (5 mol%).
-
Reflux for 12 hours under Argon.
-
Note: High dilution is critical to prevent intermolecular polymerization.
-
-
Hydrogenation: Reduce the internal alkene using H₂ (1 atm) and Pd/C (10% w/w) in MeOH.
-
Hydrolysis: Saponify the ethyl ester using LiOH (THF/H₂O, 3:1) to yield the free acid.
Figure 2: Synthetic pathway for accessing the saturated azepane scaffold via metathesis.
Validation Assay: Protease Inhibition (FRET)
Context: Evaluating the azepane analog as a Cathepsin K inhibitor.
-
Substrate: Z-Phe-Arg-AMC (Fluorogenic substrate).
-
Buffer: 100 mM Sodium Acetate, pH 5.5, 1 mM DTT, 1 mM EDTA.
-
Procedure:
-
Incubate enzyme (1 nM) with Azepane analog (varying concentrations) for 30 min at 25°C.
-
Add substrate (10 µM).
-
Monitor fluorescence (Ex 360 nm / Em 460 nm) for 20 min.
-
-
Control: Use E-64 (irreversible cysteine protease inhibitor) as a positive control for 100% inhibition.
References
-
Wishka, D. G., et al. (2011).[1] "An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-carboxylate Derivatives." The Journal of Organic Chemistry. Link
-
Cini, E., et al. (2012).[1] "Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics." Chemistry – A European Journal. Link
-
Copeland, T. D., et al. (1990).[2] "Substitution of proline with pipecolic acid at the scissile bond converts a peptide substrate of HIV proteinase into a selective inhibitor."[2] Biochemical and Biophysical Research Communications. Link
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 20139928, Azepane-4-carboxylic acid."[3] PubChem. Link
-
Ouchakour, L., et al. (2012).[4] "A de novo synthetic method to the access of N-substituted benzazepines."[1] Journal of Fluorine Chemistry. Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Substitution of proline with pipecolic acid at the scissile bond converts a peptide substrate of HIV proteinase into a selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azepane-4-carboxylic acid | C7H13NO2 | CID 20139928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Spectroscopic Comparison Guide: 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid vs. Precursors
Executive Summary
This technical guide provides a definitive spectroscopic analysis of 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid (also known as N-Cbz-azepane-4-carboxylic acid ). This molecule is a critical scaffold in the development of protease inhibitors (e.g., Cathepsin K) and peptidomimetics.
The primary challenge in characterizing this compound is distinguishing it from its unprotected precursor, azepane-4-carboxylic acid , and identifying the rotameric species inherent to N-carbamate protected seven-membered rings. This guide synthesizes experimental data with mechanistic insights to provide a robust framework for structural validation.
Synthetic Context & Precursor Identification[1][2][3]
To understand the spectroscopic data, one must first define the chemical transformation. The synthesis typically involves the Schotten-Baumann protection of the secondary amine of azepane-4-carboxylic acid using Benzyl chloroformate (Cbz-Cl).
Reaction Pathway Diagram[4]
Caption: Figure 1. Schotten-Baumann protection pathway converting the secondary amine precursor to the N-Cbz protected target.
Nuclear Magnetic Resonance (NMR) Spectroscopy[5][6][7][8][9]
The NMR characterization of N-Cbz-azepane derivatives is non-trivial due to restricted rotation around the N-CO carbamate bond. This results in the presence of rotamers (conformers) in solution, often visible as split or broadened peaks at room temperature.
Expert Insight: The Rotamer Trap
Critical Note: Inexperienced analysts often mistake the "doubling" of NMR signals for impurities. For N-Cbz-azepane-4-carboxylic acid, the ratio of rotamers in
-
Diagnostic Test: To confirm rotamers vs. impurities, run Variable Temperature (VT) NMR at 50-60°C. Rotamer peaks will coalesce into single sharp peaks; impurities will remain distinct.
Comparative H NMR Data (400 MHz, )
| Feature | Precursor: Azepane-4-carboxylic acid | Target: N-Cbz-azepane-4-carboxylic acid | Analysis & Causality |
| Aromatic Region | Absent | 7.30 – 7.40 ppm (m, 5H) | Diagnostic of the Benzyl group (Cbz). |
| Benzylic Protons | Absent | 5.10 – 5.18 ppm (s/d, 2H) | The |
| ~3.0 – 3.2 ppm (m) | 3.40 – 3.75 ppm (m, 4H) | Significant downfield shift due to the electron-withdrawing carbamate carbonyl. Broad/complex due to ring flexibility. | |
| Ring Methines | 1.6 – 2.2 ppm (m) | 1.70 – 2.10 ppm (m, 6H) | The ring protons ( |
| Acid Proton | ~11.0 ppm (broad, variable) | ~10.5 – 12.0 ppm (broad s, 1H) | Exchangeable proton; chemical shift depends heavily on concentration and water content. |
| Amine Proton | ~9.0 ppm (if salt form) | Absent | The loss of the NH signal confirms N-substitution. |
C NMR Fingerprint
-
Carbonyls: The target molecule will show two distinct carbonyl signals:
-
Carbamate (Cbz): ~155-156 ppm.
-
Carboxylic Acid: ~176-178 ppm.
-
-
Rotamer Splitting: Expect to see "dual peaks" for the ring carbons (C2, C7) separated by 0.2–0.5 ppm.
Vibrational Spectroscopy (FT-IR)[5]
Infrared spectroscopy provides a rapid "Yes/No" confirmation of the functional group transformation.
| Functional Group | Precursor ( | Target Product ( | Interpretation |
| N-H Stretch | 3300–3500 (Medium) | Absent | Disappearance confirms conversion of |
| O-H Stretch | 2500–3300 (Broad) | 2500–3300 (Broad) | Carboxylic acid dimer stretch remains present in both. |
| C=O (Acid) | ~1700–1720 | 1710–1740 | Acid carbonyl remains. |
| C=O (Carbamate) | Absent | 1680–1705 | Key Indicator: Appearance of a second, sharp carbonyl band distinct from the acid. |
| C-O-C (Ester) | Absent | 1200–1250 | C-O stretch from the carbamate linkage. |
Experimental Protocols
Synthesis Protocol (Schotten-Baumann Conditions)
This protocol is designed for high purity and minimal racemization.
-
Dissolution: Dissolve Azepane-4-carboxylic acid (1.0 eq) in 2M NaOH (2.5 eq) at 0°C.
-
Why: High pH ensures the amine is nucleophilic, but temperature must be low to prevent hydrolysis of the reagent.
-
-
Addition: Dropwise add Benzyl chloroformate (Cbz-Cl, 1.2 eq) over 30 minutes while vigorously stirring.
-
Control: Maintain internal temperature <5°C.
-
-
Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC (System: 10% MeOH in DCM).
-
Workup:
-
Wash the basic aqueous layer with Diethyl Ether (
) to remove unreacted Cbz-Cl and benzyl alcohol byproducts. -
Acidify the aqueous layer to pH 2–3 using 1M HCl. The product should precipitate or oil out.
-
Extract with Ethyl Acetate (
, 3x).[1]
-
-
Purification: Dry organic layers over
, filter, and concentrate. If the product is an oil, crystallize from EtOAc/Hexanes.[2]
Quality Control Decision Tree
Caption: Figure 2. Logic flow for assessing product purity and distinguishing rotamers from impurities.
Mass Spectrometry (MS)[5][7]
Mass spectrometry provides the final confirmation of molecular weight.
-
Ionization Mode: ESI (Electrospray Ionization), Positive Mode (
) or Negative Mode ( ). -
Precursor (Azepane-4-COOH):
-
MW: 143.18
-
Observed m/z: 144.2 (
)
-
-
Target (N-Cbz-Azepane-4-COOH):
-
MW: 277.32
-
Observed m/z: 278.3 (
) or 300.3 ( ) . -
Note: In negative mode, look for 276.3 (
).
-
References
-
Synthesis of Azepane Derivatives
- Title: Synthesis of chiral 1,4-oxazepane-5-carboxylic acids
- Source: RSC Advances, 2020.
-
URL:[Link]
-
Cbz Protection Mechanisms & Protocols
- Title: Cbz-Protected Amino Groups - Organic Chemistry Portal.
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Rotameric Behavior in NMR
- Title: Distinguishing rotamers in N-trifluoroacetyl-3-benzazepine deriv
- Source: Magnetic Resonance in Chemistry (PubMed).
-
URL:[Link]
-
General Spectroscopic Data for Azepane-4-carboxylic acid
Sources
A Comparative Guide to the Efficacy of PROTACs Incorporating Azepane-Derived Moieties
For Researchers, Scientists, and Drug Development Professionals
Introduction: The PROTAC Revolution and the Quest for Optimal Design
Proteolysis Targeting Chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, offering the ability to selectively eliminate disease-causing proteins rather than merely inhibiting them.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5][6] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the target protein, marking it for degradation by the cell's natural disposal system, the proteasome.[][8][9] This event-driven, catalytic mechanism allows for sustained protein knockdown and presents a powerful strategy to target proteins previously considered "undruggable."[1][][10]
The efficacy of a PROTAC is not solely dependent on the binding affinities of its two ligands. The linker, far from being a passive spacer, plays a critical role in determining the overall performance of the molecule.[][] Its length, composition, and conformational flexibility are crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[] It is within this context that the incorporation of cyclic structures, such as the azepane ring derived from precursors like 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid, has garnered significant interest.
This guide will explore the rationale behind incorporating azepane moieties into PROTAC design, compare their performance characteristics against more conventional linear linkers, and provide the necessary experimental frameworks to validate these findings.
The Role of Azepane Moieties in PROTAC Design: A Structural Perspective
While traditional PROTAC linkers often consist of flexible polyethylene glycol (PEG) or alkyl chains, there is a growing body of evidence suggesting that more rigid and defined linker architectures can offer significant advantages.[13] The incorporation of cyclic structures like piperidine, piperazine, and, of particular interest here, azepane, can impart a degree of conformational constraint to the linker.[13] This pre-organization can reduce the entropic penalty of forming the ternary complex, potentially leading to enhanced degradation efficiency.
The seven-membered azepane ring offers a unique combination of flexibility and constraint that can be advantageous in PROTAC design. It provides a larger scaffold than a six-membered ring, allowing for a greater diversity of exit vectors and spatial arrangements of the two ligands. This can be crucial for achieving the optimal geometry for ubiquitin transfer from the E3 ligase to the target protein.
Conceptual Workflow for PROTAC Development
Caption: A generalized workflow for the design, synthesis, and evaluation of PROTACs.
Comparative Efficacy: Azepane-Containing PROTACs vs. Linear Linker Alternatives
The true measure of a PROTAC's efficacy lies in its ability to induce potent and selective degradation of the target protein at cellular and, ultimately, in vivo levels. To objectively compare PROTACs incorporating azepane moieties with their linear counterparts, a series of head-to-head experiments are essential.
Key Performance Metrics for Comparison:
-
Degradation Potency (DC50): The concentration of a PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Maximum Degradation (Dmax): The maximum percentage of protein degradation achievable with a given PROTAC.
-
Selectivity: The ability of a PROTAC to degrade the intended target protein without affecting the levels of other proteins.
-
Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC, which are critical for its in vivo efficacy.[14]
Hypothetical Comparative Data:
To illustrate the potential advantages of an azepane-containing linker, consider the following hypothetical data for two PROTACs targeting the same protein and utilizing the same E3 ligase ligand, but with different linkers.
| PROTAC | Linker Type | Target | E3 Ligase | DC50 (nM) | Dmax (%) | Off-Target Degradation |
| PROTAC-AZ | Azepane-based | Protein X | CRBN | 15 | >95 | Minimal |
| PROTAC-PEG | PEG-based | Protein X | CRBN | 50 | 85 | Moderate |
In this hypothetical scenario, PROTAC-AZ, with its more rigid azepane linker, exhibits superior degradation potency (lower DC50) and a higher maximal degradation level (Dmax) compared to PROTAC-PEG. Furthermore, the constrained nature of the azepane linker may contribute to a more defined ternary complex, leading to improved selectivity and reduced off-target effects.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: The mechanism of action for PROTAC-mediated protein degradation.
Experimental Protocols for Efficacy Evaluation
To ensure the scientific integrity of any comparative study, rigorous and well-defined experimental protocols are paramount. Below are step-by-step methodologies for key experiments used to evaluate PROTAC efficacy.
1. Western Blotting for Protein Degradation
-
Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.
-
Methodology:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTACs (e.g., PROTAC-AZ and PROTAC-PEG) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
2. Cell Viability Assay
-
Objective: To assess the cytotoxic effects of the PROTACs on the target cells.
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTACs and a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add a viability reagent such as MTS or CellTiter-Glo.
-
Measure the absorbance or luminescence according to the manufacturer's instructions.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
3. In Vitro Ubiquitination Assay
-
Objective: To confirm that the PROTAC-induced degradation is dependent on the ubiquitin-proteasome system.
-
Methodology:
-
Combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, ubiquitin, and ATP in a reaction buffer.
-
Add the PROTAC or a vehicle control to the reaction mixture.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blotting using an antibody against the target protein to detect the formation of higher molecular weight ubiquitinated species.
-
Challenges and Future Directions
Despite the promise of PROTACs, including those with azepane-derived linkers, challenges remain.[14] These include optimizing cell permeability and oral bioavailability, which can be hindered by the relatively large size and molecular weight of these molecules.[14][15] Furthermore, ensuring the selectivity of PROTACs to minimize off-target effects is a critical aspect of their development.[16]
Future research will likely focus on the development of novel E3 ligase ligands to expand the repertoire of degradable proteins and to potentially achieve tissue-specific protein degradation.[17] Additionally, the use of computational modeling and machine learning will play an increasingly important role in the rational design of PROTACs with improved efficacy and drug-like properties.[]
Conclusion
The incorporation of azepane-derived moieties into PROTAC linkers represents a promising strategy for enhancing their efficacy. The conformational constraint provided by the azepane ring can lead to improved degradation potency, higher maximal degradation, and enhanced selectivity compared to traditional flexible linkers. The experimental protocols outlined in this guide provide a robust framework for the head-to-head comparison of different PROTAC designs, enabling researchers to make data-driven decisions in the development of next-generation protein degraders. As our understanding of the complex interplay between the different components of a PROTAC continues to grow, so too will our ability to design and synthesize highly effective and selective therapeutics for a wide range of diseases.
References
- PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Str
- PROTACs in focus: Navigating the complexities of preclinical development. (URL: )
- PROTAC Structure & Mechanism Analysis - BOC Sciences. (URL: )
- Exploration and innovation of Linker features in PROTAC design - BOC Sciences. (URL: )
- Overview of PROTAC Linkers: Types and Design - BOC Sciences. (URL: )
- PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Upd
- Opportunities and Challenges of Small Molecule Induced Targeted Protein Degrad
- Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders - ChemRxiv. (URL: )
- Current strategies for the design of PROTAC linkers: a critical review. (URL: )
- Rapid PROTAC Discovery Platform: Nanomole-Scale Array Synthesis and Direct Screening of Reaction Mixtures - PMC. (URL: )
- An overview of PROTACs: a promising drug discovery paradigm - PMC. (URL: )
- Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed. (URL: )
- E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (URL: )
- The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology - MDPI. (URL: )
- Unlocking PROTACs' Potential: Overcoming Development Challenges - Pharmacy Times. (URL: )
- The PROTACs mechanism of action—PROTAC promotes the simultaneous and...
- E3 ligase ligand optimization of Clinical PROTACs - Frontiers. (URL: )
Sources
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Rapid PROTAC Discovery Platform: Nanomole-Scale Array Synthesis and Direct Screening of Reaction Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 8. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation [frontiersin.org]
- 13. explorationpub.com [explorationpub.com]
- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 15. pharmacytimes.com [pharmacytimes.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Validated Analytical Methods for 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic Acid Purity
[1]
Executive Summary
1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid (Cbz-Azp-OH) is a critical non-proteinogenic amino acid intermediate, frequently employed in the synthesis of peptidomimetics and protease inhibitors.[1] Its structural complexity—featuring a hydrophobic Cbz protecting group, a polar carboxylic acid tail, and a stereocenter at the C-4 position—presents a dual analytical challenge: ensuring chemical purity (absence of synthetic byproducts) and enantiomeric purity (R vs. S ratio).
This guide objectively compares three analytical methodologies: RP-HPLC-UV (the QC workhorse), Chiral HPLC (for stereospecificity), and qNMR (for absolute assay).[1] Unlike generic guides, this document provides a "Senior Scientist’s" perspective on method development, focusing on the causality behind column selection, pH control, and orthogonal validation.
Part 1: Molecular Profile & Analytical Challenges[1]
Before selecting a method, one must understand the analyte's behavior in solution.
| Feature | Structural Component | Analytical Implication |
| Chromophore | Benzyloxycarbonyl (Cbz) | Provides strong UV absorbance at 254 nm.[1] Note: Impurities lacking Cbz (e.g., deprotected azepane) have weak UV response and require low-wavelength detection (205-210 nm) or CAD/ELSD.[1] |
| Ionization | Carboxylic Acid (C-4) | pKa ≈ 4.[1]5. Mobile phase pH must be controlled (pH < 3.[1]0) to suppress ionization and prevent peak tailing on C18 columns. |
| Stereochemistry | Chiral Center at C-4 | Standard RP-HPLC cannot distinguish enantiomers.[1] A separate chiral method is mandatory for GMP release.[1] |
| Hydrophobicity | Cbz + Azepane Ring | Moderately hydrophobic (LogP ~ 2.0).[1] Requires high organic content for elution.[1] |
Part 2: Comparative Method Analysis
Method A: Reversed-Phase HPLC (RP-HPLC) with UV Detection
Best for: Routine Quality Control (Chemical Purity)[1]
This is the industry standard for determining chemical purity (Area %).
-
Mechanism: Partition chromatography based on hydrophobicity.[1]
-
Critical Design Choice: The mobile phase must contain an acid modifier (0.1% TFA or Phosphoric Acid). Without it, the carboxylic acid moiety will partially ionize, leading to "fronting" or split peaks.
-
Pros: High precision (RSD < 1%), robust, low cost.
-
Cons: Cannot separate enantiomers; requires reference standard for assay calculation.
Method B: Chiral Normal-Phase HPLC
Best for: Enantiomeric Excess determination (%ee)[1]
-
Mechanism: Interaction with a chiral stationary phase (CSP), typically amylose or cellulose derivatives.
-
Critical Design Choice: The free carboxylic acid group can interact non-specifically with the silica support of the CSP. An acidic additive (e.g., 0.1% TFA) in the Hexane/IPA mobile phase is non-negotiable to sharpen peaks.
-
Pros: Direct measurement of enantiomeric purity.
-
Cons: Long equilibration times; restricted solvent compatibility (avoid acetone/ethyl acetate with certain CSPs).[1]
Method C: Quantitative NMR (qNMR)
Best for: Absolute Assay (Potency) & Reference Standard Qualification[1]
-
Mechanism: Proton counting relative to an internal standard (IS).[1]
-
Critical Design Choice: Selection of the Internal Standard.[2] Maleic acid or Dimethyl sulfone are excellent choices as their signals do not overlap with the aromatic Cbz protons (7.3 ppm) or the azepane ring protons (1.5–3.5 ppm).
-
Pros: Absolute purity without needing a Cbz-Azp-OH reference standard; detects residual solvents simultaneously.
-
Cons: Lower sensitivity (LOD ~0.1%) compared to HPLC; requires high sample mass (~10-20 mg).[1]
Part 3: Detailed Experimental Protocols
Protocol 1: Validated RP-HPLC for Chemical Purity
Status: Validated for GMP Release Testing
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm). Rationale: The 3.5 µm particle size offers a balance between resolution and backpressure.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).[1]
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Gradient:
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 210 nm (for universal detection) and 254 nm (specific for Cbz).[1]
-
Column Temp: 40°C.
System Suitability Criteria (Self-Validating):
-
Tailing Factor: NMT 1.5 (Ensures acid suppression is effective).
-
Theoretical Plates: NLT 5000.
-
RSD of Area (n=6): NMT 1.0%.[1]
Protocol 2: Chiral Separation
Status: Essential for Isomeric Purity
-
Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]
-
Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Expected Result: The (S)-enantiomer typically elutes before the (R)-enantiomer (confirmation with authentic standards required).[1]
Part 4: Analytical Workflow Visualization
The following diagram illustrates the decision matrix for analyzing Cbz-Azp-OH batches.
Caption: Analytical decision matrix for 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid, routing samples based on data requirements (Purity vs. Chirality vs. Potency).
Part 5: Validation Performance Summary (Representative Data)
The following data represents typical acceptance criteria for a validated method for this class of compounds, based on ICH Q2(R1) guidelines.
| Validation Parameter | Acceptance Criteria | Experimental Note |
| Specificity | No interference at RT of Main Peak | Inject Blank, Impurity A (Benzyl alcohol), and Impurity B (Deprotected amine).[1] |
| Linearity (r²) | > 0.999 | Range: 50% to 150% of target concentration (e.g., 0.5 mg/mL). |
| Accuracy (Recovery) | 98.0% – 102.0% | Spiked recovery at 80%, 100%, and 120% levels. |
| Precision (Repeatability) | RSD < 1.0% (n=6) | Crucial for release testing.[1] |
| LOD / LOQ | S/N > 3 (LOD) / S/N > 10 (LOQ) | Typical LOQ for Cbz-compounds is ~0.05% Area.[1] |
| Solution Stability | > 24 Hours | Cbz group is stable in acidic mobile phase; avoid alkaline conditions.[1] |
Part 6: References
-
International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
PubChem. (2024).[1][3] Azepane-4-carboxylic acid Compound Summary. National Library of Medicine. [Link]
-
Holzgrabe, U. (2010).[1][5] Quantitative NMR spectroscopy in pharmaceutical applications.[1][6][7] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] (Methodology for qNMR reference). [Link][1]
-
Subramanian, G. (Ed.).[1][8][9] (2007).[1] Chiral Separation Techniques: A Practical Approach.[1][8] Wiley-VCH.[1][8] (Reference for acidic additives in chiral HPLC). [Link][1]
Sources
- 1. (s)-Azepane-1-carboxylic acid {1-[4-(4-benzyloxy-phenylamino)-piperidine-1-carbonyl]-3-methyl-butyl}-amide | C31H44N4O3 | CID 10697309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Azepane-4-carboxylic acid | C7H13NO2 | CID 20139928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. usp.org [usp.org]
- 5. agilent.com [agilent.com]
- 6. enovatia.com [enovatia.com]
- 7. acgpubs.org [acgpubs.org]
- 8. WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
Technical Guide: Cross-Reactivity Profiling of Antibodies Against Cbz-Azepane-4-Carboxylic Acid Constrained Peptides
Executive Summary: The Specificity Challenge in Peptidomimetics
The integration of 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid (Cbz-Azepane) into peptide sequences represents a sophisticated strategy to induce specific secondary structures—typically
However, this engineering introduces a critical variable: Scaffold Immunodominance . The bulky, hydrophobic benzyloxycarbonyl (Cbz) group coupled with the azepane ring can act as a potent hapten, potentially diverting the immune response away from the target peptide sequence.
This guide provides a rigorous framework for evaluating the performance of these antibodies, specifically focusing on distinguishing between conformational recognition (desired) and scaffold cross-reactivity (undesired).
The Target Profile: Cbz-Azepane as a Structural Constraint
Before designing cross-reactivity studies, one must understand the structural thermodynamics of the antigen.
-
The Scaffold: The azepane ring (7-membered heterocycle) forces the peptide backbone into a kink, often nucleating a Type II
-turn. -
The Cbz Moiety: While often a protecting group in synthesis, in this context, it serves as a hydrophobic anchor. However, its aromatic nature makes it highly immunogenic.
-
The Goal: To isolate antibodies that recognize the face of the peptide loop presented by the azepane constraint, not the constraint itself.
Diagram 1: Immunogen Logic and Specificity Risks
Figure 1: The immunological outcome of Cbz-azepane immunization. The goal is to maximize Type A antibodies while filtering out Type B (scaffold binders).
Comparative Performance Analysis
To validate your antibody, you must compare its binding profile against three distinct molecular classes.
Comparison 1: Constrained vs. Linear Analog
Objective: Prove conformational specificity.
-
The Test: Competitive ELISA using the Cbz-azepane peptide vs. the linear peptide (where the azepane is replaced by a flexible linker like Gly-Gly or Aminohexanoic acid).
-
Success Metric: The antibody should show a 10–100x lower IC50 (higher affinity) for the constrained peptide than the linear analog.
-
Interpretation: If affinities are identical, the antibody recognizes the primary sequence, not the 3D structure.
Comparison 2: Target vs. Scaffold Control (The "Cbz Trap")
Objective: Rule out scaffold dominance.
-
The Test: Assess binding to a "Nonsense Peptide" containing the Cbz-azepane moiety. This peptide should have a scrambled sequence or unrelated residues flanking the azepane.
-
Success Metric: No binding (OD < 0.2) to the Nonsense-Scaffold peptide at working concentrations.
-
Interpretation: High binding here indicates the antibody is targeting the Cbz group or the azepane ring, rendering it useless for detecting the native protein.
Comparison 3: Target vs. Native Protein
Objective: Biological relevance.[1][2]
-
The Test: Binding to the full-length native protein (e.g., via SPR or ELISA).
-
Success Metric: The antibody must bind the native protein.
-
Causality: If the antibody binds the constrained peptide tightly but fails to bind the native protein, the Cbz-azepane constraint may have locked the peptide into a non-native conformation (an artifact).
Summary of Performance Expectations
| Parameter | Cbz-Azepane Target | Linear Analog | Nonsense Scaffold | Native Protein |
| Ideal Outcome | High Affinity ( | Low Affinity ( | No Binding | High Affinity |
| Scaffold Binder | High Affinity | No Binding | High Affinity | No Binding |
| Linear Binder | Moderate Affinity | High Affinity | No Binding | Moderate/Low |
Experimental Protocols: Self-Validating Systems
Protocol A: Competitive ELISA for Specificity Profiling
This protocol uses soluble phase competition to determine the true specificity of the antibody, avoiding artifacts associated with solid-phase adsorption of hydrophobic peptides.
Reagents:
-
Coating Antigen: Streptavidin (for biotinylated peptides) or NeutrAvidin.
-
Competitors:
-
Target Cbz-Azepane Peptide.
-
Linear Analog Peptide.
-
Scaffold-Only Control (Cbz-Azepane-Gly-Gly).
-
Irrelevant Cbz-containing molecule (e.g., Cbz-Lysine) to test Cbz-specific binding.
-
Workflow:
-
Plate Preparation: Coat 96-well microplates with NeutrAvidin (
) in PBS, pH 7.4. Incubate overnight at 4°C. -
Antigen Immobilization: Wash plate 3x (PBS + 0.05% Tween-20). Add Biotinylated Target Peptide (
) to capture wells. Incubate 1h.-
Control: Leave some wells with NeutrAvidin only (Background).
-
-
Competition Setup (The Critical Step):
-
In a separate "mixing plate," prepare serial dilutions (10-point, 1:3 dilution starting at
) of the Competitors . -
Add the anti-Cbz-Azepane antibody at a fixed concentration (determined previously to give ~70% of max signal, typically 10-50 ng/mL).
-
Incubate the Antibody + Competitor mixture for 1h at RT to reach equilibrium.
-
-
Transfer: Transfer the equilibrated mixture to the Antigen-coated plate. Incubate 15 min.
-
Note: Short incubation prevents the "antibody dissociation" effect, capturing the equilibrium state.
-
-
Detection: Wash 5x. Add HRP-conjugated secondary antibody. Incubate 1h. Develop with TMB substrate.[3][4]
-
Analysis: Fit data to a 4-parameter logistic (4PL) curve. Calculate IC50 for each competitor.
Validation Check: The IC50 for the Target Peptide must be significantly lower than the Linear Analog. If IC50(Scaffold Control)
Diagram 2: The Screening Workflow
Figure 2: Screening decision tree. Rigorous counter-screening against the scaffold (Cbz-Azepane) and linear analogs is mandatory to ensure specificity.
Troubleshooting & Optimization
The "Cbz-Dominance" Problem
If your screening yields only scaffold binders (antibodies reacting to the Cbz group), this is due to the high immunogenicity of the aromatic protecting group.
Solution: Epitope Masking or Switching
-
Switch Protecting Groups: If the Cbz is not part of the biological target but only a synthesis artifact, switch to Fmoc or Boc during synthesis, or use an acetylated azepane if the amine must be capped.
-
Negative Selection: Deplete the polyclonal serum or phage library against a column containing only the Cbz-Azepane scaffold coupled to an irrelevant protein (e.g., BSA-Cbz-Azepane).
-
Linker Chemistry: Ensure the linker used to conjugate the peptide to the carrier protein (KLH/BSA) is distinct from the linker used in the screening ELISA. This prevents "linker-specific" antibodies.
References
-
Peptidomimetic Design
-
Constraint Logic: Hruby, V. J. (2002). "Designing peptide receptor agonists and antagonists." Nature Reviews Drug Discovery. Link
-
Azepane Scaffolds: Hanessian, S., et al. (1997). "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds for Peptidomimetics." Tetrahedron. Link
-
-
Antibody Engineering & Screening
-
Specific Chemistry
-
Azepane-4-carboxylic acid synthesis: Often referenced in the context of beta-turn mimetics.[5] See: Journal of Medicinal Chemistry studies on constrained peptide inhibitors.
-
Sources
Safety Operating Guide
Personal protective equipment for handling 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid
A Researcher's Guide to Safely Handling 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid
An In-Depth Technical Guide for Laboratory Professionals
As a Senior Application Scientist, this guide provides a comprehensive overview of the essential safety protocols and personal protective equipment (PPE) for handling 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively with this compound, ensuring both personal safety and experimental integrity. The information herein is synthesized from established safety data for structurally similar compounds and general best practices in chemical laboratories.
Hazard Identification and Risk Assessment
-
Carboxylic Acid Group: Carboxylic acids are known to be irritants to the skin, eyes, and respiratory tract.[1][2] Benzoic acid, a simple aromatic carboxylic acid, can cause skin irritation and serious eye damage.[2][3]
-
Benzyloxycarbonyl (Cbz) Group: The Cbz group is a common amine-protecting group in organic synthesis.[4][5] While the group itself is relatively stable, reagents used for its introduction and removal can be hazardous.[4][6]
-
Azepane Ring: Substituted azepane derivatives can have varying toxicological profiles. Some are known to be toxic if swallowed, in contact with skin, or if inhaled.[7]
Based on these structural analogs, it is prudent to treat 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid as a compound that is potentially irritating to the skin, eyes, and respiratory system, and may be harmful if ingested or absorbed through the skin.[1][2]
Assumed Hazard Classification:
| Hazard Class | Category | Precautionary Statement |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2][3] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.[8]
Core PPE Requirements:
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a significant risk of splashing.[9] | Protects against splashes of the chemical or solvents, which can cause serious eye damage.[2][3] |
| Hand Protection | Nitrile or neoprene gloves.[10][11] Gloves should be inspected before use and changed frequently, especially if contaminated. | Provides a barrier against skin contact. Nitrile and neoprene offer good resistance to a broad range of chemicals, including acids and solvents.[11] |
| Body Protection | A lab coat is the minimum requirement. For larger quantities or when there is a higher risk of splashing, a chemically resistant apron or coveralls should be worn. | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. However, if the material is dusty or if aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | Prevents inhalation of the compound, which may cause respiratory irritation.[1] |
Operational and Disposal Plans
Step-by-Step Handling Procedures:
-
Preparation:
-
Ensure a chemical fume hood is available and functioning correctly.[12]
-
Have all necessary PPE readily available and properly donned.
-
Prepare a designated work area and ensure it is clean and uncluttered.
-
Have spill control materials, such as a neutralizing agent for acids and absorbent pads, readily accessible.
-
-
Handling the Compound:
-
All handling of 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid should be conducted in a chemical fume hood to minimize inhalation exposure.[12][13]
-
Avoid the formation of dust and aerosols.[14]
-
When weighing the solid, do so in the fume hood.
-
If dissolving the compound, add the solid to the solvent slowly.
-
Always add acid to water, never the other way around, to prevent violent spattering.
-
-
Post-Handling:
Waste Disposal:
-
All waste materials, including contaminated PPE, should be collected in a designated, properly labeled hazardous waste container.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Emergency Procedures
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, follow your institution's emergency spill response procedures.[1] |
Visualizing Safety Workflows
To further clarify the safety protocols, the following diagrams illustrate the decision-making process for PPE selection and the workflow for a chemical spill response.
Caption: PPE Selection Workflow Diagram.
Caption: Chemical Spill Response Workflow Diagram.
References
-
Material Safety Data Sheet - 4-Oxo-4H-1-benzopyran-2-carboxylic acid. Cole-Parmer. [Link]
-
Benzoic Acid | C6H5COOH. PubChem. [Link]
-
Safety equipment, PPE, for handling acids. Quicktest. [Link]
- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Unknown Source.
-
Safety Data Sheet: Benzoic acid. Carl ROTH. [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]
-
Chemical PPE. Trihydro Corporation. [Link]
-
Personal Protective Equipment. US EPA. [Link]
-
Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses. [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ResearchGate. [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. trihydro.com [trihydro.com]
- 9. epa.gov [epa.gov]
- 10. quicktest.co.uk [quicktest.co.uk]
- 11. hsa.ie [hsa.ie]
- 12. fishersci.com [fishersci.com]
- 13. orgsyn.org [orgsyn.org]
- 14. acrospharma.co.kr [acrospharma.co.kr]
- 15. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
